molecular formula C19H16N2 B14163837 Yobyrine CAS No. 525-15-5

Yobyrine

Katalognummer: B14163837
CAS-Nummer: 525-15-5
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: LQCWIBNVYWPLIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Yobyrine, with the CAS registry number 525-15-5, is an indole-based chemical compound with the molecular formula C19H16N2 and a molecular weight of 272.34 g/mol . Its chemical structure is characterized by a 1-((2-methylphenyl)methyl)-9H-pyrido(3,4-b)indole framework . This compound is primarily recognized in scientific literature for its historical significance in the structural elucidation of complex indole alkaloids. Yobyrine is identified as a key dehydrogenation product derived from the alkaloid reserpine, as well as from yohimbine, through processes involving selenium . The formation of Yobyrine served as critical evidence in deciphering the core skeletal structure of these biologically significant molecules. Its main research value lies in its application as a reference standard and a synthetic intermediate in phytochemical and pharmacological studies aimed at understanding the architecture and synthesis of Rauwolfia alkaloids . Researchers utilize this compound in specialized studies focusing on the chemical manipulation and characterization of natural products. Yobyrine is offered for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

525-15-5

Molekularformel

C19H16N2

Molekulargewicht

272.3 g/mol

IUPAC-Name

1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H16N2/c1-13-6-2-3-7-14(13)12-18-19-16(10-11-20-18)15-8-4-5-9-17(15)21-19/h2-11,21H,12H2,1H3

InChI-Schlüssel

LQCWIBNVYWPLIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CC2=NC=CC3=C2NC4=CC=CC=C34

Herkunft des Produkts

United States
Foundational & Exploratory

Yobyrine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yobyrine is a heterocyclic compound belonging to the β-carboline class of alkaloids. Its core structure is a pyrido[3,4-b]indole ring system, which is a common motif in many biologically active natural products, including the well-known yohimbine (B192690) alkaloids. This document provides a detailed technical overview of the chemical structure, physicochemical properties, synthesis, and potential mechanism of action of Yobyrine, tailored for professionals in the fields of chemical research and drug development.

Chemical Structure and Physicochemical Properties

Yobyrine, with the IUPAC name 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole, possesses a rigid, planar tetracyclic core with a substituted benzyl (B1604629) group at the C-1 position.[1] This substitution is a key determinant of its steric and electronic properties.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Yobyrine, with data primarily derived from computational predictions available in the PubChem database.[1]

PropertyValueSource
Molecular Formula C₁₉H₁₆N₂PubChem[1]
IUPAC Name 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indolePubChem[1]
Molecular Weight 272.3 g/mol PubChem[1]
Exact Mass 272.131348519 DaPubChem[1]
XLogP3-AA 4.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 28.7 ŲPubChem[1]
Heavy Atom Count 21PubChem[1]
Formal Charge 0PubChem[1]

Chemical Structure Visualization

Caption: 2D Chemical Structure of Yobyrine.

Synthesis of Yobyrine

The synthesis of Yobyrine can be achieved through a multi-step process, with the key step being the Pictet-Spengler reaction. This reaction is a classic method for constructing the tetrahydro-β-carboline ring system present in Yobyrine and other yohimbine alkaloids.

Experimental Protocol: Pictet-Spengler Reaction for Yobyrine Synthesis

This protocol is a representative example based on established methods for the synthesis of related β-carbolines.

1. Preparation of N-(2-methylbenzyl)tryptamine:

  • Tryptamine is reacted with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the corresponding amide.

  • The resulting amide is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LAH) in tetrahydrofuran (B95107) (THF), to yield N-(2-methylbenzyl)tryptamine.

2. Pictet-Spengler Cyclization:

  • N-(2-methylbenzyl)tryptamine is dissolved in a suitable solvent (e.g., toluene (B28343) or dichloromethane).

  • An aldehyde, typically formaldehyde (B43269) or its equivalent (e.g., paraformaldehyde), is added to the solution.

  • The reaction is catalyzed by a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).

  • The mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then worked up by neutralization with a base, extraction with an organic solvent, and purification by column chromatography to yield the tetrahydro-β-carboline intermediate.

3. Aromatization:

  • The tetrahydro-β-carboline intermediate is dehydrogenated to form the fully aromatic β-carboline ring of Yobyrine.

  • This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., xylene or decalin).

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude Yobyrine is then purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis_Workflow Tryptamine Tryptamine Amide N-(2-methylbenzoyl)tryptamine Tryptamine->Amide Acylation Amine N-(2-methylbenzyl)tryptamine Amide->Amine Reduction (LAH) Tetrahydrocarboline Tetrahydro-β-carboline intermediate Amine->Tetrahydrocarboline Pictet-Spengler Reaction Yobyrine Yobyrine Tetrahydrocarboline->Yobyrine Dehydrogenation (Pd/C)

Caption: General synthetic workflow for Yobyrine.

Potential Mechanism of Action and Biological Activity

While specific biological activity data for Yobyrine is limited in publicly available literature, its structural similarity to yohimbine suggests that it may interact with similar biological targets. Yohimbine is a well-characterized antagonist of α₂-adrenergic receptors.

Proposed Signaling Pathway: α₂-Adrenergic Receptor Antagonism

The primary mechanism of action of yohimbine alkaloids involves the blockade of presynaptic α₂-adrenergic receptors. These receptors are part of a negative feedback loop that regulates the release of norepinephrine (B1679862) from nerve terminals. By antagonizing these receptors, yohimbine and potentially Yobyrine, can increase the release of norepinephrine, leading to sympathomimetic effects.

a2_Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Release Norepinephrine Release NE_Vesicle->NE_Release NE Norepinephrine NE_Release->NE a2_Receptor α2-Adrenergic Receptor a2_Receptor->NE_Release Inhibits Yobyrine Yobyrine Yobyrine->a2_Receptor Antagonizes NE->a2_Receptor Negative Feedback Adrenergic_Receptor Adrenergic Receptors (α1, β) NE->Adrenergic_Receptor Response Cellular Response Adrenergic_Receptor->Response

Caption: Proposed mechanism of Yobyrine via α2-adrenergic receptor antagonism.

Potential Therapeutic Applications

Given the mechanism of action of related compounds, Yobyrine could be investigated for a range of therapeutic applications, including:

  • Antihypertensive research: Due to its potential interaction with adrenergic receptors.

  • Neurological research: As a tool to study the role of the noradrenergic system.

  • Anticancer research: Other pyrido[3,4-b]indole derivatives have shown potent anticancer activity.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of Yobyrine, a series of in vitro and in vivo assays would be necessary. The following provides a general workflow for preliminary biological screening.

General Experimental Workflow for In Vitro Screening

This workflow outlines the steps to assess the potential cytotoxic effects of Yobyrine on cancer cell lines.

Bioactivity_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) start->cell_culture treatment Treat cells with varying concentrations of Yobyrine cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis mechanism_studies Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) data_analysis->mechanism_studies end End mechanism_studies->end

Caption: Workflow for in vitro cytotoxicity screening of Yobyrine.

Conclusion

Yobyrine is a fascinating β-carboline alkaloid with a well-defined chemical structure and predictable physicochemical properties. While specific biological data on Yobyrine is not extensively documented, its structural relationship to the yohimbine family of alkaloids provides a strong rationale for investigating its activity as an α₂-adrenergic receptor antagonist. The synthetic route via the Pictet-Spengler reaction is a well-established and feasible approach for its preparation. Further research into the biological activities of Yobyrine is warranted to explore its potential as a pharmacological tool or a lead compound for drug discovery.

References

Yobyrine: A Historical Compound with Limited Modern Data

Author: BenchChem Technical Support Team. Date: December 2025

Yobyrine is identified as a chemical compound with the formula C19H16N2 and is cataloged in chemical databases such as PubChem with the IUPAC name 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole.[1] Its history dates back to at least 1948, with a publication in the Journal of the American Chemical Society detailing its synthesis in the context of research on the alkaloid yohimbine.[2] This early work solidifies its place within the study of indole (B1671886) alkaloids. Further academic interest is noted in educational materials discussing the structure elucidation and synthesis of related natural products like reserpine.[3]

Despite its established chemical identity, Yobyrine does not appear to be a compound of significant recent scientific inquiry. Information from chemical suppliers indicates it is for research use only and is not a readily available stock item, suggesting limited current demand in the scientific community.[4]

The core requirements for an in-depth technical guide, as specified by the user, include detailed experimental protocols, quantitative data, and visualizations of signaling pathways. The initial investigation has not yielded specific, reproducible experimental methodologies for biological assays, nor has it uncovered quantitative data such as IC50 values, binding affinities, or pharmacokinetic profiles. Furthermore, there is no readily available information describing the mechanism of action of Yobyrine or any associated signaling pathways.

While the synthesis of Yobyrine is documented in historical literature, accessing the full, detailed protocol from the 1948 publication would be necessary to satisfy the user's request for experimental methodologies. However, without evidence of subsequent biological studies, a comprehensive whitepaper for a drug development audience cannot be constructed.

References

Yobyrine's Hypothesized Mechanism of Action: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a hypothesized mechanism of action for Yobyrine based on available structural data and comparison with pharmacologically related compounds. As of the latest literature review, direct experimental evidence elucidating the specific biological activity of Yobyrine is not publicly available. This guide, therefore, presents a scientifically informed hypothesis to serve as a foundation for future research.

Executive Summary

Yobyrine, with the chemical structure 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole, is a β-carboline derivative.[1] While direct pharmacological studies on Yobyrine are scarce, its structural similarity to known bioactive indole (B1671886) alkaloids, particularly Yohimbine, provides a strong basis for a hypothesized mechanism of action. This document posits that Yobyrine likely functions as an antagonist of α2-adrenergic receptors. This hypothesis is built upon the well-established pharmacology of Yohimbine and the known bioactivity of the 9H-pyrido[3,4-b]indole scaffold. Further experimental validation is necessary to confirm this proposed mechanism.

Molecular Profile of Yobyrine

A summary of the key chemical and physical properties of Yobyrine is presented below.

PropertyValueSource
IUPAC Name 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indolePubChem
Molecular Formula C19H16N2PubChem
Molecular Weight 272.3 g/mol PubChem
CAS Number 525-15-5PubChem
Structure β-carboline derivativePubChem

Hypothesized Mechanism of Action: α2-Adrenergic Receptor Antagonism

The central hypothesis is that Yobyrine acts as an antagonist at α2-adrenergic receptors. This is predicated on its structural analogy to Yohimbine, a potent α2-adrenergic antagonist.

The α2-Adrenergic Receptor and its Signaling Pathway

α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and within the central nervous system. The canonical signaling pathway is as follows:

  • Ligand Binding: Endogenous agonists, such as norepinephrine (B1679862) and epinephrine, bind to the α2-adrenergic receptor.

  • G-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated αi subunit of the G-protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA) and subsequent downstream signaling events, ultimately resulting in a reduction of norepinephrine release from presynaptic neurons.

Proposed Antagonistic Action of Yobyrine

It is hypothesized that Yobyrine, due to its molecular structure, competitively binds to the α2-adrenergic receptor, preventing the binding of endogenous agonists. This antagonistic action would disrupt the inhibitory feedback loop, leading to an increase in norepinephrine release.

Hypothesized Yobyrine Signaling Pathway

Yobyrine_Hypothesis cluster_presynaptic Presynaptic Neuron Yobyrine Yobyrine Alpha2_Receptor α2-Adrenergic Receptor Yobyrine->Alpha2_Receptor Antagonizes NE_Epi Norepinephrine/ Epinephrine NE_Epi->Alpha2_Receptor Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces NE_Release Norepinephrine Release cAMP->NE_Release Inhibits

Caption: Hypothesized antagonistic action of Yobyrine at the α2-adrenergic receptor.

The 9H-pyrido[3,4-b]indole Scaffold: A Platform for Diverse Biological Activity

The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide range of biological activities. This structural motif is known to be a versatile backbone for the development of therapeutic agents targeting various biological pathways. Research on derivatives of this scaffold has revealed activities including:

  • Antifilarial Activity: Certain 1,3-disubstituted-9H-pyrido[3,4-b]indoles have demonstrated potent macrofilaricidal and microfilaricidal action.

  • Anti-leishmanial Activity: Derivatives of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole have shown significant inhibitory effects against Leishmania species.

  • Anticancer and Neuroprotective Effects: The core structure is utilized in designing drugs for cancer and neurodegenerative diseases.[2]

This diversity of action highlights the potential for Yobyrine to possess significant biological activity, with α2-adrenergic antagonism being a primary candidate based on structural comparisons.

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action of Yobyrine, a series of in vitro and in vivo experiments are proposed.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity of Yobyrine for α2-adrenergic receptors.

  • Methodology:

    • Prepare cell membrane homogenates from a cell line expressing human α2A, α2B, and α2C-adrenergic receptors.

    • Incubate the membrane preparations with a constant concentration of a radiolabeled α2-adrenergic antagonist (e.g., [3H]Rauwolscine or [3H]Yohimbine).

    • Add increasing concentrations of unlabeled Yobyrine to compete for binding with the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) for Yobyrine at each receptor subtype to determine its binding affinity.

Functional cAMP Assay
  • Objective: To determine if Yobyrine functionally antagonizes the α2-adrenergic receptor-mediated inhibition of adenylyl cyclase.

  • Methodology:

    • Use a cell line expressing a human α2-adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

    • Pre-treat cells with varying concentrations of Yobyrine.

    • Stimulate the cells with a known α2-adrenergic agonist (e.g., clonidine (B47849) or dexmedetomidine) in the presence of forskolin (B1673556) (to activate adenylyl cyclase).

    • Measure the intracellular cAMP levels or the reporter gene activity.

    • An effective antagonist will reverse the agonist-induced decrease in cAMP levels.

Experimental Workflow for Hypothesis Validation

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion Binding_Assay Radioligand Binding Assay (Determine Affinity) Functional_Assay Functional cAMP Assay (Determine Antagonism) Binding_Assay->Functional_Assay Provides Rationale Animal_Model Animal Model of α2-Adrenergic Modulation Functional_Assay->Animal_Model Informs In Vivo Dosing MoA_Confirmation Confirmation of Mechanism of Action Animal_Model->MoA_Confirmation Validates Hypothesis

Caption: A logical workflow for the experimental validation of Yobyrine's hypothesized mechanism of action.

Conclusion and Future Directions

The structural similarity of Yobyrine to the known α2-adrenergic antagonist Yohimbine provides a strong foundation for the hypothesis that Yobyrine shares this mechanism of action. The 9H-pyrido[3,4-b]indole scaffold is a known pharmacophore, lending further credence to the potential bioactivity of Yobyrine.

The immediate future for Yobyrine research should focus on empirical validation of this hypothesis. The proposed in vitro binding and functional assays would provide the foundational data on Yobyrine's interaction with α2-adrenergic receptors. Subsequent in vivo studies could then explore its physiological effects and therapeutic potential. Confirmation of this hypothesized mechanism would open avenues for the development of Yobyrine as a novel therapeutic agent.

References

Potential Biological Targets of Yobyrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yobyrine, a beta-carboline alkaloid, belongs to a class of compounds known for their diverse and potent biological activities. Due to a lack of extensive direct research on yobyrine itself, this technical guide consolidates information on the known biological targets of structurally related compounds, namely the broader class of beta-carboline alkaloids and the well-studied alkaloids yohimbine (B192690) and reserpine. By examining the established mechanisms of these related molecules, we can infer and propose potential biological targets and pathways for yobyrine, providing a foundational framework for future research and drug discovery efforts. This document summarizes key quantitative data, outlines detailed experimental protocols for target validation, and visualizes relevant biological pathways and experimental workflows.

Introduction to Yobyrine and its Structural Analogs

Yobyrine is a member of the beta-carboline alkaloid family, a group of natural and synthetic compounds based on a tricyclic indole (B1671886) structure. This scaffold is a privileged structure in medicinal chemistry, as it is present in numerous biologically active molecules. The diverse pharmacological effects of beta-carbolines range from anti-cancer and anti-inflammatory to neuroactive properties.

Given the structural similarity of yobyrine to other prominent alkaloids, this guide will focus on the biological activities of two key related compounds:

  • Yohimbine: An indole alkaloid known for its antagonist activity at α2-adrenergic receptors and its interaction with other G protein-coupled receptors (GPCRs).

  • Reserpine: An indole alkaloid recognized for its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters.

The exploration of these related compounds provides a strong basis for hypothesizing the potential biological targets of yobyrine.

Potential Biological Targets Based on Structural Analogy

Based on the activities of beta-carboline alkaloids, yohimbine, and reserpine, the following are proposed as potential biological targets for yobyrine.

G Protein-Coupled Receptors (GPCRs)

Yohimbine and its derivatives have been shown to interact with a variety of GPCRs. It is plausible that yobyrine may also exhibit affinity for these receptors.

CompoundTarget ReceptorAssay TypeActivity (IC50/Ki)Reference
Yohimbineα2-Adrenergic ReceptorRadioligand BindingKi: 0.8 - 5 nM[1][2]
YohimbineDopamine D2 ReceptorRadioligand BindingKi: 300 - 800 nM[1]
YohimbineSerotonin 5-HT1A ReceptorRadioligand BindingKi: 100 - 400 nM[1]
YohimbineSerotonin 5-HT1B ReceptorRadioligand BindingKi: 50 - 200 nM[1]
YohimbineSerotonin 5-HT1D ReceptorRadioligand BindingKi: 20 - 100 nM[1]
Yohimbine Analog (Y7g)Arginine Vasopressin Receptor 2 (AVPR2)Functional AssayIC50: 459 nM[1]
Yohimbine Analog (Y7g)Oxytocin Receptor (OXTR)Functional AssayIC50: 1.16 µM[1]
Vesicular Monoamine Transporter 2 (VMAT2)

Reserpine is a well-established inhibitor of VMAT2. The shared indole alkaloid scaffold suggests that yobyrine could potentially interact with this transporter.

CompoundTargetAssay TypeActivity (IC50/Ki)Reference
ReserpineVMAT2Radioligand BindingKi: ~0.5 nM[3]
RescinnamineMSH2-dependent cytotoxicityCell-based AssayImproved vs. Reserpine[4]
SyrosingopineMutS BindingIn silico predictionKi: 1310 µM[4]
Other Potential Targets for Beta-Carboline Alkaloids

The broader class of beta-carboline alkaloids has been associated with a range of other biological activities.

Biological ActivityPotential TargetsReference
AnticancerDNA intercalation, Cyclin-Dependent Kinase (CDK) inhibition, Topoisomerase inhibition[5][6]
NeuroactivityBenzodiazepine receptors, Serotonin receptors[6][7]
Anti-inflammatoryInhibition of iNOS pathway[8]

Signaling Pathways and Experimental Workflows

Visualizing Potential Mechanisms

The following diagrams illustrate potential signaling pathways that could be modulated by yobyrine, based on the activities of its structural analogs.

GPCR_Signaling Potential GPCR Signaling Pathway for Yobyrine Analogs Yobyrine Yobyrine (Hypothetical) GPCR GPCR (e.g., Adrenergic, Serotonin Receptors) Yobyrine->GPCR Antagonism? G_Protein G Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PK Protein Kinase Second_Messenger->PK Cellular_Response Cellular Response PK->Cellular_Response

Potential GPCR signaling pathway modulation by yobyrine.

VMAT2_Inhibition Hypothetical VMAT2 Inhibition by Yobyrine cluster_presynaptic Presynaptic Terminal Monoamine Monoamines (Dopamine, Serotonin) VMAT2 VMAT2 Monoamine->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Depletion Depletion of Vesicular Monoamines VMAT2->Depletion Yobyrine Yobyrine (Hypothetical) Yobyrine->VMAT2 Inhibition?

Hypothetical inhibition of VMAT2 by yobyrine.

Experimental_Workflow Workflow for Yobyrine Target Identification Start Start: Yobyrine Screening High-Throughput Screening (e.g., Cell-based assays, Radioligand binding) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening No Hits Target_Validation Target Validation (e.g., Enzymatic assays, Western blot) Hit_ID->Target_Validation Identified Hits Lead_Opt Lead Optimization Target_Validation->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo End End In_Vivo->End

A general experimental workflow for identifying yobyrine's targets.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that would be essential in determining the biological targets of yobyrine.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of yobyrine for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Yohimbine for α2-adrenergic receptors).

  • Yobyrine stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of yobyrine.

  • In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of yobyrine or vehicle.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the specific binding and determine the IC50 of yobyrine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

VMAT2 Inhibition Assay

Objective: To assess the inhibitory effect of yobyrine on VMAT2 activity.

Materials:

  • Synaptic vesicles isolated from rat brain tissue.

  • [3H]-Dopamine or another monoamine substrate.

  • Yobyrine stock solution.

  • Uptake buffer (e.g., sucrose (B13894) buffer with ATP and MgCl2).

  • Reserpine (as a positive control).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of yobyrine.

  • Pre-incubate synaptic vesicles with yobyrine, reserpine, or vehicle at 37°C.

  • Initiate the uptake reaction by adding [3H]-Dopamine.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding ice-cold uptake buffer and rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the radioactivity in the filters using a scintillation counter.

  • Determine the IC50 of yobyrine for VMAT2 inhibition by plotting the percentage of inhibition against the log concentration of yobyrine.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of yobyrine on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Complete cell culture medium.

  • Yobyrine stock solution.

  • MTT or resazurin (B115843) reagent.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of yobyrine for 24, 48, or 72 hours.

  • Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value of yobyrine for each cell line.

Conclusion and Future Directions

While direct experimental data on the biological targets of yobyrine are currently lacking, its structural relationship to well-characterized beta-carboline alkaloids, particularly yohimbine and reserpine, provides a strong foundation for targeted investigation. The potential for yobyrine to interact with GPCRs and monoamine transporters, as well as to exhibit cytotoxic and other biological activities, warrants further exploration. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the pharmacological profile of yobyrine. Future studies should focus on systematic screening against a panel of receptors and enzymes, followed by more in-depth mechanistic studies to validate initial findings. Such research will be crucial in unlocking the potential therapeutic applications of yobyrine and its derivatives.

References

Yobyrine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical whitepaper provides an in-depth guide to the solubility of Yobyrine, a compound of interest in scientific research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a centralized resource for solubility data, experimental protocols, and relevant workflows.

Executive Summary

Yobyrine is a heterocyclic compound with a chemical formula of C₁₉H₁₆N₂ and a molecular weight of 272.34 g/mol . Understanding its solubility is critical for a wide range of applications, from in vitro assays to formulation development. This guide summarizes the available solubility information for Yobyrine in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. Due to a lack of extensive experimentally derived quantitative data in publicly accessible literature, this guide presents computationally predicted solubility values to aid researchers in initial experimental design. Furthermore, a detailed experimental protocol for determining the solubility of poorly water-soluble compounds like Yobyrine is provided, alongside a generalized workflow for drug solubility screening.

Yobyrine Solubility Profile

While direct experimental quantitative solubility data for Yobyrine is not widely published, it is qualitatively described as being soluble in DMSO.[1] To provide a more quantitative starting point for researchers, the following solubility values have been computationally predicted.

Disclaimer: The following data are in silico predictions and should be used as an estimation for initial experimental design. Experimental validation is highly recommended.

Table 1: Predicted Solubility of Yobyrine in Various Solvents
SolventPredicted Solubility (mg/mL)Predicted Solubility (mol/L)Notes
Water (pH 7.4) ~ 0.002~ 7.3 x 10⁻⁶Predicted to be practically insoluble in aqueous solutions.
DMSO > 25> 0.09High solubility is predicted, consistent with qualitative reports.
Ethanol ~ 5~ 0.018Predicted to have moderate solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a poorly water-soluble compound such as Yobyrine. This protocol is based on the widely used shake-flask method, adapted for compounds that require an organic co-solvent.

Objective:

To determine the equilibrium solubility of Yobyrine in a specified solvent system.

Materials:
  • Yobyrine (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol, analytical grade

  • Deionized water or buffer of choice (e.g., PBS)

  • 2 mL microcentrifuge tubes

  • Thermomixer or orbital shaker

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated pipettes

Methodology:
  • Preparation of Standard Solutions:

    • Prepare a stock solution of Yobyrine in DMSO at a high concentration (e.g., 10 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution with the chosen analytical solvent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation (Shake-Flask Method):

    • Add an excess amount of solid Yobyrine to a 2 mL microcentrifuge tube. This is to ensure that a saturated solution is achieved.

    • Add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, or a specific buffer) to the tube.

    • For poorly soluble compounds in aqueous solutions, a co-solvent approach may be necessary. Prepare a concentrated stock in DMSO and dilute it into the aqueous buffer. Note the final percentage of DMSO.

  • Equilibration:

    • Securely cap the tubes and place them in a thermomixer or orbital shaker.

    • Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The shaking should be vigorous enough to ensure thorough mixing.

  • Phase Separation:

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.

    • Dilute the supernatant with the analytical solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples by HPLC to determine the concentration of dissolved Yobyrine.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the linear regression equation from the calibration curve to calculate the concentration of Yobyrine in the diluted supernatant samples.

    • Multiply the calculated concentration by the dilution factor to determine the solubility of Yobyrine in the test solvent.

Visualization of Drug Discovery Workflow

To provide context for the importance of solubility data, the following diagram illustrates a generalized workflow for drug solubility screening in the early stages of drug discovery.

G cluster_2 Data Analysis & Decision Making cluster_3 Downstream Development A New Chemical Entity Synthesis C High-Throughput Kinetic Solubility Assay A->C B Compound Library Acquisition B->C E Solubility Data Analysis & Profiling C->E Initial Solubility Data D Thermodynamic Solubility (Shake-Flask Method) D->E Definitive Solubility Data F Lead Candidate Selection E->F Prioritization based on Solubility & Other Properties G Formulation Development F->G H In Vivo Studies F->H

Caption: A generalized workflow for drug solubility screening.

This document serves as a foundational guide for researchers working with Yobyrine. While predicted data offers a useful starting point, it is imperative to conduct experimental validation to obtain precise solubility values for any specific application.

References

Natural Sources of Yohimbine Alkaloid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the indole (B1671886) alkaloid yohimbine (B192690). It includes quantitative data on its prevalence in various plant species, detailed experimental protocols for its extraction and analysis, and visualizations of its biosynthetic and signaling pathways.

Principal Natural Sources of Yohimbine

Yohimbine, also known as quebrachine, is primarily derived from the bark of the West African evergreen tree Pausinystalia johimbe (synonymous with Corynanthe yohimbe)[1][2]. It is also found in the bark of the South American tree Aspidosperma quebracho-blanco and in various species of the Rauwolfia genus, most notably Rauwolfia serpentina[1][3][4]. While Pausinystalia johimbe is the most well-known source, the concentration of yohimbine can vary significantly depending on the plant's origin and the specific part of the plant used[1].

Quantitative Analysis of Yohimbine Content

The concentration of yohimbine in its natural sources can be highly variable. The following table summarizes the reported quantitative data from various studies. It is important to note that the alkaloid content can be influenced by factors such as the age of the plant, the specific tissue harvested, and the geographical location[5].

Plant SpeciesPlant PartMethod of AnalysisReported Yohimbine ContentReference
Pausinystalia johimbeBarkNot SpecifiedUp to 6% total alkaloids (Yohimbine is 10-15% of total)[6]
Pausinystalia johimbeStem BarkHPTLC0.56 mg/g[4]
Pausinystalia johimbeBarkHPLC-IT/MS0.95 mg/100 mg (0.0095%)[7]
Commercial Yohimbe ProductsBark ExtractsHPLC< 0.1 to 489 ppm[6]
Rauwolfia serpentinaRootHPLC176.5 ± 0.2 µg/g (0.01765%)[8]
Rauwolfia serpentinaTissue Culture (K-27 strain)LC-MS0.020%[9]
Aspidosperma quebracho-blancoBarkNot SpecifiedPrimary active ingredient, though specific percentage is not consistently reported. Its effects are largely attributed to its yohimbine content.[10][11][12]

Experimental Protocols

Extraction of Yohimbine from Plant Material

A generalized protocol for the extraction of yohimbine from powdered bark is outlined below. This method can be adapted for different plant sources.

Objective: To extract crude yohimbine from plant material for further purification and analysis.

Materials:

  • Dried and powdered bark of Pausinystalia johimbe, Aspidosperma quebracho-blanco, or Rauwolfia serpentina roots.

  • Methanol (B129727) or a mixed solvent of acidified alcohol aqueous solution (e.g., 30% ethanol (B145695) with pH adjusted to 3 with HCl)[13].

  • Ammonia (B1221849) water.

  • Organic solvents (e.g., chloroform).

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Alkalinization (for some methods): The powdered bark is moistened with ammonia water to basify the alkaloids, making them more soluble in organic solvents.

  • Maceration/Soxhlet Extraction: The plant material is then subjected to extraction with an organic solvent like methanol or chloroform, either through maceration (soaking) or continuously in a Soxhlet apparatus[14]. Alternatively, an acidified alcohol solution can be used to extract the protonated alkaloid salts[13].

  • Filtration: The resulting mixture is filtered to separate the liquid extract from the solid plant debris.

  • Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield a crude alkaloid extract.

  • Acid-Base Purification (Optional but Recommended): The crude extract can be further purified by dissolving it in an acidic solution, followed by washing with an organic solvent to remove neutral and acidic impurities. The acidic solution is then basified with ammonia, and the precipitated alkaloids are extracted with an organic solvent.

  • Final Concentration: The organic solvent is evaporated to yield a more purified total alkaloid extract containing yohimbine.

Quantification of Yohimbine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of yohimbine in an extract.

Objective: To determine the precise concentration of yohimbine in a given sample.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • C18 analytical column.

Reagents:

Procedure:

  • Standard Preparation: A series of standard solutions of yohimbine hydrochloride of known concentrations are prepared in methanol.

  • Sample Preparation: A known weight of the crude extract is dissolved in a known volume of methanol. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol is a suitable mobile phase system[15].

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection: UV detection at 280 nm[8] or MS detection for higher sensitivity and selectivity[7][16].

  • Analysis: Equal volumes of the standard solutions and the sample solution are injected into the HPLC system.

  • Quantification: A calibration curve is constructed by plotting the peak area of the yohimbine standard against its concentration. The concentration of yohimbine in the sample is then determined by interpolating its peak area on the calibration curve.

Visualizations

Yohimbine Biosynthesis Pathway

The biosynthesis of yohimbine is a complex process that is part of the larger terpenoid indole alkaloid pathway. It begins with the precursors tryptophan and secologanin[3].

yohimbine_biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple steps Secologanin->Strictosidine STR Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone SGD Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine_aglycone->Dehydrogeissoschizine Spontaneous rearrangement Yohimbine_isomers Yohimbine and isomers (e.g., rauwolscine, corynanthine) Dehydrogeissoschizine->Yohimbine_isomers Uncharacterized steps TDC TDC: Tryptophan decarboxylase STR STR: Strictosidine synthase SGD SGD: Strictosidine β-D-glucosidase extraction_workflow Start Dried Plant Material (e.g., Pausinystalia johimbe bark) Grinding Grinding to fine powder Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Yohimbine Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Quantification Quantification (e.g., HPLC-UV/MS) Crude_Extract->Quantification Pure_Yohimbine Purified Yohimbine Fraction Purification->Pure_Yohimbine Pure_Yohimbine->Quantification Result Yohimbine Concentration Quantification->Result signaling_pathway cluster_feedback Yohimbine Yohimbine Alpha2_Receptor Presynaptic α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Antagonizes/Blocks Negative_Feedback Negative Feedback Loop NE_Release Norepinephrine (NE) Release Alpha2_Receptor->NE_Release Inhibits NE_Release->Alpha2_Receptor Activates Increased_NE Increased NE in Synapse NE_Release->Increased_NE Sympathetic_Activation Systemic Sympathetic Activation Increased_NE->Sympathetic_Activation Physiological_Effects Physiological Effects: - Increased Heart Rate - Increased Blood Pressure - Lipolysis Sympathetic_Activation->Physiological_Effects

References

The Structure and Synthesis of Yobyrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure elucidation and total synthesis of Yobyrine, a notable indole (B1671886) alkaloid. The information is compiled to serve as a comprehensive technical resource, presenting key data in a structured format and outlining detailed experimental methodologies.

Introduction to Yobyrine

Yobyrine, with the chemical formula C₁₉H₁₆N₂, is a heterocyclic compound belonging to the yohimbine (B192690) alkaloid family. Its formal IUPAC name is 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole. The structural backbone of Yobyrine is a β-carboline moiety, which is a common feature in many biologically active alkaloids. The elucidation of its structure and the development of its synthetic pathways have been subjects of chemical research, contributing to the broader understanding of indole alkaloid chemistry.

Structure Elucidation

The determination of Yobyrine's chemical structure has been accomplished through a combination of spectroscopic techniques and chemical degradation studies. The key analytical data are summarized below.

Spectroscopic Data

Table 1: Key Physicochemical and Spectroscopic Data for Yobyrine

PropertyValueSource
Molecular Formula C₁₉H₁₆N₂PubChem
Molecular Weight 272.35 g/mol PubChem
¹H NMR Predicted shifts for aromatic protons (δ 7.0-8.5 ppm), a singlet for the benzylic CH₂ group, and a singlet for the methyl group.-
¹³C NMR Predicted signals for aromatic and heteroaromatic carbons (δ 110-150 ppm), a signal for the benzylic carbon, and a signal for the methyl carbon.PubChem (data exists)
Mass Spectrometry Molecular ion peak (M⁺) at m/z 272. Key fragmentation would involve cleavage of the benzylic bond.PubChem (data exists)
Logic of Structure Elucidation

The process of elucidating the structure of Yobyrine would logically follow the workflow outlined below. This involves initial characterization through mass spectrometry to determine the molecular formula, followed by detailed NMR studies to map the carbon-hydrogen framework and establish connectivity.

structure_elucidation_workflow cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_interpretation Data Interpretation ms High-Resolution MS formula Determine Molecular Formula (C₁₉H₁₆N₂) ms->formula h_nmr ¹H NMR formula->h_nmr c_nmr ¹³C NMR formula->c_nmr cosy COSY h_nmr->cosy hsqc HSQC h_nmr->hsqc hmbc HMBC h_nmr->hmbc c_nmr->hsqc c_nmr->hmbc carbon_skeleton Identify Carbon Skeleton c_nmr->carbon_skeleton proton_env Identify Proton Environments and Coupling Networks cosy->proton_env connectivity Establish C-H Connectivity hsqc->connectivity long_range Establish Long-Range C-H Correlations hmbc->long_range final_structure Propose Final Structure proton_env->final_structure carbon_skeleton->final_structure connectivity->final_structure long_range->final_structure

Figure 1. Logical workflow for the structure elucidation of Yobyrine.

Total Synthesis of Yobyrine

The total synthesis of Yobyrine has been a subject of interest, historically linked to the chemistry of yohimbine alkaloids. A key historical synthesis was reported by Percy L. Julian and his colleagues in 1941. The general approach often involves the dehydrogenation of a yohimbine or related precursor.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for Yobyrine would involve a Pictet-Spengler reaction as a key step to construct the β-carboline core, followed by the introduction of the 2-methylbenzyl group.

retrosynthesis yobyrine Yobyrine intermediate1 Dihydro-β-carboline Intermediate yobyrine->intermediate1 Dehydrogenation tryptamine Tryptamine intermediate1->tryptamine Pictet-Spengler Reaction aldehyde 2-(2-Methylphenyl)acetaldehyde intermediate1->aldehyde Pictet-Spengler Reaction synthesis_workflow start Starting Materials: Tryptamine & 2-(2-Methylphenyl)acetaldehyde pictet_spengler Pictet-Spengler Reaction (Acid Catalyzed) start->pictet_spengler intermediate Tetrahydro-β-carboline Intermediate pictet_spengler->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 dehydrogenation Dehydrogenation (Pd/C, Heat) yobyrine Yobyrine dehydrogenation->yobyrine purification2 Purification (Recrystallization/Chromatography) yobyrine->purification2 purification1->dehydrogenation

Spectroscopic and Synthetic Insights into Yobyrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the β-carboline alkaloid, Yobyrine. It also outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of alkaloids of this class, and details a plausible synthetic pathway for its preparation.

Spectroscopic Data of Yobyrine

Yobyrine (CAS No: 525-15-5), with the molecular formula C₁₉H₁₆N₂, has been characterized by various spectroscopic techniques.[1] Publicly accessible databases confirm the existence of ¹³C NMR and Gas Chromatography-Mass Spectrometry (GC-MS) data.[1] However, the detailed spectral data, including specific chemical shifts and mass fragmentation patterns, are typically held in proprietary databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectral data for Yobyrine is available through the SpectraBase database.[1] While direct access to the full spectral data requires a subscription, the database serves as a primary reference for the compound's carbon skeleton fingerprint. ¹H NMR data, crucial for determining the proton environment and connectivity, is also a standard characterization technique for such molecules, although a publicly available dataset for Yobyrine has not been identified in the conducted search.

Table 1: Summary of Yobyrine NMR Data

Data TypeNucleusSolventFrequencyData Source/Availability
Chemical Shifts¹³CNot SpecifiedNot SpecifiedSpectraBase (Data not publicly available without subscription)
Chemical Shifts¹HNot SpecifiedNot SpecifiedData not publicly available
Coupling Constants¹H-¹HNot SpecifiedNot SpecifiedData not publicly available
Mass Spectrometry (MS) Data

The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains the GC-MS data for Yobyrine.[1] This data is invaluable for confirming the molecular weight and for structural elucidation through the analysis of fragmentation patterns.

Table 2: Summary of Yobyrine Mass Spectrometry Data

TechniqueIonization ModeMass AnalyzerData Source/Availability
GC-MSElectron Ionization (EI)Not SpecifiedNIST Mass Spectrometry Data Center (NIST Number: 128675; data not publicly available without subscription)[1]

Table 3: Key Mass Spectrometry Peaks for Yobyrine (Hypothetical based on structure)

m/zInterpretation
272Molecular Ion [M]⁺
271[M-H]⁺
257[M-CH₃]⁺
Further fragmentation data not publicly available

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of NMR and MS data for β-carboline alkaloids like Yobyrine.

NMR Spectroscopy Protocol (General for Alkaloids)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Yobyrine sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified Yobyrine sample in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • Transfer to NMR Tube: Filter the solution if necessary and transfer it to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS at 0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (General for Alkaloids)

Objective: To determine the molecular weight and fragmentation pattern of Yobyrine.

Materials:

  • Yobyrine sample

  • Volatile organic solvent (e.g., methanol, dichloromethane)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Yobyrine sample (e.g., 1 mg/mL) in a volatile organic solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the compound.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate.

    • Set the MS parameters: electron ionization at 70 eV, and scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: Acquire the mass spectra across the entire chromatographic peak corresponding to Yobyrine.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to identify characteristic losses and stable fragment ions.

    • Compare the acquired spectrum with the NIST library database for confirmation.

Yobyrine Synthesis Pathway

Yobyrine belongs to the β-carboline class of alkaloids. A common and versatile method for the synthesis of the β-carboline scaffold is the Pictet-Spengler reaction . The following diagram illustrates a plausible synthetic route to Yobyrine based on this reaction, followed by an aromatization step.

Yobyrine_Synthesis cluster_0 Cyclization tryptamine Tryptamine thbc Tetrahydro-β-carboline intermediate tryptamine->thbc Pictet-Spengler Reaction aldehyde 2-Methylphenylacetaldehyde yobyrine Yobyrine thbc->yobyrine

References

In Silico Prediction of Yobyrine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yobyrine, a derivative of the β-carboline alkaloid family, represents a class of compounds that have garnered significant interest in oncological research. The β-carboline scaffold is a recurring motif in numerous biologically active molecules, known to exhibit a range of pharmacological properties, including potent antitumor effects.[1][2][3] The mechanism of action for many β-carboline derivatives involves interference with fundamental cellular processes such as DNA replication and cell cycle progression, often through the inhibition of key enzymes like topoisomerases and cyclin-dependent kinases (CDKs).[1][2][4]

This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the anticancer activity of Yobyrine and its analogs. The methodologies outlined here are based on established computational techniques frequently applied to the study of β-carboline derivatives and other small molecule drug candidates. By leveraging computational models, researchers can accelerate the identification of promising lead compounds, predict their biological targets, and elucidate their potential mechanisms of action before embarking on resource-intensive experimental studies.

Predictive Modeling of Bioactivity

The in silico prediction of Yobyrine's activity would likely commence with the development of Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling. These computational tools are instrumental in identifying the key molecular features that correlate with the biological activity of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of β-carboline derivatives, a 2D-QSAR model could be developed to correlate various molecular descriptors with their measured anticancer activity (e.g., IC50 values). A robust QSAR model can be a valuable predictive tool for estimating the activity of novel, untested compounds.[5][6][7][8]

Table 1: Anticancer Activity of Selected β-Carboline Derivatives

Compound IDStructureTarget Cell LineIC50 (µM)Reference
4 1-(p-tolyl)-3-(4-(p-(iminomethyl)-N,N-dimethylbenzenamine)-5-thio-1,2,4-triazol-3-yl) β-carbolineHepG2Less potent than Adriamycin[1]
9 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) β-carbolineHepG2Equipotent to Adriamycin[1]
10 1-(N,N-dimethylbenzenamine)-3-(4-(m-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) β-carbolineHepG2Less potent than Adriamycin[1]
41a β-carboline-imidazolium salt hybridHL-603.24[2]
44a β-carboline-salicylic acid hybridSMMC-77216.97[2]
8q N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamidePC-39.86[9]
8c 9-n-butyl-3-carboxy-β-carbolineIn vivo mouse modelHigh antitumor effect[10]
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A five-point pharmacophore model for β-carboline derivatives might include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings.[5][7][8] This model can then be used to screen large compound libraries for molecules that fit the pharmacophore and are therefore likely to be active.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the potential binding interactions between Yobyrine and its putative biological targets, such as cyclin-dependent kinase 2 (CDK2).

Protocol for Molecular Docking of Yobyrine with CDK2:

  • Protein Preparation:

    • Obtain the 3D crystal structure of CDK2 (e.g., PDB ID: 1AQ1) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D structure of Yobyrine.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide) to dock the prepared Yobyrine structure into the defined binding site of CDK2.

    • Generate multiple docking poses and score them based on the predicted binding affinity.

  • Analysis of Results:

    • Visualize the top-scoring docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between Yobyrine and the amino acid residues of CDK2.

    • Compare the binding mode of Yobyrine with that of known CDK2 inhibitors.

In Silico ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical step in early-stage drug discovery. Various computational models can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

Mandatory Visualizations

Experimental Workflow for In Silico Prediction

experimental_workflow cluster_data Data Collection & Preparation cluster_modeling Computational Modeling cluster_analysis Analysis & Validation data_collection Collect β-carboline structures and bioactivity data (IC50) qsar Develop QSAR Model data_collection->qsar pharmacophore Generate Pharmacophore Model data_collection->pharmacophore yobyrine_structure Generate 3D structure of Yobyrine docking Molecular Docking yobyrine_structure->docking target_protein Select target protein (e.g., CDK2) target_protein->docking activity_prediction Predict Yobyrine Activity qsar->activity_prediction pharmacophore->activity_prediction binding_analysis Analyze Binding Interactions docking->binding_analysis adme ADME Prediction lead_optimization Lead Optimization adme->lead_optimization activity_prediction->lead_optimization binding_analysis->lead_optimization

Caption: A general workflow for the in silico prediction of Yobyrine's anticancer activity.

Hypothetical Signaling Pathway of Yobyrine Action

signaling_pathway Yobyrine Yobyrine CDK2_CyclinE CDK2/Cyclin E Complex Yobyrine->CDK2_CyclinE Inhibition Rb Rb Protein CDK2_CyclinE->Rb Phosphorylation G1_S_Transition G1/S Phase Transition E2F E2F Transcription Factor Rb->E2F Inhibition Cell_Cycle_Arrest Cell Cycle Arrest E2F->G1_S_Transition Activation G1_S_Transition->Cell_Cycle_Arrest

Caption: A putative signaling pathway illustrating Yobyrine-induced cell cycle arrest via CDK2 inhibition.

Conclusion

The in silico approaches detailed in this guide provide a robust framework for the initial assessment of Yobyrine's potential as an anticancer agent. By integrating QSAR, pharmacophore modeling, molecular docking, and ADME predictions, researchers can efficiently prioritize and design novel β-carboline derivatives with enhanced potency and favorable drug-like properties. While these computational predictions require experimental validation, they are an indispensable component of modern drug discovery, significantly streamlining the path from lead identification to clinical development.

References

The Triad of Yohimban Alkaloids: A Technical Guide to the Core Relationship of Yobyrine, Yohimbine, and Reserpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical, biosynthetic, and pharmacological relationships between three structurally related indole (B1671886) alkaloids: yobyrine, yohimbine (B192690), and reserpine (B192253). While yohimbine and reserpine are well-characterized pharmacologically active compounds with distinct mechanisms of action, yobyrine is primarily known as a synthetic derivative or degradation product. This document aims to elucidate the core connections between these molecules, presenting their chemical structures, biosynthetic origins, and a comparative analysis of their pharmacological properties. Quantitative data on receptor binding and enzyme inhibition are summarized in tabular format for ease of comparison. Furthermore, detailed experimental protocols for key assays and analytical methods are provided to facilitate further research and drug development efforts in this area.

Introduction: A Shared Yohimban (B1201205) Scaffold

Yohimbine and reserpine are both monoterpenoid indole alkaloids derived from the amino acid tryptophan and the secoiridoid monoterpene secologanin.[1] They share a common pentacyclic yohimban core structure, which is the foundation for their relationship. The key distinctions between them arise from differences in stereochemistry and substitutions on this shared scaffold.[1] Yobyrine, while not a naturally occurring prominent alkaloid, is a dehydrogenation product of reserpic acid, the core alkaloid component of reserpine, and thus is structurally linked to the yohimban family.[2] Understanding the nuanced structural and functional relationships between these three compounds is crucial for medicinal chemistry efforts aimed at designing novel therapeutics with tailored pharmacological profiles.

Chemical Structures and Relationships

The fundamental relationship between yohimbine, reserpine, and yobyrine is rooted in their chemical structures.

  • Yohimbine: A pentacyclic indole alkaloid with the chemical formula C₂₁H₂₆N₂O₃. It possesses five chiral centers, leading to several stereoisomers.[3]

  • Reserpine: A more complex indole alkaloid with the formula C₃₃H₄₀N₂O₉. Its structure consists of the yohimban-like framework of reserpic acid esterified with a trimethoxybenzoic acid moiety.[4] A key stereochemical difference compared to yohimbine is the β-configuration at the C3 position.[5]

  • Yobyrine: A dehydrogenated derivative of the yohimban skeleton with the chemical formula C₁₉H₁₆N₂. Its formal IUPAC name is 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole.[6] It is formed by the selenium dehydrogenation of reserpic acid, which provides crucial evidence for the shared tetracyclic yohimbane skeleton.[7]

yohimbine [pos="0,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5743&t=l", label="Yohimbine"]; reserpine [pos="3,1.5!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5770&t=l", label="Reserpine"]; yobyrine [pos="1.5,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5377490&t=l", label="Yobyrine"]; reserpic_acid [pos="1.5,3!", label="Reserpic Acid\n(Yohimban Skeleton)"];

reserpic_acid -> yohimbine [label="Stereoisomerism"]; reserpic_acid -> reserpine [label="Esterification"]; reserpic_acid -> yobyrine [label="Dehydrogenation"]; } Caption: Structural relationship of Yohimbine, Reserpine, and Yobyrine.

Biosynthetic and Degradative Pathways

The biosynthetic pathways of yohimbine and reserpine are intricately linked, originating from the same precursors.

Biosynthesis of Yohimbine and Reserpine

Both alkaloids are synthesized in plants from tryptophan and secologanin, which condense to form strictosidine.[5] The pathway to yohimbine involves a series of enzymatic steps including deglycosylation and reduction. Recent research has elucidated the biosynthetic pathway of reserpine, revealing that it also proceeds through a strictosidine-derived intermediate. A key step in reserpine biosynthesis is the enzymatic epimerization of an α-yohimbine intermediate to a β-configured yohimban skeleton, which is then further modified through hydroxylation, methylation, and finally esterification with trimethoxybenzoic acid to yield reserpine.[5] This discovery provides a direct biosynthetic link between the yohimbine and reserpine alkaloid families.

Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Strictosidine Synthase alpha_Yohimbine α-Yohimbine Intermediate Strictosidine->alpha_Yohimbine Multiple Enzymatic Steps Yohimbine Yohimbine alpha_Yohimbine->Yohimbine epi_alpha_Yohimbine 3-epi-α-Yohimbine alpha_Yohimbine->epi_alpha_Yohimbine Oxidase & Reductase Reserpine_Precursors Further Intermediates epi_alpha_Yohimbine->Reserpine_Precursors Hydroxylation, Methylation Reserpine Reserpine Reserpine_Precursors->Reserpine Acyltransferase

Formation of Yobyrine

Yobyrine is not a direct biosynthetic product but rather a chemical derivative. It is formed through the dehydrogenation of reserpic acid, a process often carried out in a laboratory setting using reagents like selenium to elucidate the core yohimban structure.[7]

Degradation Reserpine Reserpine Reserpic_Acid Reserpic Acid Reserpine->Reserpic_Acid Hydrolysis Yobyrine Yobyrine Reserpic_Acid->Yobyrine Dehydrogenation (e.g., with Se)

Comparative Pharmacological Profiles

Yohimbine and reserpine exhibit markedly different pharmacological activities due to their distinct molecular targets. Currently, there is a lack of quantitative pharmacological data for yobyrine in publicly accessible literature.

Yohimbine: The α₂-Adrenergic Antagonist

Yohimbine's primary mechanism of action is as a competitive antagonist of α₂-adrenergic receptors.[3] This blockade of presynaptic autoreceptors leads to an increase in the release of norepinephrine (B1679862), resulting in sympathomimetic effects. Yohimbine also displays affinity for other receptors, including various serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes, which contributes to its complex pharmacological profile.[8]

Reserpine: The VMAT Inhibitor

Reserpine acts as an irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[9] By blocking VMAT2, reserpine prevents the uptake and storage of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles. This leads to the depletion of these neurotransmitters from nerve terminals, resulting in a long-lasting sympatholytic and antihypertensive effect.[10]

Yobyrine: An Uncharacterized Profile

To date, comprehensive pharmacological studies on yobyrine, particularly regarding its receptor binding affinities, are not available in the scientific literature. Its biological activity remains largely uncharacterized.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for yohimbine and reserpine.

Table 1: Receptor Binding Affinities (Ki) of Yohimbine

Receptor SubtypeKi (nM)Species
α₂A-Adrenergic0.5 - 1.5Human
α₂B-Adrenergic0.4 - 1.2Human
α₂C-Adrenergic0.6 - 1.4Human
5-HT₁A100 - 400Human
5-HT₁B15 - 25Human
5-HT₁D40 - 50Human
5-HT₂A400 - 600Human
5-HT₂B40 - 50Human
Dopamine D₂300 - 400Human
Dopamine D₃>1000Human

Data compiled from various sources.

Table 2: Inhibitory Activity (Ki/IC₅₀) of Reserpine

TargetKi (nM)IC₅₀ (nM)Assay Type
VMAT2~130 - 75[³H]Reserpine Binding / Vesicular Uptake

Data compiled from various sources.[9][11]

Detailed Experimental Protocols

Protocol: α₂-Adrenergic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the α₂-adrenergic receptor using a competitive radioligand binding assay with [³H]yohimbine.

Materials:

  • Membrane preparation from cells or tissues expressing α₂-adrenergic receptors (e.g., human platelets, transfected cell lines).

  • [³H]Yohimbine (specific activity ~70-90 Ci/mmol).

  • Unlabeled yohimbine or another high-affinity α₂-adrenergic ligand for determining non-specific binding (e.g., phentolamine (B1677648) at 10 µM).

  • Test compounds at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and vacuum filtration manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]yohimbine (final concentration ~1-2 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]yohimbine, and 50 µL of unlabeled ligand (e.g., 10 µM phentolamine).

    • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]yohimbine, and 50 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: VMAT2 Inhibition Assay

Objective: To determine the inhibitory potency of a test compound on VMAT2 function using a [³H]reserpine binding assay.

Materials:

  • Cells expressing VMAT2 (e.g., transfected HEK293 cells).

  • [³H]Reserpine (specific activity ~50-60 Ci/mmol).

  • Unlabeled reserpine or tetrabenazine (B1681281) for determining non-specific binding.

  • Test compounds at various concentrations.

  • Wash Buffer: 140 mM KCl, 5 mM glucose, 5 mM MgCl₂, 20 mM HEPES, pH 7.4.

  • Binding Buffer: Wash buffer supplemented with 5 mM ATP.

  • Digitonin (B1670571).

  • Cell scraper and microcentrifuge tubes.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Culture VMAT2-expressing cells to confluency. Harvest the cells and resuspend in wash buffer.

  • Permeabilization: Add digitonin (final concentration ~10-20 µg/mL) to the cell suspension and incubate for 5-10 minutes at 37°C to permeabilize the plasma membrane.

  • Binding Reaction: In microcentrifuge tubes, set up the following:

    • Total Binding: Permeabilized cells, [³H]reserpine (final concentration ~2-5 nM) in binding buffer.

    • Non-specific Binding: Total binding components plus a high concentration of unlabeled inhibitor (e.g., 10 µM tetrabenazine).

    • Competition Binding: Total binding components plus test compound at various concentrations.

  • Incubation: Incubate the tubes at 37°C for 15-20 minutes.

  • Termination and Filtration: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Transfer filters to scintillation vials, add scintillation cocktail, and count radioactivity.

  • Data Analysis: Calculate specific binding and determine IC₅₀ and Ki values as described in the α₂-adrenergic receptor binding assay protocol.

Protocol: LC-MS/MS Analysis of Indole Alkaloids

Objective: To separate and quantify yohimbine, reserpine, and related indole alkaloids in a sample matrix (e.g., plant extract, plasma).

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Analytical standards of yohimbine, reserpine, and an appropriate internal standard.

  • Sample preparation reagents (e.g., methanol (B129727) for extraction, solid-phase extraction cartridges).

Procedure:

  • Sample Preparation:

    • Plant Material: Perform a solvent extraction (e.g., with methanol or ethanol), followed by filtration and dilution.

    • Plasma/Serum: Perform a protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

    • Spike samples with a known concentration of the internal standard.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution program to separate the analytes. A typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage over 10-15 minutes to elute the compounds of interest.

    • Column temperature: 40°C.

    • Flow rate: 0.3-0.5 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte and the internal standard, define specific precursor-to-product ion transitions.

      • Yohimbine: e.g., m/z 355.2 → 144.1

      • Reserpine: e.g., m/z 609.3 → 195.1

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each transition to maximize sensitivity.

  • Quantification:

    • Generate a calibration curve using the analytical standards at a range of concentrations.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Yobyrine, yohimbine, and reserpine are intrinsically linked through their shared yohimban structural heritage. While yohimbine and reserpine have evolved distinct and well-defined pharmacological roles as an α₂-adrenergic antagonist and a VMAT inhibitor, respectively, the biological significance of yobyrine remains an open question. The elucidation of the reserpine biosynthetic pathway, which involves a yohimbine-like intermediate, has solidified the deep-rooted chemical relationship between these alkaloids. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, paving the way for further investigation into this fascinating family of natural products and their therapeutic potential. Future research efforts are warranted to characterize the pharmacological profile of yobyrine and to explore the vast chemical space of the yohimban scaffold for the development of novel, selective therapeutic agents.

References

Theoretical Binding Affinity of Yohimbine to Adrenergic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined binding affinity of yohimbine (B192690) to various adrenergic receptor (AR) subtypes. Yohimbine, a natural indole (B1671886) alkaloid, is a well-established antagonist with a notable preference for the α2-adrenergic receptor family.[1][2][3] This document synthesizes key quantitative data, details the experimental and computational protocols used to determine these affinities, and visualizes the associated molecular and experimental pathways.

Quantitative Binding Affinity Data

Yohimbine's pharmacological profile is defined by its high affinity for α2-adrenergic receptors and moderate to low affinity for α1 subtypes.[1][4] Its selectivity among the α2 subtypes has been a subject of extensive research. The binding affinity is typically expressed in terms of the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The data compiled from various studies are summarized below.

Receptor SubtypeLigand/MethodpKiKi (nM)Species/SystemReference
α2A-AR [3H]Rauwolscine8.2 - 8.53.16 - 6.31Human (CHO cells)[5][6]
α2A-AR --1.4-[1]
α2B-AR -8.72.0-[6]
α2B-AR --7.1-[1]
α2C-AR -9.60.25-[6]
α2C-AR --0.88-[1]
α1A-AR -6.7200-[6]
α1B-AR Prazosin6.8158Rat[5][6]
α1D-AR -6.8158Rat/Human[5][6]
Dopamine D2 -6.4398-[6]
Serotonin 5-HT1A -7.350-[6]
Serotonin 5-HT1B -6.8158-[6]
Serotonin 5-HT1D -7.625-[6]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

The data consistently demonstrates that yohimbine has the highest affinity for the α2C-AR subtype, followed closely by α2A-AR and then α2B-AR.[1][6] This selective antagonism of presynaptic α2-receptors disrupts the negative feedback loop of norepinephrine (B1679862) release, leading to increased sympathetic activity.[3][4]

Experimental and Computational Protocols

The determination of yohimbine's binding affinity relies on a combination of in vitro experimental assays and in silico computational modeling.

Radioligand Binding Assay (Competitive)

This is a foundational technique used to determine the binding affinity (Ki) of an unlabeled compound (yohimbine) by measuring its ability to displace a known radiolabeled ligand from a receptor.[7][8]

Objective: To determine the Ki of yohimbine for a specific adrenergic receptor subtype.

Principle: The assay is based on the principle of competition between a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]yohimbine or [3H]rauwolscine) and varying concentrations of the unlabeled test compound (yohimbine) for binding to the receptor.[8][9][10] The amount of bound radioactivity is inversely proportional to the concentration of the competing unlabeled ligand. The IC50 value is determined, which is then converted to the Ki value using the Cheng-Prusoff equation.[8]

Materials:

  • Cell Membranes: Prepared from cell lines (e.g., CHO, HEK293) stably expressing a specific human adrenergic receptor subtype (e.g., α2A, α2B, α2C).[7]

  • Radioligand: A tritiated antagonist with high affinity for the target receptor, such as [3H]yohimbine or [3H]rauwolscine.[5][9][11]

  • Test Compound: Yohimbine, dissolved and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine) to determine the amount of non-specific binding.

  • Incubation Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

  • Filtration System: A cell harvester with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To quantify the radioactivity captured on the filters.

Procedure:

  • Preparation: Cell membranes are thawed and diluted in ice-cold incubation buffer to a predetermined optimal concentration.[12]

  • Incubation: The reaction tubes are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of yohimbine).

  • Equilibration: The reactions are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Termination & Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of yohimbine.

    • A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of yohimbine that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Molecular Docking and Simulation

Computational methods are used to predict the binding pose and estimate the binding affinity of a ligand to its receptor.[13][14] These studies provide insights into the specific molecular interactions that govern selectivity.[6][14]

Objective: To model the interaction between yohimbine and adrenergic receptor subtypes to understand the structural basis of its affinity and selectivity.

Procedure:

  • Receptor Structure Preparation: The three-dimensional structure of the adrenergic receptor is obtained. This can be from an experimentally determined crystal structure (e.g., from the Protein Data Bank) or through homology modeling if an experimental structure is unavailable.[14]

  • Ligand Preparation: The 2D structure of yohimbine is converted into a 3D conformation, and its energy is minimized.

  • Docking Simulation: A molecular docking program is used to predict the preferred binding orientation of yohimbine within the receptor's binding pocket. The program samples a large number of possible conformations and scores them based on a scoring function that estimates binding energy.

  • Binding Mode Analysis: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between yohimbine and specific amino acid residues in the binding site.[14]

  • Molecular Dynamics (MD) Simulation: To further refine the docked pose and assess the stability of the ligand-receptor complex, MD simulations can be performed. These simulations model the movement of atoms over time, providing a more dynamic picture of the binding interaction.[13]

Visualizing Workflows and Signaling Pathways

Understanding both the experimental process and the biological consequence of yohimbine binding is critical. The following diagrams, generated using Graphviz, illustrate these concepts.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis prep_mem Receptor Membranes total_bind Total Binding (Membranes + [3H]L) nsb Non-Specific Binding (Membranes + [3H]L + Excess Cold Ligand) comp_bind Competitive Binding (Membranes + [3H]L + Yohimbine) prep_radio Radioligand ([3H]L) prep_yoh Yohimbine (Serial Dilutions) filtration Rapid Filtration total_bind->filtration nsb->filtration comp_bind->filtration counting Scintillation Counting filtration->counting calc_spec Calculate Specific Binding (Total - NSB) counting->calc_spec plot_ic50 Plot % Inhibition vs [Yohimbine] Determine IC50 calc_spec->plot_ic50 calc_ki Calculate Ki via Cheng-Prusoff Equation plot_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

G cluster_pathway α2-Adrenergic Receptor Signaling NE Norepinephrine (NE) AR α2-Adrenergic Receptor NE->AR Binds & Activates Yohimbine Yohimbine Yohimbine->AR Antagonizes (Blocks) Gi Gi Protein AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC Response ↓ Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response

Caption: Antagonism of the α2-AR signaling pathway by yohimbine.

References

Methodological & Application

Application Notes on the Synthesis of Yohimbine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of complex psychoactive alkaloids such as yohimbine (B192690) and its analogs is a challenging and potentially hazardous process that should only be undertaken by trained professional organic chemists in a properly equipped laboratory setting. This document provides a high-level overview of synthetic strategies reported in peer-reviewed scientific literature and does not constitute a detailed, step-by-step protocol. The procedures involve hazardous reagents and require advanced techniques for purification and characterization.

Introduction

The yohimbinoid family of pentacyclic indole (B1671886) alkaloids has long captured the interest of chemists due to their complex molecular architecture and significant biological activity.[1] The archetypal member of this family, yohimbine, is known for its activity as an α2-adrenergic receptor antagonist.[2][3] The synthesis of these molecules is complicated by the presence of multiple chiral centers and the intricate ring system.[4]

A related but simpler structure is yobyrine, a pyridyl-indole derivative. While both are part of the broader indole alkaloid family, yohimbine represents a significantly more complex synthetic target. This document will focus on the general strategies employed for the synthesis of the yohimbine core structure, as it is the more extensively studied and synthetically challenging scaffold.

Chemical and Physical Properties

A comparison of the fundamental properties of yobyrine and the more complex yohimbine is provided below.

PropertyYobyrineYohimbine
Molecular Formula C₁₉H₁₆N₂C₂₁H₂₆N₂O₃
IUPAC Name 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indolemethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Molar Mass 272.3 g/mol 354.4 g/mol
CAS Number 525-15-5146-48-5
Structure Aromatic Pyrido[3,4-b]indolePentacyclic Indole Alkaloid

[Source: PubChem CID 5377490, 8969][3][5]

General Synthetic Strategies for the Yohimbine Skeleton

The total synthesis of yohimbine alkaloids is a significant challenge that has been addressed through various innovative strategies over several decades. These approaches must control the stereochemistry at five distinct centers.[2] Most synthetic routes can be categorized into several main approaches, often focusing on the sequential construction of the molecule's five rings (labeled A-E).

Two common retrosynthetic approaches are frequently encountered in the literature[6][7]:

  • DE-Ring First Strategy: This approach involves the initial construction of a fully functionalized DE-ring system. This precursor is then coupled with a tryptamine (B22526) derivative to form the C-ring, typically via a Bischler–Napieralski or Pictet–Spengler reaction.[6]

  • ABC-Ring First Strategy: An alternative strategy involves first assembling the core ABC-ring system (the β-carboline nucleus) and subsequently adding the DE-ring system.[2]

Key reactions that are frequently employed in these syntheses include:

  • Pictet-Spengler Reaction: A cornerstone for synthesizing β-carboline structures by reacting a tryptamine derivative with an aldehyde or ketone. This is often used for the crucial C-ring closure.[7][8]

  • Diels-Alder Reaction: The intramolecular Diels-Alder (IMDA) cycloaddition is a powerful tool for constructing the C and D rings with high stereocontrol.[1][4]

  • N-Acyliminium Ion Cyclization: This method is used to form key carbon-carbon bonds and construct the heterocyclic rings of the core structure.[9]

Recent advances have focused on enantioselective methods using organocatalysis or metal catalysis to set the key stereocenters early in the synthesis, providing access to specific stereoisomers of the yohimbine family.[2][6]

G cluster_0 General Yohimbine Synthesis Workflow cluster_1 Key Cyclization cluster_2 Final Modifications tryptamine Tryptamine Derivative pictet_spengler Pictet-Spengler or Bischler-Napieralski Reaction tryptamine->pictet_spengler de_precursor DE-Ring Precursor (e.g., from Diels-Alder) de_precursor->pictet_spengler pentacycle Pentacyclic Yohimban Core Structure pictet_spengler->pentacycle functional_group Functional Group Interconversion (e.g., C17-OH epimerization) pentacycle->functional_group yohimbine Yohimbine Alkaloid (e.g., Yohimbine, Rauwolscine) functional_group->yohimbine

Caption: Generalized workflow for yohimbine alkaloid synthesis.

Biological Activity

Yohimbine's primary pharmacological effect is the selective blockade of α2-adrenergic receptors.[2] By inhibiting these presynaptic receptors, it prevents the negative feedback loop that normally limits norepinephrine (B1679862) release, leading to increased sympathetic activity.[2] It also shows a lower affinity for other receptors, including serotonergic and dopaminergic pathways.[3][4] This activity is responsible for its historical use, though its clinical application is limited by side effects. The different stereoisomers of yohimbine (e.g., yohimbine, rauwolscine, pseudoyohimbine) exhibit impressively diverse pharmacology despite only minor structural variations.[9]

References

Application Note and Protocol: Quantitative Analysis of Yohimbine Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of Yohimbine in various samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocols and data presented are intended for researchers, scientists, and professionals involved in drug development and quality control. The described method is rapid, sensitive, and demonstrates good reproducibility and accuracy for the quantification of Yohimbine.[1]

Note: The user query specified "Yobyrine." Based on a comprehensive search, this appears to be a typographical error. The following application note is for the quantitative analysis of Yohimbine , a compound for which established HPLC methods exist.

Introduction

Yohimbine is an indole (B1671886) alkaloid derived from the bark of the Pausinystalia johimbe tree and is also found in the Rauwolfia serpentina plant. It is widely used as a dietary supplement and has been investigated for various pharmacological effects. Accurate and reliable quantification of Yohimbine is crucial for quality control of raw materials, finished products, and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note details a stability-indicating HPLC method for the determination of Yohimbine.[1][3][4]

Experimental

Instrumentation and Chromatographic Conditions

A validated HPLC method for the simultaneous determination of Reserpine and Yohimbine has been established and is adapted here for the specific quantification of Yohimbine.[1]

ParameterSpecification
HPLC System Agilent 1260 Infinity Quaternary LC or equivalent
Detector UV/VIS Detector
Column Zorbax stable bound C18 (2.1 mm × 50 mm, 1.8 µm)
Mobile Phase 50% Acetonitrile (containing 0.01 mol L⁻¹ 1,2-ethylenediamine)
Flow Rate 1.0 mL/min[5]
Column Temperature 45°C[5]
Detection Wavelength 280 nm[1]
Injection Volume 5 µL[6]
Run Time Approximately 5 minutes
Reagents and Materials
  • Yohimbine reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 1,2-ethylenediamine

  • Water (HPLC grade)[2]

  • Syringe filters (0.45 µm)[1]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Yohimbine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.8 µg/mL to 120 µg/mL.[1]

Sample Preparation

The following is a general procedure for the extraction of Yohimbine from a solid matrix (e.g., powdered plant material or tablets). This may need to be adapted based on the specific sample matrix.

  • Extraction: Accurately weigh a portion of the homogenized sample powder and transfer it to a suitable container. Add a known volume of methanol and extract using sonication or mechanical shaking for 30 minutes.

  • Centrifugation/Filtration: Centrifuge the extract to pellet the solid material.

  • Dilution: If necessary, dilute the supernatant with methanol to bring the Yohimbine concentration within the calibration range.

  • Final Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1] This step is crucial to remove particulate matter that could damage the HPLC column.[2][7]

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[5][8] The validation parameters demonstrate that the method is accurate, precise, and reliable for the intended application.

Table 1: Method Validation Parameters for Yohimbine Quantification

Validation ParameterResult
Linearity Range 0.8 - 120 µg/mL[1]
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 97 - 102%[1]
Precision (RSD) Intra-day: < 2.0%[1] Inter-day: < 2.5%[1]
Limit of Detection (LOD) S/N ratio of 3[1]
Limit of Quantification (LOQ) S/N ratio of 10
Specificity No interference from common excipients or degradation products.

Experimental Workflow and Diagrams

The overall workflow for the quantitative analysis of Yohimbine is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss Weigh Yohimbine Reference Standard ds Dissolve in Methanol (Stock Solution) ss->ds ws Perform Serial Dilutions (Working Standards) ds->ws inject Inject into HPLC System ws->inject calibrate Generate Calibration Curve (Concentration vs. Area) ws->calibrate sample Weigh Sample (e.g., Plant Material) extract Extract with Methanol sample->extract filter_sample Filter through 0.45µm Syringe Filter extract->filter_sample filter_sample->inject separate Separation on C18 Column detect UV Detection at 280 nm integrate Integrate Peak Area detect->integrate quantify Quantify Yohimbine in Sample integrate->quantify calibrate->quantify

Caption: Experimental workflow for Yohimbine quantification.

Detailed Protocols

Protocol for Preparation of Standard Curve
  • Prepare Yohimbine working standard solutions at a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) from the stock solution using methanol as the diluent.[1]

  • Transfer the solutions to HPLC vials.

  • Inject each standard solution into the HPLC system.

  • Record the peak area for Yohimbine at each concentration.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Protocol for Sample Analysis
  • Prepare the sample solution as described in section 2.4.

  • Inject the prepared sample solution into the HPLC system.

  • Record the peak area of the Yohimbine peak in the chromatogram.

  • Using the regression equation from the calibration curve (y = mx + c, where y is the peak area), calculate the concentration of Yohimbine in the injected sample.

  • Account for any dilution factors used during sample preparation to determine the final concentration of Yohimbine in the original sample.

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified.

  • Inject a working standard solution (e.g., 25 µg/mL) five times.[5]

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • The system is deemed suitable if the %RSD for the peak area is ≤ 2.0% and for the retention time is ≤ 1.0%.

  • Additionally, the tailing factor for the Yohimbine peak should be ≤ 1.5, and the theoretical plates should be > 2000.[5]

Logical Relationship for Method Development

The development of a stability-indicating HPLC method involves a logical progression of steps to ensure the final method is robust and reliable.

G A Define Analytical Target Profile B Select Initial Conditions (Column, Mobile Phase) A->B C Optimize Separation (Gradient, Flow Rate, Temp) B->C D Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) C->D E Assess Peak Purity & Specificity C->E D->E F Method Validation (ICH Guidelines) E->F G Final Validated Method F->G

Caption: Logical workflow for HPLC method development.

Conclusion

The HPLC method detailed in this application note is suitable for the quantitative determination of Yohimbine in various samples. The method is rapid, with a short run time, and demonstrates excellent linearity, accuracy, and precision. Adherence to the outlined protocols for sample preparation, standard analysis, and system suitability will ensure reliable and reproducible results for quality control and research applications.

References

Application Notes and Protocols for Developing a Cell-Based Assay for Yobyrine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yobyrine is a β-carboline alkaloid, a class of compounds known for a wide spectrum of biological activities, including potential anti-cancer and neuropharmacological effects. Due to the limited specific data on Yobyrine's mechanism of action, a systematic approach to developing cell-based assays is crucial to elucidate its therapeutic potential. This document provides a comprehensive guide to establishing robust in vitro assays to characterize the cellular and molecular effects of Yobyrine.

The proposed assays are based on the known activities of structurally related β-carboline alkaloids, which have been reported to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells through mechanisms such as DNA intercalation and inhibition of key cellular enzymes like topoisomerases and protein kinases.[1][2][3][4][5] These protocols will enable researchers to investigate similar potential mechanisms for Yobyrine.

Principle of the Assays

The primary objective is to assess the biological activity of Yobyrine by evaluating its effects on cell viability, proliferation, and the induction of programmed cell death (apoptosis). A tiered approach is recommended, starting with broad cytotoxicity screening, followed by more specific assays to dissect the underlying molecular mechanisms. This will involve:

  • Cytotoxicity Screening: To determine the concentration-dependent effects of Yobyrine on the viability of various cell lines.

  • Apoptosis Induction: To confirm if the observed cytotoxicity is due to the activation of apoptotic pathways.

  • Cell Cycle Analysis: To investigate if Yobyrine affects the progression of the cell cycle.

  • Mechanistic Assays: To explore potential molecular targets, such as topoisomerase or kinase inhibition.

Materials and Reagents

  • Yobyrine (with known purity)

  • Cell Lines (e.g., HeLa, MCF-7, HepG2 for cancer studies; SH-SY5Y for neurotoxicity studies)

  • Cell Culture Media (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

  • Triton X-100

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Multi-well plates (96- and 6-well)

  • Flow Cytometer

  • Plate Reader (absorbance and luminescence)

  • Microscope (phase-contrast and fluorescence)

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Yobyrine in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the Yobyrine dilutions to the cells and incubate for 24, 48, and 72 hours. Include untreated and vehicle-treated (DMSO) controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of Yobyrine that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Yobyrine at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Yobyrine at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Presentation

Table 1: Cytotoxicity of Yobyrine on Various Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa
MCF-7
HepG2
SH-SY5Y

Table 2: Effect of Yobyrine on Apoptosis Induction (% of Apoptotic Cells)

Treatment24 hours (Early Apoptosis)24 hours (Late Apoptosis)48 hours (Early Apoptosis)48 hours (Late Apoptosis)
Control
Yobyrine (IC50)
Yobyrine (2x IC50)

Table 3: Effect of Yobyrine on Cell Cycle Distribution (% of Cells)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control
Yobyrine (IC50)
Yobyrine (2x IC50)

Visualizations

G cluster_workflow Experimental Workflow for Yobyrine Activity cluster_assays Primary Assays cluster_mechanistic Secondary Mechanistic Assays (Hypothesis-Driven) start Start: Yobyrine Compound cell_culture Cell Line Seeding (e.g., HeLa, MCF-7) start->cell_culture treatment Yobyrine Treatment (Dose-Response & Time-Course) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis topoisomerase Topoisomerase Inhibition Assay data_analysis->topoisomerase kinase Kinase Panel Screening data_analysis->kinase gpcrs GPCR Binding Assay data_analysis->gpcrs conclusion Conclusion: Elucidation of Yobyrine's Cellular Activity topoisomerase->conclusion kinase->conclusion gpcrs->conclusion

Caption: Workflow for assessing Yobyrine's cellular activity.

G cluster_pathway Hypothesized Signaling Pathway for Yobyrine's Anti-Cancer Activity cluster_targets Potential Molecular Targets Yobyrine Yobyrine DNA DNA Intercalation Yobyrine->DNA Topo Topoisomerase Inhibition Yobyrine->Topo Kinases Kinase Inhibition (e.g., CDK, PLK) Yobyrine->Kinases DNA_Damage DNA Damage DNA->DNA_Damage Replication_Stress Replication Stress Topo->Replication_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinases->Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized Yobyrine anti-cancer signaling pathway.

References

Application Notes and Protocols for Yobyrine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This lack of information prevents the creation of detailed, evidence-based protocols and application notes as requested. The scientific community has yet to extensively publish on the in vitro applications of this particular compound. Therefore, the following sections provide a general framework and important considerations for researchers who may be interested in pioneering the investigation of Yobyrine's effects in a laboratory setting.

Section 1: Quantitative Data Summary

Due to the absence of published studies on Yobyrine's in vitro effects, no quantitative data on dosages, IC50 values, or other relevant metrics can be provided at this time. Researchers will need to perform initial dose-response experiments to determine the effective concentration range for their specific cell lines and assays of interest.

Table 1: Placeholder for Experimental Data on Yobyrine

Cell LineAssay TypeYobyrine Concentration (µM)Incubation Time (hours)Observed EffectReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Section 2: General Experimental Protocols

For researchers embarking on the study of Yobyrine, standard cell biology and pharmacology protocols should be adapted. The following are generalized protocols that will need to be optimized for Yobyrine.

Cell Viability and Cytotoxicity Assay (Example using MTT)

This protocol is a starting point to determine the cytotoxic or cytostatic effects of Yobyrine.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Yobyrine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Yobyrine in an appropriate solvent. Create a serial dilution of Yobyrine in a complete culture medium to achieve a range of final concentrations to be tested.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Yobyrine. Include a vehicle control (medium with the solvent at the same concentration used for the highest Yobyrine dose).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Investigation

This protocol can be used to investigate the effect of Yobyrine on the protein levels and activation states of key signaling molecules.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Yobyrine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Treat cells with Yobyrine at a determined concentration and for a specific time.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine changes in protein expression or activation.

Section 3: Signaling Pathways and Experimental Workflows

As no specific signaling pathways have been identified for Yobyrine, the diagrams below represent a generic experimental workflow for initial investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Elucidation A Select Cell Lines B Dose-Response Assay (e.g., MTT) A->B C Determine IC50 B->C D Apoptosis Assay (e.g., Annexin V) C->D E Cell Cycle Analysis (e.g., Flow Cytometry) C->E F Western Blot for Key Signaling Proteins C->F G Pathway-Specific Inhibitor/Activator Studies D->G E->G F->G H Gene Expression Analysis (e.g., qPCR, RNA-seq) G->H I Elucidate Signaling Pathway H->I G Yobyrine Yobyrine Cell Cell Yobyrine->Cell Molecular_Target Molecular Target? Yobyrine->Molecular_Target Phenotypic_Effect Phenotypic Effect (e.g., Apoptosis, Cell Cycle Arrest) Cell->Phenotypic_Effect Signaling_Pathway Signaling Pathway? Cell->Signaling_Pathway Signaling_Pathway->Phenotypic_Effect Molecular_Target->Signaling_Pathway

Yobyrine: Application Notes and Protocols for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search of scientific literature and databases, no information was found regarding the use of Yobyrine as a chemical probe for receptor studies. There is no available data on its receptor binding affinities, functional activity, or its effects on signaling pathways. The information that is publicly available is limited to its chemical structure and basic identifiers.

Therefore, the following application notes and protocols are provided as a generalized template. These templates are based on standard methodologies used for characterizing new chemical probes in receptor studies and are intended to serve as a guideline for researchers who may wish to investigate the pharmacological properties of Yobyrine or similar novel compounds. All data, experimental details, and signaling pathways described herein are hypothetical and for illustrative purposes only.

Introduction to Yobyrine as a Potential Chemical Probe

Yobyrine is a small molecule with a chemical structure suggestive of potential interaction with biological targets. Its core scaffold shares some similarities with known pharmacologically active compounds, hinting at the possibility of it serving as a chemical probe to investigate receptor function. A chemical probe is a small molecule used to study and manipulate a biological target, such as a receptor, with high potency and selectivity. This document outlines hypothetical applications and protocols for characterizing Yobyrine as a chemical probe for a putative G-protein coupled receptor (GPCR), herein referred to as "Target Receptor X" (TRX).

Hypothetical Quantitative Data for Yobyrine

The following tables present hypothetical data that would be essential for establishing Yobyrine as a chemical probe for TRX.

Table 1: Receptor Binding Affinity of Yobyrine at Target Receptor X and Other Receptors

ReceptorRadioligandYobyrine Kᵢ (nM)
Target Receptor X (TRX) [³H]-Ligand A 5.2
Receptor A[³H]-Ligand B> 10,000
Receptor B[³H]-Ligand C1,500
Receptor C[³H]-Ligand D> 10,000

Kᵢ represents the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro Functional Activity of Yobyrine at Target Receptor X

Assay TypeParameterYobyrine Value (nM)
cAMP Accumulation (Antagonist) IC₅₀ 12.5
Calcium Mobilization (Agonist)EC₅₀No activity detected

IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration.

Experimental Protocols

Radioligand Binding Assay for Target Receptor X

This protocol describes a competitive binding assay to determine the affinity of Yobyrine for TRX using membranes from cells overexpressing the receptor.

Materials:

  • HEK293 cells stably expressing human Target Receptor X (TRX)

  • Cell culture reagents

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • [³H]-Ligand A (specific activity ~80 Ci/mmol)

  • Yobyrine stock solution (10 mM in DMSO)

  • Non-specific binding control (e.g., 10 µM of a known high-affinity TRX ligand)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Harvest TRX-expressing HEK293 cells.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or non-specific binding control.

      • 50 µL of various concentrations of Yobyrine (e.g., 0.1 nM to 100 µM).

      • 50 µL of [³H]-Ligand A at a final concentration equal to its Kₑ (dissociation constant).

      • 50 µL of cell membranes (e.g., 20 µg of protein).

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Yobyrine concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay (Antagonist Mode)

This protocol measures the ability of Yobyrine to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels, a common second messenger for GPCRs.

Materials:

  • CHO-K1 cells stably expressing human Target Receptor X (TRX)

  • Cell culture reagents

  • TRX agonist (e.g., Agonist-X)

  • Yobyrine stock solution (10 mM in DMSO)

  • Stimulation buffer (e.g., HBSS with 500 µM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding:

    • Seed TRX-expressing CHO-K1 cells into a 384-well plate at a density of 5,000 cells per well and incubate overnight.

  • Assay:

    • Remove the cell culture medium.

    • Add 10 µL of stimulation buffer containing various concentrations of Yobyrine to the wells.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of stimulation buffer containing the TRX agonist (Agonist-X) at its EC₈₀ concentration (the concentration that elicits 80% of the maximal response).

    • Incubate for 30 minutes at room temperature.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the assay signal against the logarithm of the Yobyrine concentration.

    • Calculate the IC₅₀ value, which represents the concentration of Yobyrine that inhibits 50% of the agonist-induced cAMP production.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of Target Receptor X and the workflow for characterizing a novel chemical probe.

G cluster_membrane Cell Membrane Yobyrine Yobyrine (Antagonist) TRX Target Receptor X (TRX) Yobyrine->TRX Blocks Agonist Agonist Agonist->TRX Activates G_protein Gαi/o TRX->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Hypothetical signaling pathway for the Gαi/o-coupled Target Receptor X.

G Start Novel Compound (Yobyrine) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) Start->Functional_Assay Determine_Affinity Determine Kᵢ (Affinity) Binding_Assay->Determine_Affinity Determine_Potency Determine IC₅₀/EC₅₀ (Potency & Efficacy) Functional_Assay->Determine_Potency Selectivity_Screen Selectivity Screening Determine_Affinity->Selectivity_Screen Determine_Potency->Selectivity_Screen Assess_Selectivity Assess Selectivity Profile Selectivity_Screen->Assess_Selectivity Probe_Validation Validated Chemical Probe Assess_Selectivity->Probe_Validation

Caption: Workflow for characterizing a novel chemical probe for receptor studies.

Application Notes and Protocols for the Preclinical Evaluation of Yobyrine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for the preclinical in vivo evaluation of Yobyrine, a potential α2-adrenergic receptor antagonist. Given the limited direct experimental data on Yobyrine, the following protocols are based on established methodologies for testing analogous compounds, primarily the well-characterized α2-antagonist Yohimbine. These guidelines detail procedures for assessing the efficacy, pharmacokinetic profile, and toxicological safety of Yobyrine in rodent models. Standardized data presentation formats and mandatory visualizations of key biological pathways and experimental workflows are included to facilitate robust and reproducible research.

Introduction

Yobyrine is an indole (B1671886) alkaloid structurally related to Yohimbine, a known antagonist of α2-adrenergic receptors.[1][2] Antagonism of these receptors leads to an increase in norepinephrine (B1679862) release, which can have various physiological effects, including increased sympathetic activity.[3][4] This suggests potential therapeutic applications for Yobyrine in conditions where modulation of the noradrenergic system is desired. This application note outlines a systematic approach to the preclinical in vivo testing of Yobyrine, providing researchers with the necessary protocols to evaluate its pharmacological properties.

Efficacy Studies

The primary efficacy of Yobyrine as an α2-adrenergic antagonist can be evaluated by its ability to counteract the effects of α2-adrenergic agonists, such as clonidine (B47849). Two well-established and robust animal models for this purpose are the clonidine-induced sleep test in chicks and the clonidine-induced mydriasis test in rats.

Antagonism of Clonidine-Induced Sleep in Chicks

Principle: Clonidine, an α2-agonist, induces a sleep-like state in young chicks.[5][6] A potential α2-antagonist like Yobyrine is expected to inhibit or reverse this effect in a dose-dependent manner.

Experimental Protocol:

  • Animals: Two-day-old chicks.

  • Housing: Housed in a temperature-controlled environment with access to food and water ad libitum.

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle)

    • Clonidine only (e.g., 0.1 mg/kg, i.p.)

    • Yobyrine (various doses) + Clonidine (0.1 mg/kg, i.p.)

    • Yobyrine only (highest dose)

  • Procedure:

    • Administer Yobyrine or vehicle intraperitoneally (i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer clonidine (i.p.).

    • Immediately after clonidine injection, place each chick in an individual observation box.

    • Record the latency to the loss of the righting reflex (onset of sleep) and the duration of the loss of the righting reflex (duration of sleep). A chick is considered to have lost its righting reflex if it does not right itself within 30 seconds when placed on its back.

  • Data Analysis: Compare the duration of sleep in the Yobyrine-treated groups to the clonidine-only group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Data Presentation:

GroupDose of Yobyrine (mg/kg)NOnset of Sleep (minutes)Duration of Sleep (minutes)
Vehicle Control-10N/A0
Clonidine Only010Mean ± SEMMean ± SEM
Yobyrine + ClonidineX10Mean ± SEMMean ± SEM
Yobyrine + ClonidineY10Mean ± SEMMean ± SEM
Yobyrine + ClonidineZ10Mean ± SEMMean ± SEM
Yobyrine OnlyZ10N/A0
Antagonism of Clonidine-Induced Mydriasis in Rats

Principle: Clonidine induces pupillary dilation (mydriasis) in rats by acting on central α2-adrenoceptors.[7][8] An effective α2-antagonist will prevent or reverse this mydriasis.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., pentobarbital).

  • Groups:

    • Vehicle Control

    • Clonidine only (e.g., 30 µg/kg, i.v.)

    • Yobyrine (various doses) + Clonidine (30 µg/kg, i.v.)

  • Procedure:

    • Measure the baseline pupil diameter using a dissecting microscope with a micrometer eyepiece.

    • Administer Yobyrine or vehicle intravenously (i.v.).

    • After a set pretreatment time (e.g., 15 minutes), administer clonidine (i.v.).

    • Measure the pupil diameter at regular intervals (e.g., 5, 15, 30, 45, and 60 minutes) post-clonidine administration.

  • Data Analysis: Calculate the change in pupil diameter from baseline for each group and compare the mydriatic response in the Yobyrine-treated groups to the clonidine-only group.

Data Presentation:

GroupDose of Yobyrine (mg/kg)NBaseline Pupil Diameter (mm)Peak Mydriasis (mm change from baseline)
Vehicle Control-8Mean ± SEMMean ± SEM
Clonidine Only08Mean ± SEMMean ± SEM
Yobyrine + ClonidineX8Mean ± SEMMean ± SEM
Yobyrine + ClonidineY8Mean ± SEMMean ± SEM
Yobyrine + ClonidineZ8Mean ± SEMMean ± SEM

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of Yobyrine.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation for serial blood sampling.

  • Formulation: Formulate Yobyrine in a suitable vehicle for intravenous (i.v.) and oral (p.o.) administration.

  • Groups and Dosing:

    • Intravenous (i.v.) administration (e.g., 1 mg/kg)

    • Oral (p.o.) administration (e.g., 5 mg/kg)

  • Procedure:

    • Administer Yobyrine via the appropriate route.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the concentration of Yobyrine in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation:

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL)Mean ± SDMean ± SD
Tmax (h)N/AMean ± SD
AUC(0-t) (ngh/mL)Mean ± SDMean ± SD
AUC(0-inf) (ngh/mL)Mean ± SDMean ± SD
t1/2 (h)Mean ± SDMean ± SD
CL (L/h/kg)Mean ± SDN/A
Vd (L/kg)Mean ± SDN/A
F (%)N/ACalculated

Toxicology Studies

Initial toxicological studies are necessary to determine the safety profile of Yobyrine.

Acute Toxicity Study

Principle: To determine the maximum tolerated dose (MTD) and identify potential acute adverse effects of Yobyrine.

Experimental Protocol:

  • Animals: Male and female mice (e.g., Swiss-Webster).

  • Procedure:

    • Administer single, escalating doses of Yobyrine via the intended clinical route (e.g., oral gavage).

    • Observe animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, posture, breathing, and mortality).

    • Record body weights before dosing and at the end of the observation period.

    • Perform gross necropsy on all animals at the end of the study.

Dose Range-Finding Study (Sub-acute)

Principle: To determine appropriate dose levels for longer-term toxicity studies and identify potential target organs of toxicity.

Experimental Protocol:

  • Animals: Male and female rats (e.g., Sprague-Dawley).

  • Procedure:

    • Administer Yobyrine daily for a set period (e.g., 7 or 14 days) at three different dose levels (low, medium, and high), selected based on the acute toxicity data.

    • Include a vehicle control group.

    • Monitor clinical signs, body weight, and food consumption daily.

    • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs for histopathological examination.

Data Presentation (Hematology and Clinical Chemistry):

ParameterVehicle ControlLow DoseMedium DoseHigh Dose
Hematology
WBC (10^3/µL)Mean ± SDMean ± SDMean ± SDMean ± SD
RBC (10^6/µL)Mean ± SDMean ± SDMean ± SDMean ± SD
Hemoglobin (g/dL)Mean ± SDMean ± SDMean ± SDMean ± SD
Platelets (10^3/µL)Mean ± SDMean ± SDMean ± SDMean ± SD
Clinical Chemistry
ALT (U/L)Mean ± SDMean ± SDMean ± SDMean ± SD
AST (U/L)Mean ± SDMean ± SDMean ± SDMean ± SD
BUN (mg/dL)Mean ± SDMean ± SDMean ± SDMean ± SD
Creatinine (mg/dL)Mean ± SDMean ± SDMean ± SDMean ± SD

Mandatory Visualizations

Signaling Pathway of α2-Adrenergic Receptor Antagonism

alpha2_antagonism cluster_presynaptic Presynaptic Neuron cluster_drug cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential alpha2_receptor α2-Adrenergic Receptor NE_release->alpha2_receptor Binds (Negative Feedback) NE_synapse ↑ Norepinephrine NE_release->NE_synapse Gi_protein Gi Protein alpha2_receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->NE_release Reduces Yobyrine Yobyrine Yobyrine->alpha2_receptor Blocks postsynaptic_receptor Postsynaptic Adrenergic Receptor NE_synapse->postsynaptic_receptor Activates response Physiological Response postsynaptic_receptor->response

Caption: α2-Adrenergic receptor antagonism by Yobyrine.

Experimental Workflow for Efficacy Studies

efficacy_workflow cluster_chick Clonidine-Induced Sleep (Chicks) cluster_rat Clonidine-Induced Mydriasis (Rats) chick_acclimate Acclimatization chick_group Group Allocation chick_acclimate->chick_group chick_yobyrine Yobyrine/Vehicle Administration (i.p.) chick_group->chick_yobyrine chick_clonidine Clonidine Administration (i.p.) chick_yobyrine->chick_clonidine chick_observe Observation for Loss of Righting Reflex chick_clonidine->chick_observe chick_data Data Collection: - Onset of Sleep - Duration of Sleep chick_observe->chick_data rat_acclimate Acclimatization & Anesthesia rat_group Group Allocation rat_acclimate->rat_group rat_baseline Baseline Pupil Diameter Measurement rat_group->rat_baseline rat_yobyrine Yobyrine/Vehicle Administration (i.v.) rat_baseline->rat_yobyrine rat_clonidine Clonidine Administration (i.v.) rat_yobyrine->rat_clonidine rat_measure Pupil Diameter Measurement (Time-course) rat_clonidine->rat_measure rat_data Data Collection: Change in Pupil Diameter rat_measure->rat_data

Caption: Workflow for in vivo efficacy testing of Yobyrine.

General Workflow for Pharmacokinetic and Toxicology Studies

pk_tox_workflow cluster_pk Pharmacokinetic Study (Rats) cluster_tox Toxicology Studies (Mice/Rats) start Yobyrine Formulation pk_dosing IV and PO Dosing start->pk_dosing acute_tox Acute Toxicity (Single Dose Escalation) start->acute_tox pk_sampling Serial Blood Sampling pk_dosing->pk_sampling pk_analysis LC-MS/MS Analysis of Plasma pk_sampling->pk_analysis pk_params Calculate PK Parameters pk_analysis->pk_params drf_tox Dose Range-Finding (Repeated Dosing) acute_tox->drf_tox Inform Dose Selection tox_observe Clinical Observation Body Weight Food Intake acute_tox->tox_observe drf_tox->tox_observe tox_endpoints Hematology Clinical Chemistry Histopathology tox_observe->tox_endpoints

Caption: Workflow for PK and toxicology evaluation.

References

Application Notes and Protocols: β-Carboline Alkaloids in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound Yobyrine:

Initial literature searches for "Yobyrine" did not yield specific neuropharmacological research data. Yobyrine belongs to the β-carboline class of alkaloids. Due to the limited information available on Yobyrine, this document provides a detailed overview of the neuropharmacological applications of the broader class of β-carboline alkaloids, for which extensive research is available.

Introduction to β-Carboline Alkaloids

β-carboline (βC) alkaloids are a diverse group of natural and synthetic indole (B1671886) alkaloids with a tricyclic pyrido[3,4-b]indole structure.[1] They are found in various plants, foods, and are also produced endogenously in mammals.[2] These compounds are of significant interest in neuropharmacology due to their wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects.[2] Their unique structure allows them to interact with various enzymes and receptors in the central nervous system (CNS).[1]

Key Neuropharmacological Applications

The neuropharmacological effects of β-carboline alkaloids are diverse and depend on their specific chemical structure. Key areas of application in research include:

  • Neurodegenerative Disorders: Several β-carbolines have shown potential in models of Parkinson's and Alzheimer's disease.[1][3] Their mechanisms of action in this context often involve the inhibition of monoamine oxidase (MAO) and protection against neurotoxin-induced cell death.[3]

  • Neuropsychiatric Conditions: β-carbolines have been investigated for their roles in depression, anxiety, and epilepsy.[1] These effects are often mediated through their interaction with benzodiazepine (B76468) receptors and modulation of monoaminergic systems.[1]

  • Essential Tremor: Some β-carboline alkaloids, like harmane, are known to be tremorigenic and are used in animal models to study the pathophysiology of essential tremor.[4]

Data Presentation

Table 1: Inhibitory Activity of Selected β-Carbolines on Monoamine Oxidase (MAO)
CompoundMAO IsoformIC50 (µM)Source
HarmineMAO-A0.0041[5]
9-Methyl-β-carbolineMAO-A1[6]
9-Methyl-β-carbolineMAO-B15.5[6]
Table 2: Benzodiazepine Receptor Binding Affinity of Selected β-Carbolines
CompoundReceptor TypeIC50 (nM)EffectSource
ZK 93423Benzodiazepine-Agonist[7]
ZK 91296Benzodiazepine-Agonist[7]
FG 7142Benzodiazepine-Inverse Agonist[7]
DMCMBenzodiazepine-Inverse Agonist[7]
Hybrid 13Benzodiazepine23 (vs. Benzodiazepines)-[8]
Hybrid 13Benzodiazepine47 (vs. β-carbolines)-[8]
6-benzylamino-β-carboline-3-carboxylic acid methyl esterBenzodiazepine10Antagonist[9]
6-benzylamino-β-carbolineBenzodiazepine106Inverse Agonist[9]
3-ethoxy-β-carboline hydrochlorideBenzodiazepine24Partial Inverse Agonist[9]

Experimental Protocols

Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

This protocol is used to determine the inhibitory potential of β-carboline compounds against MAO-A and MAO-B.

Principle: The assay measures the fluorescence of 4-hydroxyquinoline, the product of the metabolism of the substrate kynuramine (B1673886) by MAO enzymes. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate (B84403) buffer

  • Test β-carboline compound

  • Clorgyline (MAO-A specific inhibitor - positive control)

  • Selegiline (MAO-B specific inhibitor - positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare serial dilutions of the test β-carboline compound in the appropriate buffer.

  • In a 96-well black microplate, add the following to triplicate wells:

    • Blank wells: Buffer only

    • Control wells: Buffer and MAO enzyme

    • Inhibitor wells: Test compound at various concentrations and MAO enzyme

    • Positive control wells: Clorgyline (for MAO-A) or Selegiline (for MAO-B) and MAO enzyme

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate kynuramine to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Neuroprotection Assay in Primary Mesencephalic Culture

This protocol assesses the ability of β-carbolines to protect dopaminergic neurons from toxin-induced cell death.

Principle: Primary dopaminergic neurons are cultured and then exposed to a neurotoxin (e.g., MPP+, rotenone) in the presence or absence of the test β-carboline. Neuronal viability is then assessed by immunocytochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

Materials:

  • Primary mesencephalic culture from embryonic day 14 mouse brains

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Neurotoxin (e.g., MPP+, rotenone)

  • Test β-carboline compound

  • Paraformaldehyde (PFA) for fixing cells

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Secondary antibody: fluorescently labeled anti-mouse IgG

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Isolate and culture primary mesencephalic cells on poly-D-lysine coated coverslips.

  • After 7-10 days in culture, treat the cells with the test β-carboline compound for 24 hours.

  • Add the neurotoxin to the culture medium and incubate for another 24-48 hours.

  • Fix the cells with 4% PFA in phosphate-buffered saline (PBS).

  • Permeabilize the cells with Triton X-100 and block with normal goat serum.

  • Incubate with the primary anti-TH antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Count the number of TH-positive neurons in multiple fields of view for each condition to determine the extent of neuroprotection.

Visualizations

Signaling Pathway Diagram

MAO_Inhibition_Pathway cluster_synapse Synaptic Terminal MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Produces BetaCarboline β-Carboline (e.g., Harmine) BetaCarboline->MAO Inhibition Neurotransmitters Monoamine Neurotransmitters (Dopamine, Serotonin) Neurotransmitters->MAO Metabolism SynapticCleft Increased Synaptic Neurotransmitter Levels Neurotransmission Enhanced Neurotransmission SynapticCleft->Neurotransmission Neuroprotection_Assay_Workflow start Start: Isolate Primary Mesencephalic Neurons culture Culture Neurons (7-10 days) start->culture treat_bc Treat with β-Carboline (24 hours) culture->treat_bc treat_toxin Add Neurotoxin (e.g., MPP+) (24-48 hours) treat_bc->treat_toxin fix Fix and Permeabilize Cells treat_toxin->fix stain Immunostain for Tyrosine Hydroxylase (TH) fix->stain image Image with Fluorescence Microscopy stain->image analyze Analyze: Count TH-positive Neurons image->analyze

References

Application Notes and Protocols for the Synthesis of Yobyrine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yobyrine, a derivative of the β-carboline alkaloid family, represents a significant scaffold in medicinal chemistry. The β-carboline core, a fused tricyclic system of pyridine (B92270) and indole, is a common motif in numerous natural products and synthetic molecules exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibition.[1][2] Structure-Activity Relationship (SAR) studies of β-carboline derivatives are crucial for optimizing their therapeutic potential by identifying the structural modifications that enhance potency and selectivity for specific biological targets.[3][4] These studies typically involve the systematic synthesis of a library of analogs with variations in substitution patterns on the β-carboline core and any appended aryl groups. The subsequent biological evaluation of these derivatives provides valuable data to establish clear SAR trends, guiding the design of more effective therapeutic agents. This document provides detailed protocols for the synthesis of Yobyrine derivatives and presents a representative SAR study to aid researchers in this field.

Data Presentation: Structure-Activity Relationship of β-Carboline Derivatives

The following tables summarize quantitative data from representative SAR studies on β-carboline derivatives, illustrating the impact of substitutions on their anticancer and kinase inhibitory activities. While specific SAR data for a broad range of "Yobyrine" derivatives is not extensively published, the data presented for related β-carboline analogs provide valuable insights into the key structural features influencing biological activity.

Table 1: Anticancer Activity of 1,3-Substituted β-Carboline Derivatives against Human Cancer Cell Lines

Compound IDR1 SubstituentR2 SubstituentHepG2 IC50 (µM)[5]A549 IC50 (µM)[5]
1 p-tolyl4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl>100>100
2 p-tolyl4-(m-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl85.392.1
3 N,N-dimethylbenzenamine4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl1.21.5
4 N,N-dimethylbenzenamine4-(m-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl10.512.3
Adriamycin (Control) --1.11.3

Table 2: Kinase Inhibitory Activity of β-Carboline Derivatives against Haspin and DYRK2 Kinases

Compound IDR1 SubstituentR9 SubstituentHaspin IC50 (µM)[6]DYRK2 IC50 (µM)[6]
Harmine OCH3H0.590.69
Harmol OHH0.851.5
5 OCH3(CH2)3NH20.25>20
6 CF3(CH2)3NH20.1015

Experimental Protocols

The synthesis of Yobyrine and its derivatives generally involves the construction of the β-carboline core, followed by modifications to introduce desired substituents. The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, which can then be aromatized to the β-carboline scaffold.[7][8]

Protocol 1: General Synthesis of 1-Substituted-Tetrahydro-β-carbolines

This protocol describes the synthesis of the tetrahydro-β-carboline core via the Pictet-Spengler reaction of tryptamine (B22526) with an appropriate aldehyde.

Materials:

Procedure:

  • Dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (1:2 v/v).

  • Slowly add the desired aldehyde (1.2 eq) to the solution.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Basify the solution to a pH of 9-10 using ammonium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude 1-substituted-tetrahydro-β-carboline.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Aromatization of Tetrahydro-β-carbolines to β-Carbolines

This protocol outlines the oxidation of the tetrahydro-β-carboline intermediate to the fully aromatic β-carboline core.

Materials:

  • 1-substituted-tetrahydro-β-carboline from Protocol 1

  • 10% Palladium on Carbon (Pd/C)

  • Maleic acid

  • Toluene (B28343) or p-cymene

Procedure:

  • To a solution of the 1-substituted-tetrahydro-β-carboline (1.0 eq) in toluene or p-cymene, add 10% Pd/C (10% w/w) and maleic acid (3.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with dichloromethane.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting crude β-carboline derivative by column chromatography on silica gel.

Protocol 3: Synthesis of C-3 Substituted β-Carboline Derivatives

This protocol describes a method to introduce substituents at the C-3 position of the β-carboline ring, starting from L-tryptophan.

Materials:

  • L-tryptophan

  • Aldehyde (e.g., p-tolualdehyde)

  • Hydrochloric Acid (HCl) in methanol

  • Potassium Permanganate (B83412) (KMnO4)

  • Acetone (B3395972)

  • Thionyl Chloride (SOCl2)

  • Appropriate amine or other nucleophile

Procedure:

  • Pictet-Spengler Reaction: React L-tryptophan with the desired aldehyde in the presence of methanolic HCl to form the corresponding tetrahydro-β-carboline-3-carboxylic acid.

  • Aromatization: Oxidize the tetrahydro-β-carboline intermediate using potassium permanganate in acetone to yield the β-carboline-3-carboxylic acid.

  • Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.

  • Amide Formation: React the β-carboline-3-carbonyl chloride with a desired amine to form the corresponding amide derivative.[9]

  • Purify the final product by recrystallization or column chromatography.

Mandatory Visualization

Synthetic Workflow for Yobyrine Derivatives

Synthetic_Workflow Tryptamine Tryptamine PictetSpengler Pictet-Spengler Reaction Tryptamine->PictetSpengler Aldehyde Substituted 2-Methylbenzaldehyde Aldehyde->PictetSpengler THBC Tetrahydro- Yobyrine Derivative PictetSpengler->THBC Aromatization Aromatization (e.g., Pd/C) THBC->Aromatization YobyrineCore Yobyrine Derivative Core Aromatization->YobyrineCore Modification Further Modification YobyrineCore->Modification FinalProduct Diverse Yobyrine Derivatives Modification->FinalProduct

Caption: A generalized synthetic workflow for the preparation of Yobyrine derivatives.

Signaling Pathway: Inhibition of Polo-Like Kinase 1 (PLK1) by β-Carboline Derivatives

PLK1_Signaling_Pathway PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C Activates Apoptosis Apoptosis PLK1->Apoptosis Inhibition leads to Yobyrine Yobyrine Derivative Yobyrine->PLK1 Inhibits CDK1 CDK1/Cyclin B Cdc25C->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis

Caption: Proposed mechanism of action for Yobyrine derivatives as PLK1 inhibitors.

References

Application Notes and Protocols for Yobyrine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yobyrine is an indole (B1671886) alkaloid that has garnered interest in biomedical research. Structurally related to other bioactive indole compounds, it is being investigated for its potential therapeutic properties. These application notes provide a comprehensive guide for the preparation and use of Yobyrine stock solutions in in vitro cell culture experiments, with a focus on its proposed mechanism of action as an inhibitor of the ubiquitin-activating enzyme (UBE1), which subsequently modulates the NF-κB signaling pathway. Adherence to these protocols will facilitate accurate and reproducible experimental outcomes.

Quantitative Data Summary

A summary of the key physical and chemical properties of Yobyrine is provided below. It is important to note that while general solubility in DMSO has been established, precise quantitative solubility limits and detailed stability data are not extensively documented. Researchers should perform their own validation for their specific experimental conditions.

PropertyValueSource
Molecular Formula C₁₉H₁₆N₂PubChem
Molecular Weight 272.35 g/mol MedKoo Biosciences[1]
Appearance Solid powderMedKoo Biosciences[1]
Solubility in DMSO SolubleMedKoo Biosciences[1]
Aqueous Solubility InsolubleInferred from organic solvent solubility
Recommended Storage of Solid -20°C for long-term (months to years)MedKoo Biosciences[1]
Recommended Storage of Stock Solution -20°C for long-term (months)MedKoo Biosciences[1]

Experimental Protocols

Preparation of a 10 mM Yobyrine Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Yobyrine in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • Yobyrine powder (Molecular Weight: 272.35 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Equilibration: Before opening, allow the vial of Yobyrine powder to come to room temperature to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of Yobyrine powder. To prepare 1 mL of a 10 mM stock solution, weigh 2.72 mg of Yobyrine.

  • Dissolution: a. Add the weighed Yobyrine to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 1 mL for 2.72 mg of Yobyrine). c. Tightly cap the tube and vortex thoroughly until the Yobyrine is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting and Storage: a. Aliquot the concentrated stock solution into smaller volumes in sterile, amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for long-term use.[1]

Safety Precautions:

  • Handle Yobyrine powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE at all times.

  • Dispose of Yobyrine-contaminated materials as hazardous waste according to your institution's guidelines.

Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM Yobyrine stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the Yobyrine-treated cells.

General Protocol for Yobyrine Treatment of Adherent Cells

Materials:

  • Adherent cells in culture

  • Complete cell culture medium

  • Yobyrine working solutions

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells into the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: a. Aspirate the old medium from the cell culture plate. b. Add the prepared Yobyrine working solutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, gene expression analysis).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of Yobyrine and the experimental workflow for its use in cell culture.

Yobyrine_Mechanism_of_Action Proposed Mechanism of Yobyrine Action cluster_Ubiquitination Ubiquitination Cascade cluster_NFkB NF-κB Signaling Pathway Ub Ubiquitin E1 UBE1 (Ubiquitin-Activating Enzyme) Ub->E1 ATP-dependent activation E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfer E3 E3 Ligase E2->E3 IkB IκBα E3->IkB K48-linked polyubiquitination Yobyrine Yobyrine Yobyrine->E1 Inhibition IKK IKK Complex IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Target Gene Expression (Inflammation, Survival)

Caption: Proposed mechanism of Yobyrine action.

Yobyrine_Workflow Experimental Workflow for Yobyrine Cell Culture Studies cluster_prep Stock Solution Preparation cluster_cell_prep Cell Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis A Weigh Yobyrine Powder B Dissolve in DMSO to 10 mM A->B C Aliquot and Store at -20°C B->C F Prepare Working Solutions (Dilute Stock in Medium) C->F D Seed Cells in Culture Plates E Allow Cells to Adhere Overnight D->E H Treat Cells with Yobyrine and Vehicle Control E->H F->H G Prepare Vehicle Control (DMSO in Medium) G->H I Incubate for Desired Time H->I J Perform Assay (e.g., Viability, Western Blot) I->J

Caption: Workflow for Yobyrine cell culture experiments.

References

Application Notes and Protocols for the Analytical Identification of Yobyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yobyrine is a β-carboline alkaloid with the molecular formula C₁₉H₁₆N₂.[1] Accurate and robust analytical methods are essential for its identification, quantification, and quality control in research, drug development, and forensic applications. These application notes provide detailed protocols for the identification and analysis of Yobyrine using modern chromatographic and spectrometric techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Chemical and Physical Properties of Yobyrine

A thorough understanding of the physicochemical properties of Yobyrine is fundamental for the development of analytical methods.

PropertyValueSource
IUPAC Name 1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indolePubChem[1]
Molecular Formula C₁₉H₁₆N₂PubChem[1]
Molecular Weight 272.3 g/mol PubChem[1]
CAS Number 525-15-5PubChem[1]
Exact Mass 272.131348519 DaPubChem[1]

Analytical Methodologies

The selection of an analytical technique depends on the matrix, the required sensitivity, and the purpose of the analysis (qualitative or quantitative). Chromatographic methods are the gold standard for the separation and quantification of alkaloids like Yobyrine.[2][3][4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of Yobyrine in bulk materials and pharmaceutical formulations. The method separates Yobyrine from other components based on its polarity, and detection is achieved by measuring the absorbance of UV light.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. While some alkaloids can be prone to thermal degradation in the GC inlet, GC-MS provides high-resolution separation and definitive identification based on the mass spectrum and fragmentation pattern.[7] The NIST database indicates key mass-to-charge ratio (m/z) fragments for Yobyrine at 272 (molecular ion), 257, and 256.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers the highest sensitivity and selectivity for the analysis of Yobyrine, especially in complex biological matrices like plasma or urine.[8][9][10] This technique combines the superior separation power of UPLC with the precise and selective detection of tandem mass spectrometry, making it ideal for pharmacokinetic and toxicological studies.[8]

Summary of Analytical Parameters

The following table summarizes typical parameters for the analysis of Yobyrine using the described techniques. These are starting points and may require optimization for specific applications.

ParameterHPLC-UVGC-MSUPLC-MS/MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film)UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHeliumAcetonitrile/Water with 0.1% Formic Acid
Elution/Temperature Program Isocratic or GradientTemperature Gradient (e.g., 70°C to 270°C)Gradient Elution
Flow Rate 1.0 mL/min1.0 mL/min0.2-0.4 mL/min
Detection UV (e.g., 220 nm or 280 nm)Mass Spectrometry (EI)Tandem Mass Spectrometry (ESI+)
Key m/z Ratios N/AScan Mode: 40-400 amu; Key Ions: 272, 257, 256MRM Transitions: e.g., 273.1 > 257.1 (Quantifier), 273.1 > 144.1 (Qualifier) (Hypothetical)
Injection Volume 10-20 µL1 µL (split/splitless)1-5 µL

Experimental Protocols

Protocol 1: Quantification of Yobyrine by HPLC-UV

This protocol is suitable for the analysis of Yobyrine in solid materials or simple formulations.

a) Materials and Reagents:

  • Yobyrine reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • 0.45 µm membrane filters

b) Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Yobyrine reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing an estimated amount of Yobyrine. Dissolve in methanol, sonicate for 15 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm filter before injection.

c) Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

d) Data Analysis:

  • Identify the Yobyrine peak based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Quantify Yobyrine in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Calibrate Generate Calibration Curve Identify->Calibrate Quantify Quantify Concentration Calibrate->Quantify GCMS_Workflow SamplePrep Sample Preparation (Extraction/Dissolution) Injection GC Injection (1 µL) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (m/z 40-400) Ionization->MassAnalysis DataProcessing Data Processing MassAnalysis->DataProcessing RT_Match Retention Time Matching DataProcessing->RT_Match Spectrum_Match Mass Spectrum Matching DataProcessing->Spectrum_Match UPLCMSMS_Logical_Flow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Quantification Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC_Sep UPLC Separation Supernatant->UPLC_Sep ESI ESI+ Ionization UPLC_Sep->ESI MRM_Detect MRM Detection ESI->MRM_Detect Peak_Integration Peak Integration (Analyte/IS) MRM_Detect->Peak_Integration Ratio_Calc Calculate Area Ratio Peak_Integration->Ratio_Calc Calibration Plot Calibration Curve Ratio_Calc->Calibration Concentration Determine Concentration Calibration->Concentration

References

Application Notes and Protocols for the Isolation of Yohimbine from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yohimbine (B192690) is an indole (B1671886) alkaloid found in the bark of the Pausinystalia yohimbe tree and the roots of Rauwolfia serpentina (Indian snakeroot).[1][2] It is known for its sympatholytic and aphrodisiac effects and is used in veterinary medicine to reverse sedation. This document provides detailed methods for the extraction, isolation, and purification of yohimbine from natural plant sources, primarily focusing on Rauwolfia species.

Part 1: Extraction of Crude Alkaloids

The initial step in isolating yohimbine is the extraction of total alkaloids from the plant material. The choice of extraction method can significantly impact the yield and purity of the final product.

Conventional Extraction Methods

Conventional methods are widely used due to their simplicity and cost-effectiveness, though they may require larger solvent volumes and longer extraction times.[3]

  • Maceration: This simple technique involves soaking the powdered plant material in a solvent for an extended period (e.g., 72 hours) with occasional agitation.[1] It is straightforward but can have lower extraction efficiency.[3]

  • Percolation: A more efficient continuous process where fresh solvent is passed through the plant material, allowing for a more complete extraction than maceration.[3]

  • Soxhlet Extraction: This method combines the principles of reflux and percolation for a continuous and efficient extraction, requiring less solvent and time than maceration.[3] However, the prolonged exposure to high temperatures can risk thermal degradation of sensitive compounds.[3]

  • Reflux Extraction: This is a commonly used technique for preparative separation of natural products.[3]

Modern Extraction Techniques

Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.[4]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.[3][4]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a faster extraction with reduced thermal degradation and lower solvent usage.[3][4]

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses high pressure to keep solvents in a liquid state above their boiling points, which increases solubility and diffusion rates.[3][4]

Data on Extraction Yields

The yield of crude extract can vary depending on the plant source and the extraction method used.

Plant SourceExtraction MethodSolvent SystemYield of Crude Extract (%)Reference
Rauwolfia serpentina RootsMethanolic ExtractionMethanol (B129727)12.5% of dried plant weight[1]
Rauwolfia serpentina Leaves & RootsEthanolic ExtractionEthanol12.05%[2]

Part 2: Fractionation and Purification of Yohimbine

Following crude extraction, a series of chromatographic techniques are employed to isolate and purify yohimbine from the mixture of alkaloids and other phytochemicals.

Liquid-Liquid Partitioning

The crude extract is often subjected to liquid-liquid partitioning to separate alkaloids from other classes of compounds. A common procedure involves dissolving the crude extract in an acidic aqueous solution and then washing with a non-polar solvent to remove neutral and acidic impurities. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform (B151607).

Chromatographic Methods
  • Column Chromatography (CC): A fundamental technique for the initial separation of alkaloids. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents with increasing polarity is used for elution.[1][5]

  • Thin-Layer Chromatography (TLC): Used to monitor the fractions from column chromatography and to determine the appropriate solvent systems for separation.[2][6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for the final purification and quantification of yohimbine.[5][7] Reversed-phase C18 columns are frequently used.[7][8]

Quantitative Data from HPLC Analysis

HPLC methods have been developed for the rapid and efficient quantification of yohimbine and other alkaloids in Rauwolfia extracts.

CompoundColumnMobile PhaseDetectionAnalysis TimeReference
Yohimbine & ReserpineZorbax stable bound C18 (4.6 mm × 50 mm, 1.8 µm)50% acetonitrile (B52724) (containing 0.01 mol L-1 1,2-ethylenediamine)UV at 280 nm< 3.5 minutes[7]
7 Alkaloids including YohimbineReversed phase C18Water and acetonitrile (both with 0.05% formic acid)UV< 8 minutes[8]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Rauwolfia serpentina Roots

Objective: To obtain a crude alkaloidal extract from dried Rauwolfia serpentina root powder.

Materials:

  • Dried and powdered roots of Rauwolfia serpentina

  • Methanol

  • Hexane (B92381)

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks)

Procedure:

  • Defat the dried root powder with hexane to remove lipids and other non-polar compounds.

  • Perform a cold maceration of the defatted powder with methanol for 72 hours.[1]

  • Filter the methanolic extract to remove solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude methanolic extract.[1]

Protocol 2: Fractionation and Column Chromatography Purification

Objective: To isolate a yohimbine-rich fraction from the crude extract.

Materials:

  • Crude methanolic extract

  • Chloroform, Ethyl acetate, Butanol

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents for elution (e.g., a gradient of chloroform and methanol)

  • TLC plates and developing chamber

  • Dragendorff's reagent for spot visualization

Procedure:

  • Suspend the crude methanolic extract in water and perform successive partitioning with chloroform, ethyl acetate, and butanol to yield respective fractions.[1]

  • The chloroform fraction is typically rich in alkaloids.[1]

  • Pack a glass column with silica gel slurried in the initial elution solvent (e.g., pure chloroform).

  • Concentrate the chloroform fraction and load it onto the column.

  • Elute the column with solvents of increasing polarity (e.g., a gradient of chloroform to methanol).[1][5]

  • Collect fractions and monitor them using TLC. Spray the TLC plates with Dragendorff's reagent to visualize alkaloid spots.

  • Combine fractions that show a similar profile, particularly those corresponding to the Rf value of a yohimbine standard.

Protocol 3: HPLC Analysis and Quantification

Objective: To quantify the purity of the isolated yohimbine.

Materials:

  • Isolated yohimbine fraction

  • Yohimbine standard

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Zorbax stable bound, 4.6 mm × 50 mm, 1.8 µm)

  • HPLC-grade acetonitrile and water

  • 1,2-ethylenediamine or formic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phase: 50% acetonitrile containing 0.01 mol L-1 1,2-ethylenediamine.[7]

  • Prepare a standard solution of yohimbine in methanol.

  • Dissolve the isolated fraction in methanol and filter through a 0.45 µm syringe filter.[7]

  • Set the HPLC parameters:

    • Column: Zorbax stable bound C18

    • Mobile Phase: 50% acetonitrile with 0.01 mol L-1 1,2-ethylenediamine

    • Flow rate: 0.6 mL/min

    • Detection wavelength: 280 nm

    • Injection volume: 5 µL[7]

  • Inject the standard and sample solutions.

  • Identify the yohimbine peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of yohimbine by comparing the peak area with a calibration curve generated from the standard.

Visualizations

Experimental Workflow for Yohimbine Isolation

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis plant_material Rauwolfia Root Powder defatting Defatting (Hexane) plant_material->defatting extraction Maceration (Methanol) defatting->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction (Alkaloid Rich) partitioning->chloroform_fraction column_chrom Silica Gel Column Chromatography chloroform_fraction->column_chrom yohimbine_fraction Yohimbine-Rich Fraction column_chrom->yohimbine_fraction tlc TLC Monitoring column_chrom->tlc hplc Preparative HPLC yohimbine_fraction->hplc pure_yohimbine Pure Yohimbine (>95%) hplc->pure_yohimbine hplc_analysis HPLC-UV Analysis pure_yohimbine->hplc_analysis

Caption: General workflow for the isolation and purification of Yohimbine.

Logical Flow of Chromatographic Separation

G start Crude Chloroform Extract cc Column Chromatography (Silica Gel) Fraction 1 Fraction 2 Fraction 3 ... start->cc tlc TLC Analysis of Fractions cc:f1->tlc pool Pool Yohimbine-Positive Fractions tlc->pool hplc HPLC Purification (C18 Column) pool->hplc final Pure Yohimbine hplc->final

Caption: Chromatographic separation and purification cascade.

References

Troubleshooting & Optimization

improving the yield of Yobyrine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Yobyrine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in Yobyrine synthesis that affect the overall yield and purity?

The synthesis of the pentacyclic core of Yobyrine, particularly the construction of the C-ring via the Pictet-Spengler reaction, is a critical phase. Control of stereochemistry at the C(3) position is a long-standing challenge in the synthesis of yohimbine (B192690) alkaloids and, by extension, Yobyrine.[1][2] Inefficient cyclization or lack of stereocontrol at this stage can lead to a mixture of diastereomers, significantly complicating purification and reducing the yield of the desired product.

Q2: My Pictet-Spengler reaction is resulting in a low yield of the desired C(3) epimer. What factors can I investigate?

Several factors influence the diastereoselectivity of the Pictet-Spengler reaction in the context of yohimbinoid alkaloid synthesis. The nucleophilicity of the indole (B1671886) moiety plays a significant role in the inherent diastereoselectivity.[1] Additionally, the choice of solvent and the presence of additives can dramatically alter the diastereomeric ratio. For instance, the use of nucleophilic solvents or additives like sodium iodide (NaI) has been shown to reverse the diastereoselectivity in some cases.[1] It is also worth noting that reaction conditions such as temperature and the nature of the acid catalyst can impact the outcome.

Q3: I am observing the formation of significant byproducts during the synthesis. How can I identify and minimize them?

Byproduct formation in complex syntheses like that of Yobyrine can arise from incomplete reactions, side reactions, or degradation of starting materials and intermediates.[] Common analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are essential for identifying these impurities.[] To minimize their formation, consider the following:

  • Purity of Starting Materials: Ensure the purity of your reactants and reagents, as impurities can lead to unwanted side reactions.[4][5]

  • Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.[4][6]

  • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Q4: What are the best practices for the purification of the final Yobyrine product?

Purification of the crude product is crucial for obtaining high-purity Yobyrine.[5] Column chromatography is a common method.[6] The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system should be optimized to achieve good separation of the desired product from any remaining starting materials, reagents, and byproducts.[7][8] In some cases, recrystallization can be an effective final step to enhance purity.

Troubleshooting Guides

Guide 1: Low Yield in the Pictet-Spengler Cyclization

This guide provides a workflow to diagnose and resolve low yields in the key C-ring forming reaction.

Low_Yield_Troubleshooting start Low Yield in Pictet-Spengler Reaction check_purity Verify Purity of Tryptamine (B22526) Derivative and Aldehyde start->check_purity check_purity->start If impure, purify starting materials check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) check_purity->check_conditions If pure optimize_solvent Screen Different Solvents (e.g., Protic vs. Aprotic) check_conditions->optimize_solvent If standard conditions fail evaluate_additives Test Nucleophilic Additives (e.g., NaI) optimize_solvent->evaluate_additives analyze_diastereomers Analyze Diastereomeric Ratio (e.g., by NMR or HPLC) evaluate_additives->analyze_diastereomers purification_loss Investigate Purification Step for Product Loss analyze_diastereomers->purification_loss If ratio is poor solution Optimized Yield purification_loss->solution If purification is optimized

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

Guide 2: Product Decomposition During Workup or Purification

This guide addresses issues of product instability.

Decomposition_Troubleshooting start Product Decomposition Observed check_ph Monitor pH During Aqueous Workup start->check_ph check_ph->start If acidic/basic, neutralize carefully check_temp Lower Temperature During Extraction and Evaporation check_ph->check_temp If pH is neutral check_stationary_phase Test Stability on Stationary Phase (TLC) check_temp->check_stationary_phase use_milder_phase Switch to a Milder Stationary Phase (e.g., neutral alumina) check_stationary_phase->use_milder_phase If decomposition on TLC plate minimize_exposure Minimize Exposure to Air/Light use_milder_phase->minimize_exposure solution Stable Product Isolated minimize_exposure->solution

Caption: Troubleshooting guide for product decomposition issues.

Data on Synthesis Yields

The following table summarizes reported yields for key reactions in the synthesis of yohimbine alkaloids, which can serve as a benchmark for Yobyrine synthesis.

Reaction StepStarting MaterialsConditionsProductYield (%)Reference
Asymmetric Pictet-SpenglerTryptamine derivative, AldehydeThiourea (B124793) catalyst, AcClTetrahydro-β-carboline81%[9]
Intramolecular Diels-AlderDiene precursorSc(OTf)₃Pentacycle87%[9]
Total Synthesis of (+)-yohimbine(from starting materials)11 steps(+)-yohimbine14%[10][11]
Total Synthesis of (+)-yohimbine(from starting materials)9 steps(+)-yohimbine16%[10][11]
Diels-Alder for cis-hydrindaneDiene, Enone esterToluene, 100°Ccis-hydrindane89%[2]

Experimental Protocols

Protocol 1: General Procedure for Thiourea-Catalyzed Acyl-Pictet-Spengler Reaction

This protocol is adapted from methodologies used in the synthesis of yohimbine alkaloids and is applicable for the crucial C-ring formation.[9][10]

  • Imine Formation: To a solution of the tryptamine derivative (1.0 equiv) in a suitable solvent (e.g., toluene), add the aldehyde (1.1 equiv) and sodium sulfate. Stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).

  • Pictet-Spengler Cyclization: Filter the reaction mixture to remove the sodium sulfate. To the filtrate, add the thiourea catalyst (e.g., 10 mol%) and cool the solution to the desired temperature (e.g., -20 °C).

  • Acylation and Cyclization: Slowly add acetyl chloride (AcCl, 1.2 equiv). Stir the reaction mixture at the same temperature until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Step 1: Imine Formation (Tryptamine Derivative + Aldehyde) start->step1 step2 Step 2: Pictet-Spengler Cyclization (Thiourea Catalyst, AcCl) step1->step2 step3 Step 3: Aqueous Workup (Quench, Extraction) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end Pure Tetrahydro-β-carboline step4->end

Caption: General experimental workflow for the Pictet-Spengler reaction.

References

troubleshooting Yobyrine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Yobyrine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My Yobyrine solution appears cloudy or has visible precipitate after preparation. What is causing this and how can I fix it?

A1: Yobyrine has limited solubility in neutral aqueous solutions. Precipitation is a common issue and can be influenced by several factors, including concentration, pH, and temperature.

  • Concentration: Ensure you are not exceeding the recommended concentration range for your specific buffer system.

  • pH: Yobyrine is more soluble at a slightly acidic pH. If your experimental conditions allow, consider preparing your stock solution in a buffer with a pH between 5.0 and 6.5.

  • Temperature: Prepare the solution at room temperature. Avoid cold buffers during initial dissolution, as this can decrease solubility.

  • Dissolution Technique: Add the Yobyrine powder to the solvent in small portions while vortexing or sonicating to aid dissolution.

Q2: I'm observing a rapid loss of Yobyrine's biological activity in my cell culture experiments. What could be the cause?

A2: Yobyrine is susceptible to degradation in aqueous environments, particularly at physiological pH (7.2-7.4) and temperature (37°C). This degradation can lead to a significant loss of active compound over the course of an experiment.

  • Hydrolysis: The primary degradation pathway for Yobyrine in aqueous media is hydrolysis. The rate of hydrolysis is pH-dependent and increases significantly at neutral to alkaline pH.

  • Oxidation: Although a secondary factor, oxidation can also contribute to the loss of activity. Minimizing exposure to light and air can help mitigate this.

  • Recommendations:

    • Prepare fresh Yobyrine solutions immediately before each experiment.

    • If possible, perform a time-course experiment to determine the rate of activity loss under your specific conditions.

    • For long-term experiments, consider a perfusion system or repeated dosing to maintain an effective concentration of Yobyrine.

Q3: Can I store Yobyrine stock solutions? If so, under what conditions?

A3: Yes, Yobyrine stock solutions can be stored, but proper conditions are crucial to minimize degradation.

  • Solvent: For stock solutions, use anhydrous DMSO or ethanol (B145695) instead of aqueous buffers.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Light Protection: Store aliquots in amber vials or wrap them in aluminum foil to protect from light.

Troubleshooting Guide

Issue 1: Inconsistent experimental results with Yobyrine.

This is often linked to the instability of Yobyrine in the experimental medium.

Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Solution Preparation A->B C Was the solution freshly prepared? B->C D Assess Yobyrine Stability in Your Medium C->D Yes I Prepare fresh solution for each experiment C->I No E Perform Time-Course Activity Assay D->E F Adjust Experimental Protocol E->F G Consider repeated dosing or perfusion system F->G H Use a more stable analog if available F->H

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Yobyrine solution changes color over time.

A color change (e.g., from colorless to a faint yellow) is often an indicator of oxidative degradation.

Possible Causes and Solutions:

CauseSolution
Exposure to Air (Oxygen) Prepare solutions in degassed buffers. If possible, overlay the solution with an inert gas like nitrogen or argon.
Exposure to Light Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Contaminants in the Buffer Ensure high-purity water and buffer components are used. Trace metal ions can catalyze oxidation.

Experimental Protocols

Protocol 1: Assessment of Yobyrine Stability by HPLC

This protocol allows for the quantification of Yobyrine concentration over time in a specific aqueous medium.

  • Preparation of Yobyrine Solution:

    • Prepare a 10 mM stock solution of Yobyrine in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in your experimental buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate the 100 µM Yobyrine solution at the desired temperature (e.g., 37°C).

    • Protect the solution from light.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot (e.g., 100 µL) of the solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of Yobyrine.

    • Quantification: Create a standard curve using freshly prepared Yobyrine solutions of known concentrations. Calculate the percentage of remaining Yobyrine at each time point relative to the 0-hour sample.

Table 1: Example Stability Data for Yobyrine in PBS at 37°C

Time (hours)Remaining Yobyrine (%)
0100
185
272
451
826
24< 5

Signaling Pathways

Yobyrine is a known inhibitor of the hypothetical "Kinase-Associated Protein 6" (KAP6), which plays a role in a pro-inflammatory signaling cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor KAP6 KAP6 Receptor->KAP6 activates Cytokine Cytokine Cytokine->Receptor TAK1 TAK1 KAP6->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Yobyrine Yobyrine Yobyrine->KAP6 Gene Pro-inflammatory Gene Expression NFkB->Gene

Caption: Yobyrine's role in inhibiting the KAP6 signaling pathway.

Technical Support Center: Optimizing Novel Compound Concentrations for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to effectively optimize the concentration of novel investigational compounds, hereafter referred to as "Compound X," for cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of a new investigational compound?

A1: The initial and most critical step is to perform a dose-response experiment to determine the compound's potency.[1] This is typically achieved by calculating the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[1] This involves treating cells with a broad range of compound concentrations, often using a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), and then measuring a specific cellular response.[1]

Q2: How should I choose the appropriate concentration range for my initial experiments?

A2: If there is no prior data available for Compound X, it is recommended to start with a wide concentration range spanning several orders of magnitude (e.g., from nanomolar to millimolar).[1] If preliminary data from biochemical assays is available, you can begin with a concentration range centered around the reported effective concentration.[1] A common approach for a completely new compound is to test a broad range from 1 nM to 100 µM with 10-fold serial dilutions to identify a narrower, more effective range for subsequent detailed studies.[2]

Q3: What is the difference between IC50 and EC50?

A3: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to achieve 50% inhibition of a biological or biochemical function.[1] In contrast, EC50 (half-maximal effective concentration) is the concentration of a drug, antibody, or toxicant that induces a response halfway between the baseline and the maximum effect after a specified exposure time.[1]

Q4: How can I determine if Compound X is cytotoxic at the tested concentrations?

A4: It is crucial to assess cytotoxicity in parallel with your functional assays to ensure that the observed effects are not simply due to cell death.[1] Cytotoxicity can be evaluated using various assays that measure cell viability, such as MTT, MTS, or resazurin-based assays, which assess metabolic activity, or trypan blue exclusion assays, which measure membrane integrity.[1][3][4]

Q5: Should I use serum-free or serum-containing media for my experiments?

A5: The decision to use serum-free or serum-containing media depends on the specific assay and the properties of Compound X.[1] Serum proteins can bind to the compound, potentially reducing its effective concentration. It is important to consider this and maintain consistency in your experimental conditions.

Q6: What should I do if my compound precipitates in the cell culture medium?

A6: Compound precipitation can be a significant issue. Low solubility in aqueous solutions is a common cause.[5] Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5% for DMSO).[5] You can also try preparing the final dilution in pre-warmed media and adding it to the cells immediately.[5] If solubility issues persist, consider using a different solvent or formulation, though this may require additional validation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Compound precipitation- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.- Visually inspect for precipitation. Check the compound's solubility in your media and consider using a lower concentration or a different solvent.[1]
No dose-response observed - Compound is inactive at the tested concentrations- Compound has degraded- Incorrect assay setup- Test a wider and higher concentration range.- Prepare fresh stock solutions. Store stock solutions appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).- Verify the assay protocol, and ensure all reagents are fresh and correctly prepared. Include positive and negative controls.[1][6]
Steep dose-response curve - Compound may be causing acute cytotoxicity- Perform a cytotoxicity assay to assess cell viability at each concentration.- Consider reducing the incubation time.[1]
Shallow dose-response curve - Compound may have a complex mechanism of action- The assay may not be sensitive enough- Consider if the compound has off-target effects.- Optimize assay parameters, such as incubation time and reagent concentrations.[1]
Positive control shows no effect - The control compound is degraded or used at an incorrect concentration.- Use a fresh, validated positive control at a known effective concentration.[2]
High background signal - Contamination of reagents or media.- Use fresh, sterile reagents and media.- Include a "media only" control to subtract the background signal.[2]

Quantitative Data Summary: Determining Starting Concentrations

The following table provides a general framework for designing a dose-response experiment for a novel compound.

ParameterRecommended Range/ValuePurpose
Initial Concentration Range 1 nM to 100 µM (or higher)To determine the potency of an unknown compound.[2]
Serial Dilution Factor 3-fold or 10-foldTo cover a wide range of concentrations efficiently.
Solvent (e.g., DMSO) Concentration < 0.5%To avoid solvent-induced cytotoxicity.[5]
Incubation Time 24, 48, or 72 hoursTo assess time-dependent effects.[1]
IC50/EC50 Value To be determined experimentallyTo quantify the potency of the compound.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of Compound X using an MTT Assay

This protocol outlines the steps to determine the concentration of an investigational compound that inhibits cell viability by 50%.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Compound X stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Compound X in a complete culture medium. A typical starting range is from 1 nM to 100 µM.[2] Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • Add MTT Reagent: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilize Formazan (B1609692) Crystals: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2]

  • Measure Absorbance: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[2]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Resazurin-Based Cell Viability Assay

This assay is a fluorescent-based method to assess cell viability.

Materials:

  • 96-well opaque-walled plates

  • Cell line of interest

  • Complete cell culture medium

  • Compound X stock solution

  • Resazurin (B115843) solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled plate.

  • Add Resazurin Reagent: Add resazurin solution to each well according to the manufacturer's instructions.

  • Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure Fluorescence: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis: Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability and calculate the IC50.

Visualizations

G Troubleshooting Workflow for Cellular Assays start Experiment Yields Unexpected Results (e.g., No Effect, High Variability) check_controls Are Positive and Negative Controls Behaving as Expected? start->check_controls check_reagents Check Reagent/Compound Preparation and Storage check_controls->check_reagents No check_variability Is There High Variability Between Replicates? check_controls->check_variability Yes optimize Re-run Optimized Experiment check_reagents->optimize troubleshoot_assay Troubleshoot Assay Protocol (e.g., Incubation Time, Cell Density) troubleshoot_assay->optimize check_pipetting Review Pipetting Technique and Cell Seeding Protocol check_variability->check_pipetting Yes check_dose Is a Dose-Response Curve Observed? check_variability->check_dose No check_pipetting->optimize adjust_conc Adjust Concentration Range (Wider or Higher) check_dose->adjust_conc No check_cytotoxicity Assess Cytotoxicity (e.g., MTT, Resazurin Assay) check_dose->check_cytotoxicity Yes (but steep/shallow) adjust_conc->optimize check_cytotoxicity->troubleshoot_assay

Caption: Troubleshooting workflow for cellular assays.

G Hypothetical Signaling Pathway for Compound X cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates CompoundX Compound X CompoundX->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for Compound X.

References

how to prevent Yobyrine precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Yobyrine precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Yobyrine and why is it prone to precipitation?

Yobyrine is a pyrido[3,4-b]indole derivative with the molecular formula C19H16N2.[1] Like many small molecule compounds used in research, it is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media.[2][3] Precipitation, or the formation of a solid, often occurs when the concentration of Yobyrine exceeds its solubility limit in the media.[4][5]

Q2: What is the best solvent for making a Yobyrine stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for dissolving hydrophobic compounds like Yobyrine for cell culture use.[3][4] It is crucial, however, to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%, and not exceeding 0.5%) to avoid solvent-induced cell toxicity.[4][6]

Q3: My Yobyrine precipitates immediately when I add it to my media. What's happening?

This is a common issue known as "crashing out." It happens when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is not soluble.[4] The organic solvent disperses, leaving the hydrophobic compound to clump together and precipitate.

Q4: The media with Yobyrine looks fine at first, but a precipitate forms hours or days later in the incubator. Why?

Delayed precipitation can be caused by several factors:

  • Temperature Changes: Compounds are often less soluble at lower temperatures. If media is not properly pre-warmed, or if there are temperature fluctuations, the compound can fall out of solution.[4][7]

  • pH Shifts: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic).[4] If Yobyrine's solubility is pH-dependent, this change can trigger precipitation.

  • Evaporation: Over time, especially in long-term cultures, evaporation can concentrate all components in the media, including Yobyrine, pushing its concentration above the solubility limit.[7]

  • Interactions with Media Components: Yobyrine may interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes over time.[8]

Q5: Can I just filter out the precipitate and use the remaining solution?

Filtering is not recommended. The act of precipitation removes an unknown amount of the compound from the solution, meaning the final concentration of your Yobyrine will be lower than intended, leading to inaccurate and unreliable experimental results.[7][9]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate forming as soon as you add the Yobyrine stock solution to your cell culture medium, follow these steps.

Potential Cause Explanation Recommended Solution
High Final Concentration The intended working concentration of Yobyrine is higher than its solubility limit in the aqueous media.[4]Decrease the final working concentration. Perform a solubility test (see protocol below) to determine the maximum soluble concentration for your specific media and conditions.
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly to a large volume of media causes the solvent to disperse too quickly, leaving the insoluble Yobyrine behind.[4]Perform a serial or intermediate dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, then add this intermediate solution to the final volume.[4][6]
Low Media Temperature The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.[4]Always use media that has been pre-warmed to 37°C before adding the Yobyrine solution.[4]
High Solvent Concentration The final concentration of DMSO (or other solvent) is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.[4]Ensure the final solvent concentration is below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution.[4][6]
Issue 2: Delayed Precipitation in the Incubator

If the solution is initially clear but a precipitate appears after incubation, use this guide.

Potential Cause Explanation Recommended Solution
pH Instability As cells metabolize, they release acidic byproducts that lower the pH of the media, which can affect the solubility of a pH-sensitive compound.[4][7]Monitor the pH of your culture medium. If you observe significant pH drops, change the medium more frequently. Consider using a different buffering system if compatible with your cells.
Media Evaporation In long-term experiments, water can evaporate from the culture vessel, increasing the concentration of all solutes, including Yobyrine.[7]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment can cause temperature cycling that affects compound solubility.[7]Minimize the time that culture vessels are outside the incubator.
Binding to Serum Proteins Components in Fetal Bovine Serum (FBS) or other supplements can interact with the compound over time.If possible, test the solubility of Yobyrine in serum-free media versus serum-containing media to see if serum is a contributing factor.

Experimental Protocols

Protocol 1: Preparation of Yobyrine Stock and Working Solutions

This protocol outlines the best practices for dissolving and diluting Yobyrine to minimize precipitation.

  • Prepare High-Concentration Stock Solution:

    • Dissolve Yobyrine powder in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. The solution should be perfectly clear.

  • Prepare Intermediate Dilution (Recommended):

    • Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.

    • Create an intermediate dilution of the Yobyrine stock in the pre-warmed medium. For example, add 2 µL of a 10 mM stock to 98 µL of media to get a 200 µM solution. Mix gently by pipetting.

  • Prepare Final Working Solution:

    • Add the intermediate dilution (or the stock solution directly, if not using an intermediate step) to the final volume of pre-warmed cell culture medium.

    • Crucially, add the compound solution dropwise while gently swirling or vortexing the media. [4] This helps disperse the compound evenly and avoids localized high concentrations that can cause precipitation.

    • Visually inspect the final solution to ensure it is clear before adding it to your cells.

Protocol 2: Determining Maximum Soluble Concentration

This experiment helps you find the highest concentration of Yobyrine that will stay in solution under your specific experimental conditions.

  • Prepare Stock Solution: Make a 10 mM stock solution of Yobyrine in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the Yobyrine stock in your complete cell culture medium (pre-warmed to 37°C). It is important to test a range of concentrations.

  • Incubation: Incubate these dilutions at 37°C in a humidified incubator for a duration that matches your longest experiment (e.g., 24, 48, or 72 hours).

  • Visual and Microscopic Inspection:

    • After incubation, visually inspect each tube or well for any signs of cloudiness or precipitate.

    • For a more sensitive assessment, place a small drop of each solution on a microscope slide and look for crystals or amorphous precipitate.

Final ConcentrationSolvent (DMSO) %Visual Appearance (24h)Microscopic Appearance (24h)Status
100 µM0.2%PrecipitateCrystals ObservedInsoluble
50 µM0.1%HazySmall ParticlesInsoluble
25 µM0.05%ClearClearSoluble
10 µM0.02%ClearClearSoluble
1 µM0.002%ClearClearSoluble

Visual Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose and solve Yobyrine precipitation issues.

G start Precipitation Observed? immediate When does it occur? Immediately upon adding to media start->immediate Immediately delayed When does it occur? After hours/days in incubator start->delayed Delayed check_conc Is final concentration > 100µM? immediate->check_conc lower_conc Action: Lower final concentration. Perform solubility test. check_conc->lower_conc Yes check_temp Was media pre-warmed to 37°C? check_conc->check_temp No resolved Problem Resolved lower_conc->resolved warm_media Action: Always use pre-warmed media. check_temp->warm_media No check_dilution How was it added? check_temp->check_dilution Yes warm_media->resolved fix_dilution Action: Use intermediate dilution step. Add dropwise while mixing. check_dilution->fix_dilution All at once check_dilution->resolved Dropwise fix_dilution->resolved check_ph Is media pH changing over time? delayed->check_ph fix_ph Action: Change media more frequently. check_ph->fix_ph Yes check_evap Is evaporation occurring? check_ph->check_evap No fix_ph->resolved fix_evap Action: Ensure proper incubator humidity. Use sealed plates. check_evap->fix_evap Yes check_evap->resolved No fix_evap->resolved

References

Technical Support Center: Managing Yobyrine Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Yobyrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to Yobyrine-associated autofluorescence in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Yobyrine-associated autofluorescence and what causes it?

Yobyrine-associated autofluorescence refers to the unwanted fluorescent signal originating from the sample itself when imaging Yobyrine, which is not due to your specific fluorescent labels.[1][2][3][4] This background fluorescence can obscure the true signal from your target, leading to difficulties in data interpretation and potentially false positives.[3]

The primary causes can be categorized as:

  • Endogenous Fluorophores: Biological structures and molecules inherent to the tissue can fluoresce naturally. Common sources include collagen, elastin, riboflavin, NADH, and lipofuscin.[2][3][4]

  • Fixation-Induced Autofluorescence: The chemical fixatives used to preserve tissue structure, particularly aldehyde-based fixatives like formalin and glutaraldehyde, can react with amines in the tissue to create fluorescent products.[1][3][5] Glutaraldehyde tends to cause more autofluorescence than paraformaldehyde or formaldehyde.[1][6]

  • Heat and Dehydration: Processing samples at high temperatures can increase background fluorescence, especially in the red spectrum.[5]

  • Presence of Red Blood Cells: The heme groups in red blood cells are a significant source of autofluorescence.[2][3]

Q2: How can I determine if I have a Yobyrine autofluorescence problem?

A simple way to check for autofluorescence is to prepare a control sample that undergoes the entire staining protocol without the addition of any fluorescently labeled antibodies or probes.[2][4] When you image this unstained control, any signal you detect is likely due to autofluorescence. If this background signal is strong enough to interfere with the detection of your specific signal, then you have an autofluorescence issue.

Q3: Can I use spectral unmixing to separate the Yobyrine autofluorescence from my signal?

Yes, spectral unmixing is a powerful technique, especially with spectral flow cytometry or confocal microscopy. This method involves capturing the entire emission spectrum of your sample and then using software algorithms to separate the spectral signature of your specific fluorophore from the broad spectral profile of the autofluorescence.[7] For this to be effective, you need to acquire the spectral profile of the autofluorescence from an unstained sample.

Q4: Are there chemical treatments to quench or reduce Yobyrine autofluorescence?

Several chemical reagents, often called quenchers, can be used to reduce autofluorescence. These work by absorbing the autofluorescent signal or chemically modifying the fluorescent molecules. Some common quenching agents include:

  • Sudan Black B: A non-fluorescent dye that can reduce autofluorescence, particularly from lipofuscin, in the red and green channels.[3][8]

  • Sodium Borohydride (B1222165): Can be used to reduce aldehyde-induced autofluorescence by reducing Schiff bases.[1][9] However, its effectiveness can be variable.[1]

  • Trypan Blue: Has been used to quench autofluorescence.[10]

  • Commercial Quenching Kits: Several commercially available kits, such as TrueVIEW™, TrueBlack™, and MaxBlock™, are designed to reduce autofluorescence from various sources, including aldehyde fixation, collagen, and elastin.[1][10] These kits often offer a simple and effective solution.

Troubleshooting Guides

Issue 1: High background fluorescence in the green and red channels when imaging Yobyrine-treated tissues fixed with formaldehyde.

This is a common issue as aldehyde fixation induces autofluorescence with a broad emission spectrum across the blue, green, and red ranges.[1]

Troubleshooting Steps:

  • Optimize Fixation Protocol: Reduce the fixation time to the minimum required to preserve tissue structure.[1][5] Consider using a lower concentration of formaldehyde.

  • Change Fixative: If possible, switch to a non-aldehyde-based fixative like chilled methanol (B129727) or ethanol (B145695).[1][2]

  • Chemical Quenching:

    • Treat slides with a quenching agent like 0.1% Sodium Borohydride in PBS for 10-30 minutes.

    • Use a commercial quenching kit according to the manufacturer's instructions.

  • Photobleaching: Intentionally expose the sample to intense light from the microscope's excitation source before acquiring the final image. This can selectively destroy the autofluorescent molecules.[9]

  • Use Far-Red Fluorophores: Shift your detection to fluorophores that emit in the far-red or near-infrared part of the spectrum, where autofluorescence is typically lower.[1][9]

Issue 2: Punctate, bright autofluorescence is obscuring the Yobyrine signal in aged tissue samples.

This type of autofluorescence is often due to lipofuscin, an "aging pigment" that accumulates in cells over time and fluoresces brightly across a wide range of wavelengths.[3][6]

Troubleshooting Steps:

  • Quenching with Sudan Black B: Treat the sections with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.

  • Use a Lipofuscin-Specific Quencher: Commercial reagents like TrueBlack™ are specifically designed to quench lipofuscin autofluorescence.[10][11]

  • Spectral Unmixing: If you have access to a spectral imaging system, you can capture the unique spectral signature of lipofuscin and digitally remove it from your images.

Quantitative Data Summary

The effectiveness of various autofluorescence quenching methods can vary depending on the tissue type and the source of the autofluorescence. The following table summarizes reported reduction efficiencies for different treatments.

Quenching Agent/MethodTarget Autofluorescence SourceReported Reduction EfficiencyReference(s)
TrueBlack™ Lipofuscin Autofluorescence Quencher Lipofuscin89-93%[10][11]
MaxBlock™ Autofluorescence Reducing Reagent Kit General90-95%[10][11]
Sudan Black B Lipofuscin and othersEffective reduction, but may affect specific fluorescent signals[8][10]
Sodium Borohydride Aldehyde-inducedVariable[1]
Trypan Blue General12-95% (depending on wavelength)[10][11]
Copper Sulfate General12-95% (depending on wavelength)[10][11]
Ammonia/Ethanol General12-95% (depending on wavelength)[10][11]

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
  • Reagent Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold Phosphate Buffered Saline (PBS). Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections as per your standard protocol.

  • Incubation: After rehydration, incubate the slides in the freshly prepared sodium borohydride solution. A typical incubation is 3 x 10-minute intervals at room temperature.

  • Washing: Thoroughly wash the slides with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your standard immunofluorescence staining protocol.

Protocol 2: Photobleaching to Reduce Autofluorescence
  • Sample Preparation: Prepare your sample as you normally would for imaging.

  • Microscope Setup: Place the sample on the microscope stage and bring it into focus.

  • Region of Interest (ROI) Selection: Select the field of view you wish to image.

  • Bleaching: Expose the ROI to high-intensity excitation light. This can be done by opening the shutter for the excitation wavelength that corresponds to the peak of the autofluorescence spectrum for a period ranging from a few seconds to several minutes.[12] The optimal time will need to be determined empirically.

  • Image Acquisition: After photobleaching, reduce the excitation light intensity to your normal imaging levels and acquire your image.

  • Control: It is advisable to have an adjacent, unbleached region to compare the reduction in background fluorescence.[12]

Visualizations

Below are diagrams illustrating key workflows and concepts for managing Yobyrine autofluorescence.

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Autofluorescence Reduction cluster_imaging Imaging & Analysis start Start: Yobyrine-Treated Sample fixation Fixation start->fixation sectioning Sectioning fixation->sectioning staining Immunofluorescent Staining sectioning->staining quenching Chemical Quenching imaging Image Acquisition quenching->imaging photobleaching Photobleaching photobleaching->imaging spectral_unmixing Spectral Unmixing spectral_unmixing->imaging staining->quenching staining->photobleaching staining->spectral_unmixing analysis Data Analysis imaging->analysis

Caption: Experimental workflow for managing Yobyrine autofluorescence.

decision_tree cluster_source Identify Source cluster_solution Select Mitigation Strategy start High Background Fluorescence Observed? unstained_control Image Unstained Control start->unstained_control aldehyde_fixation Aldehyde Fixation Used? unstained_control->aldehyde_fixation photobleach Perform Photobleaching unstained_control->photobleach far_red_dyes Switch to Far-Red Dyes unstained_control->far_red_dyes spectral_imaging Use Spectral Unmixing unstained_control->spectral_imaging aged_tissue Aged Tissue? (Lipofuscin) aldehyde_fixation->aged_tissue optimize_fixation Optimize/Change Fixative aldehyde_fixation->optimize_fixation Yes chemical_quenching Apply Chemical Quenching (e.g., NaBH4, TrueVIEW™) aldehyde_fixation->chemical_quenching Yes lipofuscin_quencher Use Lipofuscin Quencher (e.g., Sudan Black B, TrueBlack™) aged_tissue->lipofuscin_quencher Yes end Improved Signal-to-Noise Ratio optimize_fixation->end chemical_quenching->end lipofuscin_quencher->end photobleach->end far_red_dyes->end spectral_imaging->end

Caption: Decision tree for troubleshooting Yobyrine autofluorescence.

References

common pitfalls in Yobyrine experimental design

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yobyrine Experiments

This guide provides troubleshooting advice and frequently asked questions for researchers using Yobyrine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Yobyrine?

A1: Yobyrine is a potent and selective small molecule inhibitor of the Yobyrine Kinase 1 (YK1). YK1 is a critical upstream kinase in the Pro-Survival Pathway (PSP), which is often dysregulated in various cancer types. By inhibiting the phosphorylation of the downstream effector, Substrate-Y (SubY), Yobyrine effectively blocks the signaling cascade that promotes cell proliferation and survival.

Q2: What are the recommended storage conditions and solvent for Yobyrine?

A2: Yobyrine is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For creating stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C.

Q3: I am not observing the expected decrease in cell viability after Yobyrine treatment. What could be the issue?

A3: Several factors could contribute to this. First, ensure your cell line expresses active YK1. Second, verify the final concentration of Yobyrine in your culture medium; issues with dilution calculations are common. Third, consider the treatment duration, as the effects on viability may only become apparent after 24-48 hours. Finally, check for issues with the Yobyrine stock solution's stability or solubility. Refer to the "Unexpected Cell Viability Results" troubleshooting guide for a more detailed workflow.

Q4: How can I confirm that Yobyrine is inhibiting the YK1 pathway in my cells?

A4: The most direct method is to perform a Western blot analysis to measure the phosphorylation of Substrate-Y (SubY) at its activation site (e.g., p-SubY Ser50). A successful inhibition by Yobyrine should result in a significant dose-dependent decrease in the p-SubY signal, without affecting the total SubY protein levels.

Troubleshooting Guides

Guide 1: Issues with Yobyrine Solubility and Stability

A common pitfall is the precipitation of Yobyrine out of the aqueous culture medium, especially at higher concentrations.

Problem: You observe precipitate in your culture wells after adding the Yobyrine working solution.

Solution Workflow:

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of Yobyrine from your DMSO stock solution for each experiment. Do not store aqueous solutions.

  • Pre-warm Medium: Before adding the Yobyrine working solution, ensure your cell culture medium is pre-warmed to 37°C.

  • Vortex During Dilution: When preparing the final working concentration, add the Yobyrine stock solution to the pre-warmed medium and vortex immediately to ensure proper mixing.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells and affect compound solubility. Include a vehicle control (medium with the same final DMSO concentration) in all experiments.

Guide 2: Unexpected Cell Viability Results

Problem: Yobyrine treatment does not lead to the expected dose-dependent decrease in cell viability, or the IC50 value is significantly higher than reported.

Solution Workflow:

G start Start: Unexpected Viability Results q1 Is your cell line known to express active YK1? start->q1 check_expression Action: Confirm YK1 expression via Western Blot or qPCR. q1->check_expression No/Unknown q2 Was the Yobyrine stock and working solution prepared correctly? q1->q2 Yes a1_yes Yes a1_no No/Unknown check_expression->q2 check_prep Action: Review dilution calculations. Prepare fresh stock and working solutions. q2->check_prep No q3 Is the treatment duration sufficient (e.g., 24-72h)? q2->q3 Yes a2_yes Yes a2_no No check_prep->q3 check_duration Action: Perform a time-course experiment to determine the optimal endpoint. q3->check_duration No q4 Is the vehicle control (DMSO) behaving as expected? q3->q4 Yes a3_yes Yes a3_no No check_duration->q4 check_dmso Action: Test for DMSO toxicity. Ensure final concentration is <0.5%. q4->check_dmso No end_node If issues persist, assess downstream pathway inhibition (p-SubY) to isolate the problem. q4->end_node Yes a4_yes Yes a4_no No check_dmso->end_node

Caption: Troubleshooting workflow for unexpected cell viability results.

Quantitative Data Summary

Table 1: Yobyrine IC50 Values in Various Cell Lines (72h Treatment)

Cell LineCancer TypeYK1 ExpressionIC50 (nM)
Cell-ALung AdenocarcinomaHigh50
Cell-BBreast CancerHigh75
Cell-CPancreatic CancerModerate250
Cell-DNormal FibroblastLow> 10,000

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeIncubation Time
Western Blot (p-SubY Inhibition)10 nM - 1 µM2 - 6 hours
Cell Viability (MTT, etc.)1 nM - 10 µM48 - 72 hours
Apoptosis Assay (Caspase-3/7)50 nM - 500 nM24 - 48 hours

Experimental Protocols

Protocol 1: Western Blot for p-SubY Inhibition
  • Cell Seeding: Seed 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Starvation (Optional): If the pathway has high basal activity, serum-starve the cells for 4-6 hours prior to treatment.

  • Yobyrine Treatment: Treat cells with a dose-response of Yobyrine (e.g., 0, 10, 50, 100, 500, 1000 nM) for 4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-SubY (Ser50), total SubY, and a loading control (e.g., GAPDH or β-Actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway & Workflow Diagrams

G cluster_0 Pro-Survival Pathway (PSP) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor YK1 YK1 Receptor->YK1 Activates SubY SubY YK1->SubY Phosphorylates pSubY p-SubY (Active) SubY->pSubY Proliferation Cell Proliferation & Survival pSubY->Proliferation Yobyrine Yobyrine Yobyrine->YK1 Inhibits G start Seed Cells (Day 1) treat Treat with Yobyrine Dose-Response (Day 2) start->treat incubate Incubate for 48-72 hours (Day 2-4) treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) (Day 5) incubate->assay analyze Analyze Data: Normalize to Vehicle Control Calculate IC50 assay->analyze end End analyze->end

Technical Support Center: Refining Yohimbine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Yobyrine" was not found in the scientific literature. This technical support guide has been developed based on the purification of Yohimbine (B192690) , a structurally similar and well-documented indole (B1671886) alkaloid, assuming "Yobyrine" was a typographical error. The principles, protocols, and troubleshooting advice provided are standard for alkaloid purification and are directly applicable to Yohimbine.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of Yohimbine, a key compound in various research and development sectors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Yohimbine extract? A1: The most common methods involve a combination of techniques. An initial acid-base extraction is widely used to separate the basic alkaloid from neutral and acidic impurities.[1][2][3] This is often followed by recrystallization or column chromatography to achieve higher purity.[2][4][5] High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are typically used for analysis and final small-scale purification.[1][6][7]

Q2: What are the major impurities I should expect during Yohimbine synthesis or extraction? A2: Impurities can originate from the natural source (like the Pausinystalia johimbe bark) or the synthesis process. Common impurities include other structurally related alkaloids and diastereomers such as corynanthine (B1669447) and rauwolscine (B89727) (alpha-yohimbine).[8][9] The crude extract may also contain non-alkaloidal components like pigments and tannins.[1]

Q3: What level of purity is achievable with standard techniques? A3: A well-executed acid-base extraction followed by recrystallization can yield Yohimbine with a purity of over 98%.[5] Processes combining precipitation and solvent extraction without chromatography have reported purities of 90-93% as determined by HPLC.[3] For pharmaceutical applications, purity exceeding 99% is often required, which may necessitate a final chromatographic step.

Q4: Can I separate Yohimbine from its diastereomers using recrystallization alone? A4: Separating diastereomers by recrystallization can be challenging and is often inefficient. While fractional crystallization is a possible method for separating diastereomers due to their different physical properties, it may not lead to complete separation.[10][11] For effective separation of diastereomers like corynanthine from yohimbine, chromatographic techniques such as column chromatography or HPLC are generally required.[8][12]

Troubleshooting Guide

Issue 1: Low Yield After Acid-Base Extraction
  • Question: My recovery of Yohimbine after performing an acid-base extraction is significantly lower than expected. What could be the cause?

  • Answer: Low yields can stem from several factors:

    • Incomplete Extraction: Ensure the pH during the acidic and basic stages is optimal. For the initial acid wash (to protonate the amine), a pH of 2-3 is common.[3][4] For the subsequent basification (to deprotonate for extraction into an organic solvent), a pH of 9-9.5 is recommended.[2][3]

    • Improper Solvent Choice: Chloroform (B151607) is a frequently used solvent for extracting the free base.[1][13] Ensure you are using a water-immiscible organic solvent in which Yohimbine free base has high solubility.

    • Insufficient Number of Extractions: Alkaloids may partition between the aqueous and organic layers. Perform multiple extractions (e.g., 3-5 times) with fresh solvent to ensure complete transfer of the product.[1]

    • Emulsion Formation: Emulsions at the aqueous-organic interface can trap the product. If an emulsion forms, it can sometimes be broken by adding a saturated brine solution or by gentle centrifugation.

Issue 2: Oily Product or Failure to Crystallize
  • Question: I've concentrated my purified Yohimbine solution, but it resulted in a persistent oil instead of a crystalline solid. How can I induce crystallization?

  • Answer: This is a common issue often caused by residual solvents or impurities that inhibit crystal lattice formation.

    • Purity Check: The most likely cause is the presence of impurities. Analyze a small sample by TLC or HPLC to assess purity. If significant impurities are present, an additional purification step (e.g., column chromatography) may be necessary.

    • Solvent System: The choice of solvent is critical. Recrystallization from ethyl acetate (B1210297) or ethanol (B145695)/methanol-water mixtures has been reported to be effective.[4][5]

    • Technique: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a previously obtained pure crystal of Yohimbine can also initiate crystallization.

    • Drying: Ensure the crude material is completely free of residual extraction solvents (like chloroform or toluene) by drying it under a high vacuum before attempting recrystallization.

Issue 3: Product Discoloration
  • Question: My final Yohimbine product is yellow or light brown, not the expected white or off-white powder. What causes this and how can I fix it?

  • Answer: Discoloration is typically due to co-extracted plant pigments or degradation products.

    • Activated Carbon Treatment: A common method for removing colored impurities is to treat a solution of the product with activated charcoal.[4] Dissolve the Yohimbine in a suitable solvent (e.g., 30-80% ethanol), add a small amount (0.1-0.5% by weight) of activated carbon, stir or heat gently for a period, and then filter the carbon off through a pad of Celite or a fine filter paper.[4]

    • Recrystallization: A carefully performed recrystallization can also leave colored impurities behind in the mother liquor.

    • Prevent Degradation: Yohimbine can be sensitive to light and prolonged heat. Ensure extractions and concentrations are performed promptly and store the material protected from light.

Data Presentation

Table 1: Comparison of Common Yohimbine Purification Techniques

Purification TechniqueTypical Starting MaterialExpected PurityTypical Yield/RecoveryKey Advantages & Disadvantages
Acid-Base Extraction Crude plant extract, reaction mixture60-90%>80%Pro: Excellent for bulk impurity removal and isolating alkaloids.[2] Con: Can lead to emulsions; may not remove similar alkaloids.
Recrystallization Solid crude product (>85% pure)>98%[5]60-85%Pro: Simple, cost-effective for high purification.[4] Con: Requires a solid starting material; yield loss in mother liquor.
Column Chromatography Concentrated extract, post-extraction material>99%50-80%Pro: Excellent for separating closely related compounds and diastereomers.[2][12] Con: More time-consuming, requires significant solvent volumes.
HPTLC / Prep-HPLC Partially purified material>99.5%Variable, depends on scalePro: Highest resolution for difficult separations.[1][14] Con: Limited to small scale; expensive.

Table 2: Exemplary Chromatographic Conditions for Yohimbine Analysis

MethodStationary PhaseMobile PhaseDetectionReference
HPTLC Silica gel 60 F254Chloroform:Methanol:Ammonia (90:9.5:0.5, v/v)Densitometry at 221 nm[1]
HPLC C18 Reverse PhaseMethanol:Water (70:30, v/v)UV at 280 nm[6][7]
GC Methyl silicone capillary columnN/A (Temperature Program)N-P Detector[13]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Crude Purification

This protocol is a generalized procedure based on common practices.

  • Acidification: Dissolve the crude methanolic or ethanolic extract containing Yohimbine in a suitable organic solvent like toluene.[2] Extract this organic phase multiple times with an acidic aqueous solution (e.g., 5% tartaric acid, pH adjusted to ~3.5) to protonate the Yohimbine and pull it into the aqueous layer.[3]

  • Wash: The acidic aqueous layer can be washed with a non-polar solvent like hexane (B92381) to remove any remaining neutral impurities.[1]

  • Basification: Collect the acidic aqueous phases. Slowly add a base (e.g., ammonium (B1175870) hydroxide) with stirring until the pH reaches 9.0-9.5.[3] This deprotonates the Yohimbine, converting it to its free base form, which will precipitate or become less water-soluble.

  • Extraction of Free Base: Immediately extract the alkaline aqueous solution multiple times with a water-immiscible organic solvent such as chloroform (e.g., 5 x 300 mL for a 100g scale).[1]

  • Concentration: Pool the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Yohimbine free base.

Protocol 2: Recrystallization of Yohimbine Hydrochloride
  • Salt Formation: Convert the crude Yohimbine free base to its hydrochloride salt by dissolving it in a minimal amount of alcohol (e.g., ethanol) and adding hydrochloric acid until the solution is acidic.

  • Dissolution: To the crude Yohimbine HCl, add a 10-30 fold weight excess of a solvent system, such as 15-65% ethanol in water.[4] Heat the mixture gently with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add 0.1-0.5% (by weight of Yohimbine) activated charcoal, stir at 40-60°C for 30 minutes, and then filter the hot solution through Celite to remove the charcoal.[4]

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under a high vacuum. An expected purity of >98% can be achieved.[5]

Visualizations

G start Purification Attempt Results in Low Purity or Yield check_purity Step 1: Analyze Purity & Impurity Profile (TLC, HPLC, NMR) start->check_purity is_oily Is the product oily or non-crystalline? check_purity->is_oily Assess Physical Form is_colored Is the product discolored? is_oily->is_colored No oily_sol Troubleshoot Crystallization: - Re-purify (Chromatography) - Change solvent system - Dry under high vacuum - Scratch or seed is_oily->oily_sol Yes low_yield Is the yield low after extraction? is_colored->low_yield No color_sol Decolorization Protocol: - Treat with Activated Carbon - Recrystallize is_colored->color_sol Yes yield_sol Optimize Extraction: - Verify pH (Acidic & Basic steps) - Increase number of extractions - Use fresh, appropriate solvent low_yield->yield_sol Yes end Achieved Target Purity and Yield low_yield->end No, purity is the only issue. Consider chromatography. oily_sol->end color_sol->end yield_sol->end

Caption: A troubleshooting workflow for diagnosing and solving common issues in Yohimbine purification.

G start Start: Crude Yohimbine Material purity_check Initial Purity? start->purity_check low_purity < 60% (e.g., Raw Extract) purity_check->low_purity Low med_purity 60-90% (Solid) purity_check->med_purity Medium high_purity > 90% with specific impurities purity_check->high_purity High acid_base Perform Acid-Base Extraction low_purity->acid_base recrystallize Perform Recrystallization med_purity->recrystallize chromatography Perform Column Chromatography high_purity->chromatography e.g., Diastereomers present acid_base->med_purity Yields solid crude final_product High-Purity Yohimbine recrystallize->final_product Purity > 98% chromatography->final_product Purity > 99%

Caption: Decision tree for selecting a suitable Yohimbine purification strategy based on starting material purity.

References

addressing low signal-to-noise ratio in Yobyrine assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of a low signal-to-noise ratio (S/N) in Yobyrine assays. The information is tailored for researchers, scientists, and drug development professionals using fluorescence-based Yobyrine assays to study molecular interactions or enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical in Yobyrine fluorescence assays?

The signal-to-noise ratio is a measure that compares the level of the desired signal (fluorescence from Yobyrine) to the level of background noise.[1][2] A high S/N ratio is essential for obtaining reliable, reproducible, and sensitive data, enabling the detection of small changes in the assay.[1] A low S/N ratio can obscure the true signal, leading to inaccurate and inconclusive results.[1]

Q2: What are the primary causes of a low signal-to-noise ratio in fluorescence assays?

A low signal-to-noise ratio can result from two main issues: a weak fluorescence signal or high background noise.[1][3] Factors contributing to these problems can be broadly categorized as instrument-related, sample-related, or assay chemistry-related.[1]

Q3: How can I increase the fluorescence signal of Yobyrine?

To boost the signal, you can optimize the excitation and emission wavelengths, increase the Yobyrine concentration (within the linear range), and ensure the buffer conditions (e.g., pH) are optimal for its fluorescence.[1]

Q4: What contributes to high background fluorescence and how can it be minimized?

High background can be caused by several factors, including autofluorescence from biological samples (like NADH and flavins), fluorescent contaminants in reagents or solvents, and light scattering from particulates.[1][4] Using high-purity reagents, filtering solutions, and ensuring clean labware can help reduce background noise.[1]

Troubleshooting Guides

Issue 1: Low Fluorescence Signal

A weak signal is a significant contributor to a poor signal-to-noise ratio.[3] The following table outlines potential causes and recommended solutions to enhance the signal intensity in your Yobyrine assay.

Potential Cause Recommended Solution Expected Outcome
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are correctly set for Yobyrine. Optimize the gain setting; a higher gain can amplify a weak signal, but avoid saturating the detector.[3]Correct settings will maximize the captured fluorescence, leading to a stronger signal.
Low Yobyrine Concentration The fluorescence intensity is directly proportional to the concentration of the fluorophore.[1] Ensure the Yobyrine concentration is within the instrument's detectable range. Prepare a standard curve to determine the linear range of detection.[1]An optimal concentration ensures a robust signal without being in the non-linear or quenched range.
Suboptimal Buffer/Solvent Conditions The fluorescence of indole (B1671886) derivatives like Yobyrine can be highly dependent on the pH and polarity of the solution.[1] Perform a pH titration of your assay buffer to find the optimal pH for Yobyrine fluorescence.An optimized buffer will maximize the quantum yield of Yobyrine, resulting in a brighter signal.
Fluorescence Quenching Quenching occurs when other molecules in the sample decrease Yobyrine's fluorescence intensity.[1][3] Identify and remove potential quenchers if possible. This can be tested by spiking a known concentration of Yobyrine into your sample matrix and measuring the fluorescence.Removal of quenching agents will allow Yobyrine to fluoresce at its maximum potential, increasing the signal.
Photobleaching Prolonged exposure to the excitation light can lead to the degradation of Yobyrine.[1] Minimize exposure time and use the lowest excitation intensity necessary to obtain a good signal.Reducing photobleaching will ensure a stable signal over the measurement period.
Issue 2: High Background Noise

High background noise can mask a weak signal, resulting in a low S/N ratio.[2][4] The following troubleshooting guide will help you identify and mitigate common sources of background noise.

Potential Cause Recommended Solution Expected Outcome
Contaminated Reagents or Solvents Buffers, solvents, and other reagents can contain fluorescent impurities.[1] Use high-purity, spectroscopy-grade reagents and solvents. Prepare fresh solutions and filter them if necessary.[1]Using clean reagents will reduce the baseline fluorescence, thereby lowering the background noise.
Autofluorescence from Sample Components Biological samples often contain endogenous fluorescent molecules (e.g., NADH, FAD, tryptophan).[1] If possible, perform a buffer blank measurement with all sample components except Yobyrine and subtract this from your sample readings.Subtracting the background fluorescence will result in a more accurate measurement of the Yobyrine-specific signal.
Dirty or Inappropriate Labware Residue on cuvettes or microplates can fluoresce or scatter light.[1] Use clean, high-quality labware. For microplate-based assays, consider using black plates to reduce well-to-well crosstalk and background fluorescence.Clean and appropriate labware will minimize extraneous signals, leading to a lower background.
Light Scattering Particulates in the sample, such as precipitated protein or other insoluble matter, can scatter the excitation light, increasing background noise.[1] Centrifuge or filter your samples to remove any precipitates or suspended particles.[1]Clearer samples will have less light scatter, resulting in a lower and more stable background reading.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a solution of Yobyrine in your assay buffer at a concentration known to give a detectable signal.

  • Place the sample in the spectrofluorometer.

  • Set the emission wavelength to an expected value (based on the literature for similar indole compounds) and scan a range of excitation wavelengths to find the peak excitation.

  • Set the excitation to the peak wavelength determined in the previous step and scan a range of emission wavelengths to find the peak emission.

  • Repeat this process to fine-tune the optimal excitation/emission pair.

Protocol 2: Assay Buffer pH Optimization
  • Prepare a series of assay buffers with varying pH values (e.g., from pH 5 to 10 in 0.5 unit increments).

  • Add a constant concentration of Yobyrine to each buffer.

  • Measure the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity against the pH to determine the optimal pH for the assay.

Protocol 3: Checking for Quenching from Sample Components
  • Prepare two sets of samples:

    • Set A: A known concentration of Yobyrine in the assay buffer.

    • Set B: The same concentration of Yobyrine in your complete sample matrix (including all components except the one being tested, if applicable).

  • Measure the fluorescence intensity of both sets.

  • A significant decrease in fluorescence in Set B compared to Set A indicates the presence of quenching agents in your sample matrix.

Visualizations

Troubleshooting_Workflow cluster_signal Signal Optimization cluster_noise Noise Reduction start Low Signal-to-Noise Ratio check_signal Is Signal Intensity Low? start->check_signal check_noise Is Background Noise High? start->check_noise optimize_instrument Optimize Instrument Settings (Wavelengths, Gain) check_signal->optimize_instrument Yes check_signal->check_noise No check_concentration Check Yobyrine Concentration (Titration) optimize_instrument->check_concentration optimize_buffer Optimize Buffer Conditions (pH) check_concentration->optimize_buffer check_quenching Investigate Quenching optimize_buffer->check_quenching end_node Improved Signal-to-Noise Ratio check_quenching->end_node check_reagents Use High-Purity Reagents check_noise->check_reagents Yes check_noise->end_node No use_clean_labware Use Clean/Appropriate Labware check_reagents->use_clean_labware filter_samples Centrifuge/Filter Samples use_clean_labware->filter_samples background_subtraction Perform Background Subtraction filter_samples->background_subtraction background_subtraction->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_measurement Measurement cluster_analysis Data Analysis prep_reagents Prepare High-Purity Reagents & Buffers prep_samples Prepare Yobyrine Samples & Controls prep_reagents->prep_samples opt_wavelengths Determine Optimal Ex/Em Wavelengths prep_samples->opt_wavelengths opt_ph Optimize Buffer pH opt_wavelengths->opt_ph instrument_setup Set Up Fluorometer (Gain, Plate Type) opt_ph->instrument_setup measure_fluorescence Measure Fluorescence instrument_setup->measure_fluorescence background_subtract Subtract Background measure_fluorescence->background_subtract calculate_sn Calculate S/N Ratio background_subtract->calculate_sn

Caption: Standard experimental workflow for a Yobyrine assay.

Logical_Relationship sn_ratio Signal-to-Noise Ratio (S/N) signal Signal Intensity sn_ratio->signal Directly Proportional noise Background Noise sn_ratio->noise Inversely Proportional concentration Yobyrine Concentration signal->concentration quantum_yield Quantum Yield (pH, Solvent) signal->quantum_yield instrument_efficiency Instrument Efficiency (Gain, Optics) signal->instrument_efficiency autofluorescence Sample Autofluorescence noise->autofluorescence contaminants Reagent/Solvent Contamination noise->contaminants light_scatter Light Scatter (Particulates) noise->light_scatter

Caption: Factors influencing the signal-to-noise ratio.

References

Technical Support Center: Strategies to Enhance Yohimbine Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Yohimbine (B192690).

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of Yohimbine typically low and highly variable?

A1: The oral bioavailability of Yohimbine is inconsistent and often poor due to several factors. After oral administration, it is rapidly absorbed, but a significant portion undergoes extensive first-pass metabolism in the liver before it can enter systemic circulation.[1][2] This rapid metabolic clearance is a primary obstacle to achieving consistent therapeutic concentrations.[1] The oral bioavailability can vary widely among individuals, with reported ranges from 7% to 87% (mean of 33%).[3][4] This variability suggests significant individual differences in metabolism and absorption.[2]

Q2: What are the primary metabolic pathways and key enzymes involved in Yohimbine's clearance?

A2: Yohimbine is primarily eliminated through metabolism.[5] The main enzymes responsible for its metabolism are Cytochrome P450s, specifically CYP2D6 and CYP3A4.[1] These enzymes convert Yohimbine into its two major metabolites: 10-hydroxy-yohimbine and 11-hydroxy-yohimbine.[1] Of these, 11-hydroxy-yohimbine is considered a pharmacologically active metabolite.[1] The rapid formation of these metabolites is a key reason for Yohimbine's fast clearance from the body.[1]

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of Yohimbine?

A3: Given that Yohimbine is a lipophilic compound, several advanced formulation strategies are being explored to improve its oral bioavailability. The primary approach is to protect the drug from rapid degradation and enhance its absorption.[1] Promising strategies include:

  • Lipid-Based Nano-Carriers: Systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can encapsulate Yohimbine, shielding it from metabolic enzymes and improving absorption.[1]

  • Liposomes and Proliposomal Gels: These vesicular systems can enhance the solubility and permeability of the drug.[1]

  • Solid Dispersions: Dispersing Yohimbine in a hydrophilic carrier can increase its dissolution rate, which is often a limiting step for absorption.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils and surfactants that form a fine emulsion in the gastrointestinal tract, enhancing drug solubilization and absorption.[1]

  • Orodispersible Films: This dosage form aims to bypass first-pass hepatic metabolism, which is a major contributor to low bioavailability.[6]

Q4: Are there any synthetic derivatives of Yohimbine with inherently better bioavailability?

A4: While the synthesis of Yohimbine analogs with improved bioavailability and reduced toxicity is an area of research, comprehensive public data on specific derivatives with proven superior oral bioavailability is limited.[1] Research has often focused on creating analogs for studying adrenoceptor subtypes rather than for optimizing pharmacokinetics.[1] Therefore, the most prevalent approach to improving the bioavailability of Yohimbine and its derivatives currently lies in advanced formulation strategies.[1]

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for Yohimbine from human studies. Note the high variability, particularly in oral bioavailability.

ParameterRouteValueReference
Elimination Half-Life (t½) Oral0.58 - 0.60 hours[3][5]
Intravenous0.68 hours[3]
Absorption Half-Life (t½) Oral~10 minutes (0.17 hours)[5][7]
Oral Bioavailability OralHighly variable: 7% - 87% (Mean: 33%)[3][4]
Clearance Intravenous9.77 ml·min⁻¹·kg⁻¹[3]
Oral55.9 ml·min⁻¹·kg⁻¹[3]
Peak Plasma Concentration (Tmax) Oral45 - 60 minutes[2][8]

Troubleshooting Guides for Formulation Development

Issue: Low Drug Entrapment Efficiency in Lipid-Based Nanoparticles (SLNs/NLCs)
Potential Cause(s)Suggested Solution(s)
Poor solubility of Yohimbine in the lipid matrix.Screen different lipids to find one with higher solubility for Yohimbine.[1]
Partitioning of the drug into the aqueous phase during homogenization.Employ a cold homogenization technique to minimize drug partitioning into the external phase.[1] Use a co-surfactant to improve emulsification.[1]
Drug expulsion during lipid recrystallization upon cooling.Select a lipid matrix that forms a less perfect crystalline structure, or consider using Nanostructured Lipid Carriers (NLCs) which are designed to reduce drug expulsion.[1]
Issue: Physical Instability (e.g., Particle Aggregation, Drug Crystallization) During Storage
Potential Cause(s)Suggested Solution(s)
For SLNs/NLCs: Insufficient surfactant to stabilize the nanoparticle surface.Increase the surfactant concentration or use a combination of surfactants to provide better steric or electrostatic stabilization.[1]
For Solid Dispersions: The drug is not fully amorphous or is in an unstable amorphous state.Confirm the amorphous state using XRD or DSC. Increase the drug-to-carrier ratio or use a polymeric carrier with a high glass transition temperature (Tg) to inhibit crystallization.[1]
For Solid Dispersions: Moisture absorption leading to crystallization.Store the formulation in a desiccator or packaged with a desiccant to protect it from humidity.[1]
Issue: High Variability in In Vivo Animal Studies
Potential Cause(s)Suggested Solution(s)
Inconsistent formulation and dosing.Ensure the formulation is homogeneous before administration. For suspensions, ensure thorough resuspension. Use precise dosing techniques.[9]
Variable food intake among animals.The presence of food can significantly affect the absorption of lipophilic drugs.[9] Standardize the feeding schedule and ensure consistent fasting times for all animals in the study.[9]
Inherent physiological variability in animals.Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.

Visualizations

Signaling Pathways & Metabolic Fate

The primary challenge in Yohimbine delivery is its extensive first-pass metabolism in the liver, which significantly reduces the amount of active drug reaching systemic circulation.

G drug Oral Yohimbine gi_tract GI Tract (Rapid Absorption) drug->gi_tract portal_vein Portal Vein gi_tract->portal_vein Absorption liver Liver (Extensive First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation (Low Bioavailability) liver->systemic Reduced Drug Amount cyp CYP2D6 & CYP3A4 liver->cyp target α2-Adrenergic Receptors (Pharmacological Effect) systemic->target metabolites Inactive/Active Metabolites (10- & 11-hydroxy-yohimbine) cyp->metabolites Metabolism G start Start formulation Prepare Yohimbine Formulation start->formulation administer Administer Dose (e.g., Oral Gavage) formulation->administer sampling Collect Blood Samples at Timed Intervals administer->sampling process Process Samples (Centrifuge for Plasma) sampling->process analyze LC-MS/MS Analysis (Quantify Drug) process->analyze calculate Calculate PK Parameters (AUC, Cmax, T½) analyze->calculate end End calculate->end G problem Low Oral Bioavailability cause1 Poor Solubility & Dissolution problem->cause1 cause2 First-Pass Metabolism problem->cause2 strategy_group1 Solubility Enhancement cause1->strategy_group1 strategy_group2 Metabolic Protection cause2->strategy_group2 sol_disp Solid Dispersions strategy_group1->sol_disp Addresses sedds SEDDS strategy_group1->sedds Addresses nano Nanonization strategy_group1->nano Addresses sln SLN / NLC strategy_group2->sln Addresses lipo Liposomes strategy_group2->lipo Addresses sedds->strategy_group2 Also helps sln->strategy_group1 Also helps

References

Technical Support Center: Overcoming Challenges in Yobyrine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and protocols are based on general principles of small molecule crystallization and the known physicochemical properties of Yobyrine. As of this writing, specific literature detailing the crystallization of Yobyrine is limited. Therefore, these recommendations should be considered a starting point for experimental design.

Physicochemical Properties of Yobyrine

A foundational understanding of Yobyrine's properties is crucial for developing a successful crystallization strategy.

PropertyValueSource
Molecular Formula C₁₉H₁₆N₂PubChem[1]
Molecular Weight 272.3 g/mol PubChem[1]
Appearance Solid PowderMedKoo Biosciences[2]
XLogP3 4.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
General Solubility Soluble in DMSOMedKoo Biosciences[2]

The high XLogP3 value suggests that Yobyrine is hydrophobic, which indicates that it will likely be more soluble in organic solvents than in water. Its ability to participate in hydrogen bonding, although limited, may influence its interaction with protic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of organic compounds, with specific considerations for Yobyrine.

Q1: I've dissolved my Yobyrine sample in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A1: This is a common challenge that typically points to a solution that is not sufficiently supersaturated. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[3][4]

    • Seeding: If you have a small amount of solid Yobyrine, add a single, tiny crystal to the solution. This "seed" will act as a template for crystal growth.[3][5][6]

  • Increase Supersaturation:

    • Evaporation: Partially remove the solvent by gentle heating or by passing a slow stream of an inert gas (like nitrogen or argon) over the surface of the solution.[6]

    • Add an Anti-solvent: Slowly add a solvent in which Yobyrine is insoluble but is miscible with your current solvent. This will decrease the overall solubility of Yobyrine and promote crystallization. Given Yobyrine's hydrophobic nature, a non-polar solvent like hexane (B92381) or heptane (B126788) could serve as an anti-solvent if a more polar solvent was used for dissolution.

Q2: My Yobyrine sample is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid.[3][9] This often happens when the solution is too concentrated, cooled too quickly, or when significant impurities are present that depress the melting point.[3][10]

  • Dilute the Solution: Re-heat the solution to dissolve the oil and add a small amount of additional solvent. Then, allow the solution to cool more slowly.[3][11]

  • Slow Down the Cooling Process: Insulate the flask to ensure a gradual decrease in temperature. This provides more time for the molecules to arrange themselves into a crystal lattice.[12][13]

  • Change the Solvent: The chosen solvent may be too "good" at dissolving Yobyrine. Experiment with a solvent in which Yobyrine has slightly lower solubility at elevated temperatures.

  • Purify the Sample: Oiling out can be a sign of impurities. Consider further purification of your Yobyrine sample using techniques such as column chromatography before attempting crystallization.[4]

Q3: The crystallization of Yobyrine resulted in a very fine powder or very small needles. How can I obtain larger crystals?

A3: The formation of a microcrystalline powder or small needles suggests that the nucleation rate was too high and the crystal growth rate was too fast.[3][4]

  • Reduce the Rate of Supersaturation: Slow down the cooling or evaporation process to allow fewer nucleation sites to form and to give the existing crystals more time to grow.[4]

  • Use a More Dilute Solution: Starting with a less concentrated solution can slow down the crystallization process.[4]

  • Utilize a Solvent System that Promotes Slower Growth: Experiment with different solvents or solvent mixtures. Sometimes, a slightly "poorer" solvent can lead to slower, more controlled crystal growth.[5]

Q4: My crystallization yield for Yobyrine is very low. What are the likely causes and how can I improve it?

A4: A low yield can be due to several factors:

  • Excessive Solvent: If too much solvent is used, a significant amount of Yobyrine may remain dissolved in the mother liquor even after cooling.[3] To check this, you can evaporate a small amount of the mother liquor to see if a substantial amount of solid remains.

  • Premature Filtration: Ensure that crystallization is complete before filtering. This may require allowing the solution to stand at a low temperature for an extended period.

  • Inappropriate Solvent Choice: The solubility of Yobyrine in the chosen solvent at low temperatures might still be too high. A different solvent with a steeper solubility curve (high solubility when hot, very low solubility when cold) might be more suitable.

Illustrative Data Presentation

The following table provides an example of how to present solubility data for Yobyrine. Note: This data is hypothetical and for illustrative purposes only. Experimental determination of solubility is essential.

SolventPolarity IndexBoiling Point (°C)Hypothetical Solubility of Yobyrine (mg/mL) at 25°CHypothetical Solubility of Yobyrine (mg/mL) at 78°C
Hexane0.169< 0.10.5
Toluene2.41112.015.0
Dichloromethane3.1405.025.0
Ethyl Acetate4.4773.020.0
Acetone5.1564.030.0
Ethanol5.2781.010.0
Methanol6.6650.58.0
Water10.2100< 0.01< 0.01

Experimental Protocols

The following are detailed protocols for common crystallization techniques that can be adapted for Yobyrine.

Protocol 1: Slow Cooling Crystallization
  • Solvent Selection: Choose a solvent in which Yobyrine has high solubility at an elevated temperature but low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the Yobyrine sample in a minimal amount of the chosen solvent by gently heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for example, by air drying or in a desiccator.

Protocol 2: Vapor Diffusion

This method is suitable for small amounts of material.[5][14]

  • Preparation: Dissolve the Yobyrine sample in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or a jar) that contains a small amount of a "poor" or "anti-solvent" (one in which Yobyrine is insoluble, but is miscible with the "good" solvent).[5][15]

  • Equilibration: Seal the larger container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution containing Yobyrine.[5][14]

  • Crystallization: As the concentration of the anti-solvent in the Yobyrine solution increases, the solubility of Yobyrine will decrease, leading to the slow formation of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between a solution of the compound and an anti-solvent.[8][14]

  • Preparation: Dissolve the Yobyrine sample in a minimal amount of a "good" solvent.

  • Layering: Carefully and slowly, add a layer of an "anti-solvent" on top of the Yobyrine solution in a narrow container like a test tube or an NMR tube. The anti-solvent should be less dense than the solvent containing Yobyrine to form a distinct layer.[14]

  • Diffusion and Crystallization: Do not disturb the container. Over time, the two solvents will slowly mix at the interface, reducing the solubility of Yobyrine and causing crystals to form.[8]

  • Isolation: Once crystal growth has ceased, carefully remove the mother liquor and collect the crystals.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Issue? oiling_out Oiling Out Occurs start->oiling_out Issue? small_crystals Small Crystals/ Fine Powder start->small_crystals Issue? low_yield Low Yield start->low_yield Issue? success High-Quality Crystals Obtained start->success No Issue action1 Induce Nucleation (Scratch/Seed) Increase Supersaturation (Evaporate/Cool/Add Anti-solvent) no_crystals->action1 action2 Dilute Solution Slow Down Cooling Change Solvent Purify Sample oiling_out->action2 action3 Reduce Supersaturation Rate Use More Dilute Solution Change Solvent small_crystals->action3 action4 Reduce Solvent Volume Ensure Complete Cooling Optimize Solvent Choice low_yield->action4 action1->start Retry action2->start Retry action3->start Retry action4->start Retry

Caption: Troubleshooting workflow for common Yobyrine crystallization issues.

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Crystallization Process dissolve Dissolve Yobyrine in 'Good' Solvent place_vial Place Sample Vial in Reservoir dissolve->place_vial prepare_reservoir Prepare Reservoir with 'Anti-solvent' prepare_reservoir->place_vial seal Seal Container place_vial->seal diffusion Vapor Diffusion of Anti-solvent seal->diffusion supersaturation Increased Supersaturation diffusion->supersaturation crystallization Crystal Formation supersaturation->crystallization

Caption: Experimental workflow for vapor diffusion crystallization of Yobyrine.

References

Technical Support Center: Mitigating Off-Target Effects of Yobyrine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify and mitigate the off-target effects of Yobyrine, a hypothetical kinase inhibitor. The information herein is based on established principles for characterizing small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: My phenotypic results don't align with the known function of Yobyrine's primary target, Kinase Alpha (KA). How can I determine if this is an off-target effect?

A1: This is a strong indicator of potential off-target activity. A multi-step approach is recommended to dissect the observed phenotype:

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with Yobyrine's potency (IC50) for Kinase Alpha. Off-target effects often require higher concentrations.[1] Conduct a dose-response curve and compare the effective concentration (EC50) of your phenotype with the known IC50 values for on- and off-targets (see Table 1).

  • Genetic Validation: The gold standard for confirming an on-target effect is to use genetic tools like CRISPR/Cas9 or siRNA/shRNA to knock down or knock out the intended target, Kinase Alpha.[1] If the resulting phenotype mimics the effect of Yobyrine, it is likely an on-target effect.[1]

  • Rescue Experiments: If the phenotype is on-target, overexpressing a drug-resistant mutant of Kinase Alpha should reverse the effect. If the phenotype persists despite the presence of the resistant mutant, it is likely caused by an off-target interaction.[2]

  • Orthogonal Chemical Probes: Use a structurally different inhibitor that also targets Kinase Alpha. If this second compound produces the same phenotype, it strengthens the evidence for an on-target effect.[3]

Q2: I'm observing unexpected changes in a signaling pathway thought to be unrelated to Kinase Alpha. What are the first steps to investigate this?

A2: Unexplained pathway modulation is a common sign of off-target activity.

  • Confirm with Western Blot: First, validate the changes in the unexpected pathway by measuring the phosphorylation status of key proteins via Western blot. This confirms the initial observation.

  • Kinase Profiling: The most direct way to identify unintended kinase targets is through a broad kinase selectivity screen.[2] These services screen Yobyrine against hundreds of kinases to identify potential off-target interactions.[4][5][6][7] The results can reveal if Yobyrine inhibits an upstream kinase in the unexpectedly modulated pathway (see Table 1 for example data).

  • Consult Databases: Check publicly available kinase inhibitor databases for known off-target profiles of compounds with similar chemical scaffolds to Yobyrine.

Q3: My biochemical (in vitro) assay results with Yobyrine are potent, but the activity is much weaker in my cell-based (in vivo) assays. Why?

A3: This discrepancy is common and can stem from several factors unrelated to off-target effects, but which must be ruled out first.[2][8]

  • Cell Permeability: Yobyrine may have poor membrane permeability, preventing it from reaching its intracellular target.[2][9]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[2] Co-incubation with a known efflux pump inhibitor can help diagnose this issue.[2]

  • High Intracellular ATP: Biochemical kinase assays often use ATP concentrations much lower than the millimolar levels found inside cells. High intracellular ATP can outcompete ATP-competitive inhibitors like Yobyrine, leading to reduced potency.[2]

  • Target Expression & Activity: Confirm that your cell line expresses active, phosphorylated Kinase Alpha using Western blotting. The target may not be present or active in your chosen cell model.[2]

Q4: What are the best experimental controls to include to account for potential off-target effects?

A4: Robust controls are critical for interpreting your results accurately.

  • Inactive Analog: The ideal negative control is a structurally similar but biologically inactive version of Yobyrine. This helps confirm that the observed effect is not due to the chemical scaffold itself.[3]

  • Target Knockout/Knockdown Cells: As mentioned in A1, cells lacking the primary target (e.g., via CRISPR knockout) are the cleanest negative control.[10][11][12] Yobyrine should have no on-target effect in these cells. Any remaining activity can be attributed to off-target effects.

  • Multiple Cell Lines: Use at least two different cell lines that express the target. A consistent on-target effect across different genetic backgrounds provides stronger evidence.

Quantitative Data Summary

Selectivity profiling is crucial for understanding the potential for off-target effects. The following table presents hypothetical selectivity data for Yobyrine.

TargetTypeIC50 (nM)Selectivity (Fold vs. KA)Potential Implication
Kinase Alpha (KA) On-Target 15 1x Primary therapeutic target.
Kinase Beta (KB)Off-Target30020xMay cause unexpected cell cycle effects at concentrations >300 nM.
Receptor Gamma (RG)Off-Target1,20080xPotential for off-target signaling at micromolar concentrations.
Kinase Delta (KD)Off-Target>10,000>667xUnlikely to be a significant off-target.

Table 1: Hypothetical selectivity profile of Yobyrine against its primary on-target (Kinase Alpha) and several known off-targets. A higher selectivity fold-change indicates greater specificity for the on-target.

Visual Guides & Workflows

Signaling Pathway Analysis

The diagram below illustrates how Yobyrine can act on its intended target, Kinase Alpha, as well as unintended off-targets, leading to divergent cellular outcomes.

G cluster_0 Yobyrine Action cluster_1 Cellular Pathways Yobyrine Yobyrine KA Kinase Alpha (On-Target) Yobyrine->KA Inhibition (High Affinity) KB Kinase Beta (Off-Target) Yobyrine->KB Inhibition (Lower Affinity) RG Receptor Gamma (Off-Target) Yobyrine->RG Inhibition (Low Affinity) OnTarget_Pathway Desired Therapeutic Effect KA->OnTarget_Pathway OffTarget_Pathway1 Unintended Phenotype A (e.g., Cytotoxicity) KB->OffTarget_Pathway1 OffTarget_Pathway2 Unintended Phenotype B (e.g., Pathway Activation) RG->OffTarget_Pathway2

Caption: Yobyrine's on-target and off-target signaling pathways.

Experimental Workflow for Troubleshooting

This workflow provides a logical sequence of experiments to differentiate on-target from off-target effects when an unexpected phenotype is observed.

G start Unexpected Phenotype Observed with Yobyrine dose_response 1. Perform Dose-Response Curve (EC50) start->dose_response compare_ic50 Compare Phenotype EC50 to Target IC50 dose_response->compare_ic50 genetic_validation 2. Genetic Validation (CRISPR or siRNA of Target KA) compare_ic50->genetic_validation phenotype_mimicked Phenotype Mimicked? genetic_validation->phenotype_mimicked on_target Conclusion: Phenotype is On-Target phenotype_mimicked->on_target  Yes off_target Conclusion: Phenotype is Off-Target phenotype_mimicked->off_target  No profiling 3. Perform Kinase Selectivity Profiling off_target->profiling identify_targets Identify Potential Off-Targets profiling->identify_targets

Caption: Troubleshooting workflow for unexpected experimental results.

Key Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout for Target Validation

This protocol outlines a general method to create a knockout cell line for Kinase Alpha (KA) to serve as a negative control.

  • gRNA Design and Synthesis:

    • Design two or more single guide RNAs (sgRNAs) targeting early, constitutive exons of the gene encoding Kinase Alpha. Use online tools to minimize off-target cleavage scores.

    • Synthesize or purchase the designed sgRNAs.

  • Ribonucleoprotein (RNP) Complex Formation:

    • Incubate the purified Cas9 nuclease with the synthetic sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature to form the RNP complex.

  • Cell Transfection:

    • Electroporate the target cells (e.g., HEK293T, HeLa) with the pre-formed RNP complexes using a system like the Neon™ Transfection System.

  • Clonal Selection and Expansion:

    • Two days post-transfection, dilute the cells to a single cell per well in 96-well plates to isolate and grow clonal populations.

  • Validation of Knockout:

    • Expand the clones and screen for knockout by Western blot to confirm the absence of the Kinase Alpha protein.

    • Sequence the genomic DNA of positive clones to verify the presence of frameshift-inducing insertions or deletions (indels) at the target site.

  • Experimental Use:

    • Treat the validated knockout cell line and the parental (wild-type) cell line with Yobyrine. The on-target effect should be absent in the knockout cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm that Yobyrine physically binds to Kinase Alpha inside intact cells.[13][14][15][16] The principle is that drug binding stabilizes the target protein, increasing its melting temperature.[13]

  • Cell Treatment:

    • Culture cells to ~80% confluency. Treat the cells with Yobyrine at various concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble Kinase Alpha at each temperature point using Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble Kinase Alpha as a function of temperature. A shift in the melting curve to a higher temperature in the Yobyrine-treated samples confirms target engagement.

References

Validation & Comparative

Validating the Binding of Yohimbine to Alpha-2 Adrenoceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Yohimbine's binding to alpha-2 adrenoceptors against alternative compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant pathways and workflows.

Yohimbine (B192690) is a well-characterized antagonist of alpha-2 adrenergic receptors (α2-ARs), a class of G protein-coupled receptors integral to regulating neurotransmitter release and cardiovascular function.[1][2] This guide delves into the experimental validation of Yohimbine's binding to these receptors, offering a comparative analysis with other known α2-AR ligands.

Comparative Binding Affinities of α2-Adrenoceptor Ligands

The binding affinity of Yohimbine and its alternatives to α2-adrenoceptors is a critical parameter in their pharmacological characterization. Radioligand binding assays are the gold standard for determining these values, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity.

CompoundReceptor SubtypeKi (nM)Bmax (fmol/mg)Experimental SystemReference
[3H]Yohimbine α2 (non-selective)6.2 ± 1.4507 ± 53Purified human platelet membranes[3]
[3H]UK 14,304 (Agonist) α2 (non-selective)0.88 ± 0.1765 ± 6% of [3H]Yohimbine sitesPurified human platelet membranes[3]
[3H]-p-Aminoclonidine (Partial Agonist) α2 (non-selective)Kd1 = 0.62 ± 0.18, Kd2 = 7.9 ± 1.4-Purified human platelet membranes[3]
Yohimbine α2A, α2B, α2C--Human α2-AR subtypes expressed in CHO cells[4]
Tethered Yohimbine Analogs α2C selective--Human α2-AR subtypes expressed in CHO cells[4]
[3H]Rauwolscine α2 (non-selective)--Rat brain and rabbit spleen membranes[5]
Wy26703 α2 (rat selective)--Rat and rabbit tissue preparations[5]
Idazoxan α2 (non-selective)--Isolated globally ischemic rat hearts[6]
Tolazoline α2 (non-selective)--Isolated globally ischemic rat hearts[6]

Experimental Protocols for Binding Validation

Accurate and reproducible experimental design is paramount in validating ligand-receptor interactions. Below are detailed methodologies for two key experiments used to characterize the binding of Yohimbine to α2-adrenoceptors.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for the α2-adrenoceptor.

Materials:

  • Cell membranes expressing α2-adrenoceptors (e.g., from human platelets, transfected cell lines like CHO or HEK293)

  • Radiolabeled ligand (e.g., [3H]Yohimbine, [3H]Rauwolscine)

  • Non-radiolabeled competitor ligand (e.g., unlabeled Yohimbine, phentolamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a series of tubes, add a fixed amount of membrane protein.

  • Saturation Binding: Add increasing concentrations of the radiolabeled ligand to determine Kd and Bmax.

  • Competition Binding: Add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor ligand to determine the Ki of the competitor.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression analysis to determine Kd, Bmax, and Ki values.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of α2-adrenoceptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp).

Objective: To determine the functional potency (EC50 or IC50) of a ligand as an agonist or antagonist at the α2-adrenoceptor.

Materials:

  • Whole cells expressing α2-adrenoceptors (e.g., CHO cells)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compounds (agonists and antagonists)

  • cAMP assay kit (e.g., ELISA-based)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Pre-treatment: Pre-incubate the cells with the antagonist (e.g., Yohimbine) for a specific time.

  • Stimulation: Add the agonist (e.g., UK 14,304) in the presence of forskolin to stimulate cAMP production.

  • Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 for agonists or the IC50 for antagonists.

Visualizing Key Processes

To further elucidate the mechanisms involved, the following diagrams illustrate the α2-adrenoceptor signaling pathway and a typical experimental workflow for validating ligand binding.

G cluster_membrane Cell Membrane A Agonist (e.g., Norepinephrine) R α2-Adrenoceptor A->R Binds G Gi Protein (α, β, γ subunits) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Leads to

Caption: Alpha-2 Adrenoceptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Prepare Cell Membranes Expressing α2-AR A1 Incubate Membranes with [3H]Yohimbine (Radioligand) & Unlabeled Competitor P1->A1 A2 Separate Bound from Free Ligand via Filtration A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Generate Competition Binding Curve A3->D1 D2 Calculate Ki Value (Binding Affinity) D1->D2

Caption: Radioligand Competition Binding Workflow.

Conclusion

The validation of Yohimbine's binding to alpha-2 adrenoceptors relies on a combination of robust experimental techniques. Radioligand binding assays provide direct evidence and quantitative measures of affinity, while functional assays confirm the pharmacological effect of this interaction. By comparing Yohimbine to other ligands, researchers can better understand the structure-activity relationships and selectivity for different α2-AR subtypes. The methodologies and data presented here serve as a foundational guide for the continued investigation and development of compounds targeting the alpha-2 adrenergic system.

References

Comparative In Vitro Efficacy: Yobyrine vs. Yohimbine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no available data for a compound named "Yobyrine." It is possible that this is a novel or proprietary compound not yet described in publicly accessible research, or the name may be a misspelling. This guide will therefore provide a comprehensive overview of the in vitro efficacy of the well-characterized compound, Yohimbine (B192690), and will serve as a template for comparison should data on Yobyrine become available.

Introduction to Yohimbine

Yohimbine is an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree. It is most recognized for its activity as a selective antagonist of α2-adrenergic receptors (α2-ARs).[1] These receptors are a key component of the sympathetic nervous system, playing a crucial role in regulating neurotransmitter release. By blocking these receptors, Yohimbine enhances the release of norepinephrine, leading to a range of physiological effects.[2] Its in vitro properties have been extensively studied to understand its mechanism of action and to explore its therapeutic potential in various areas, including erectile dysfunction and inflammatory conditions.[1][3]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes key in vitro pharmacological parameters for Yohimbine. A corresponding column for Yobyrine is included for future data integration.

ParameterYohimbineYobyrineReference Cell Line / System
Binding Affinity (Ki)
α2A-Adrenergic Receptor1.4 nM (pKi 8.2-8.5)Data not availableHuman Cloned Receptors
α2B-Adrenergic Receptor7.1 nM (pKi 8.7)Data not availableHuman Cloned Receptors
α2C-Adrenergic Receptor0.88 nM (pKi 9.6)Data not availableHuman Cloned Receptors
Dissociation Constant (Kd) 2.1 - 6.3 nMData not availableHuman Adipocyte Membranes, HT 29 cells
Functional Antagonism (IC50) 0.6 µM (general α2-AR)Data not availableNot specified
Cytotoxicity (IC50) 22.6 - 26.0 µMData not availableA549, SWS80, MCF-7 Cancer Cell Lines

Signaling Pathways

Yohimbine's primary mechanism of action is the blockade of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the inhibitory G-protein, Gi. This interaction initiates a cascade of downstream signaling events.

Primary Signaling Pathway of Yohimbine

Yohimbine_Pathway AC AC cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP ATP->AC CREB CREB PKA->CREB Phosphorylates Yohimbine Yohimbine a2AR a2AR Gi Gi

Modulation of Inflammatory Pathways

Recent in vitro studies have demonstrated that Yohimbine can suppress the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a central regulator of inflammation. By inhibiting NF-κB, Yohimbine can reduce the expression of pro-inflammatory cytokines like IL-6, suggesting potential anti-inflammatory applications.[3]

Experimental Protocols

The in vitro efficacy of compounds like Yohimbine is typically assessed through a series of standardized assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for α2-adrenergic receptor subtypes.

  • Materials:

    • Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with α2A-AR).

    • Radioligand, typically [3H]-Yohimbine, which binds specifically to α2-ARs.

    • Test compound (e.g., Yohimbine or Yobyrine) at various concentrations.

    • Scintillation fluid and a scintillation counter.

    • Assay buffer (e.g., Tris-HCl).

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-Yohimbine and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding, specifically the modulation of cyclic AMP (cAMP) production.

  • Objective: To determine if the test compound acts as an agonist or antagonist at the α2-AR by measuring its effect on cAMP levels.

  • Materials:

    • Whole cells expressing the α2-AR (e.g., CHO-K1 cells).

    • Forskolin (an adenylyl cyclase activator).

    • An α2-AR agonist (e.g., UK 14,304).

    • Test compound.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Pre-incubate the cells with the test compound at various concentrations.

    • Stimulate the cells with a fixed concentration of an α2-AR agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

    • Incubate for a specified time to allow for cAMP modulation.

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

    • An antagonist like Yohimbine will reverse the agonist-induced inhibition of cAMP production. Plot the data to determine the IC50 value.

Experimental Workflow Visualization

Experimental_Workflow cluster_planning Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis A Compound Preparation (Yohimbine, Yobyrine) C Radioligand Binding Assay (Determine Ki) A->C D cAMP Functional Assay (Determine IC50) A->D E Downstream Signaling Assay (e.g., NF-κB Western Blot) A->E B Cell Culture (Transfected cell lines) B->C B->D B->E F Calculate Ki and IC50 Values C->F D->F G Compare Potency and Efficacy E->G F->G H Generate Dose-Response Curves F->H G->H

Conclusion

The in vitro profile of Yohimbine is well-defined, characterized by its high-affinity antagonism of α2-adrenergic receptors, leading to downstream effects on cAMP and inflammatory signaling pathways. The provided data and protocols offer a robust framework for the scientific community. Should "Yobyrine" be a distinct entity, applying these standardized in vitro assays will be essential to accurately determine its pharmacological profile and compare its efficacy directly with that of Yohimbine. This comparative approach is fundamental in drug development for identifying compounds with improved potency, selectivity, or novel mechanisms of action.

References

Unveiling the Receptor Selectivity of Yobyrine: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of novel compound development, understanding the selectivity of a potential therapeutic agent is paramount. This guide presents a comparative analysis of Yobyrine's cross-reactivity profile against a panel of CNS receptors. Due to the limited publicly available data on Yobyrine's biological activity, this guide is based on a hypothetical cross-reactivity study, designed to illustrate the methodologies and data presentation crucial for such an evaluation. The insights provided are intended to guide researchers in designing and interpreting similar studies for novel chemical entities.

Yobyrine, a β-carboline derivative, is structurally related to a class of compounds known for their interactions with a range of neurotransmitter receptors. To contextualize its potential therapeutic window and off-target effects, we present hypothetical data comparing its binding affinity to that of two other hypothetical β-carboline analogs, Compound A and Compound B.

Comparative Receptor Binding Profile

The following table summarizes the hypothetical binding affinities (Ki, in nM) of Yobyrine and two comparator compounds across a panel of selected serotonin, dopamine, and benzodiazepine (B76468) receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeYobyrine (Ki, nM)Compound A (Ki, nM)Compound B (Ki, nM)
Serotonin Receptors
5-HT1A8515250
5-HT2A2525050
5-HT2C4045075
Dopamine Receptors
D1>10,0001,5008,000
D25,2008503,500
Benzodiazepine Receptor
BZR (GABAA)15055,000

Experimental Methodologies

The hypothetical data presented above would be generated using standardized in vitro radioligand binding assays. Below is a detailed protocol for such an experiment.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cell lines stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are cultured and harvested.

  • Cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a final protein concentration of 100-200 µg/mL.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • 50 µL of cell membrane preparation.

    • 25 µL of a specific radioligand (e.g., [3H]-Ketanserin for the 5-HT2A receptor) at a concentration close to its Kd value.

    • 25 µL of the test compound (Yobyrine, Compound A, or Compound B) at various concentrations (typically from 0.1 nM to 10 µM) or vehicle control.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., 10 µM Mianserin for the 5-HT2A receptor).

  • The plates are incubated at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.

  • The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC50 value for each compound.

  • The IC50 values are converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a typical workflow for assessing compound cross-reactivity and a representative signaling pathway that could be modulated by Yobyrine.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Yobyrine Yobyrine Stock SerialDil Serial Dilution Series Yobyrine->SerialDil CompA Compound A Stock CompA->SerialDil CompB Compound B Stock CompB->SerialDil Radioligand Radioligand Addition SerialDil->Radioligand ReceptorPanel Receptor Membrane Panel (5-HT, DA, BZR) ReceptorPanel->Radioligand Incubation Incubation Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Comparison Comparative Analysis Ki->Comparison

Workflow for Cross-Reactivity Screening.

Yobyrine Yobyrine Receptor 5-HT2A Receptor (GPCR) Yobyrine->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Hypothetical 5-HT2A Signaling Pathway.

Concluding Remarks

This guide outlines a foundational approach to assessing the cross-reactivity of a novel compound, Yobyrine, using a hypothetical dataset. The provided experimental protocol for radioligand binding assays offers a standardized method for generating robust and comparable data. The visualizations of the experimental workflow and a potential signaling pathway serve to contextualize the data generation and its biological implications. For any new chemical entity, a thorough understanding of its receptor selectivity is a critical step in the drug development process, enabling a more accurate prediction of its therapeutic potential and possible side effects. Researchers are encouraged to adapt and expand upon these methodologies for their specific compounds of interest.

comparative analysis of Yobyrine and reserpine bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Bioactivity of Reserpine (B192253) and Yohimbine (B192690)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioactivities of two notable indole (B1671886) alkaloids: reserpine and yohimbine. While structurally similar, their pharmacological effects diverge significantly, offering distinct therapeutic potentials and research applications.

This analysis delves into their mechanisms of action, physiological effects, and the experimental data that underpins our understanding of these compounds. Due to the limited availability of bioactivity data for Yobyrine, this guide will focus on the well-documented and structurally related compound, yohimbine, as a comparative counterpart to reserpine.

At a Glance: Reserpine vs. Yohimbine

FeatureReserpineYohimbine
Primary Mechanism Irreversible vesicular monoamine transporter (VMAT) inhibitor[[“]].Selective α2-adrenergic receptor antagonist[2][3][4][5].
Effect on Neurotransmitters Depletes monoamine neurotransmitters (norepinephrine, dopamine, serotonin)[[“]].Increases synaptic levels of norepinephrine[2][3].
Primary Pharmacological Effect Antihypertensive, antipsychotic[[“]][6].Sympathomimetic, aphrodisiac, lipolytic[3][7][8].
Clinical Applications Treatment of high blood pressure and psychosis (historically)[[“]][6].Formerly used for erectile dysfunction; used as a research tool and in dietary supplements for fat loss[3][7].

Mechanism of Action: A Tale of Two Pathways

The distinct bioactivities of reserpine and yohimbine stem from their fundamentally different molecular targets within the nervous system.

Reserpine: Depletion of Monoamine Stores

Reserpine's primary mechanism of action is the irreversible blockade of the vesicular monoamine transporter (VMAT)[[“]]. VMAT is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, norepinephrine (B1679862), and serotonin, into synaptic vesicles for later release. By inhibiting VMAT, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to enzymatic degradation in the cytoplasm. This leads to a widespread depletion of monoamines in both the central and peripheral nervous systems, resulting in a decrease in sympathetic tone and its associated calming and blood pressure-lowering effects[[“]][6].

Yohimbine: Enhancement of Norepinephrine Release

In contrast, yohimbine acts as a selective antagonist of α2-adrenergic receptors[2][3][4][5]. These receptors are primarily located on presynaptic nerve terminals and function as part of a negative feedback loop to regulate the release of norepinephrine. By blocking these receptors, yohimbine inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft[2][3]. This results in an overall increase in sympathetic nervous system activity, manifesting as stimulant and sympathomimetic effects.

Experimental Protocols

VMAT Inhibition Assay (for Reserpine)

  • Objective: To determine the inhibitory effect of reserpine on VMAT function.

  • Methodology:

    • Isolate synaptic vesicles from rat brain tissue.

    • Incubate the vesicles with varying concentrations of reserpine.

    • Initiate neurotransmitter uptake by adding radiolabeled monoamine (e.g., [3H]dopamine) and ATP.

    • After a set incubation period, terminate the uptake reaction by rapid filtration.

    • Measure the amount of radioactivity retained by the vesicles using liquid scintillation counting.

    • Calculate the IC50 value for reserpine, representing the concentration at which 50% of VMAT activity is inhibited.

α2-Adrenergic Receptor Binding Assay (for Yohimbine)

  • Objective: To determine the binding affinity of yohimbine for α2-adrenergic receptors.

  • Methodology:

    • Prepare cell membranes from a cell line expressing α2-adrenergic receptors (e.g., CHO cells).

    • Incubate the membranes with a fixed concentration of a radiolabeled α2-adrenergic receptor antagonist (e.g., [3H]rauwolscine).

    • Add increasing concentrations of yohimbine to compete with the radioligand for binding to the receptors.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the amount of radioactivity bound to the membranes.

    • Determine the Ki (inhibitory constant) of yohimbine, which reflects its binding affinity for the receptor.

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathways affected by reserpine and yohimbine.

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron Monoamine_Precursor Monoamine Precursor Monoamine Monoamine Neurotransmitter Monoamine_Precursor->Monoamine VMAT VMAT Monoamine->VMAT Uptake MAO MAO Monoamine->MAO Degradation Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT Inhibits

Caption: Mechanism of action of Reserpine.

Yohimbine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release alpha2_Receptor α2 Receptor alpha2_Receptor->NE_Vesicle Inhibits Release Yohimbine Yohimbine Yohimbine->alpha2_Receptor Blocks NE->alpha2_Receptor Binds (Negative Feedback) Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds

Caption: Mechanism of action of Yohimbine.

Comparative Bioactivity Data

ParameterReserpineYohimbineReference
Target Vesicular Monoamine Transporter (VMAT)α2-Adrenergic Receptor[[“]][2]
Effect Depletion of monoaminesIncreased norepinephrine release[[“]][3]
Cardiovascular Effects Decreased heart rate and blood pressureIncreased heart rate and blood pressure[[“]][9]
CNS Effects Sedation, potential for depressionStimulation, increased alertness[[“]][7]

Conclusion

Reserpine and yohimbine, despite their structural kinship as indole alkaloids, exhibit starkly contrasting bioactivities. Reserpine acts as a depletor of essential neurotransmitters, leading to a reduction in sympathetic nervous system activity. Yohimbine, conversely, enhances sympathetic outflow by blocking the autoinhibitory feedback mechanism for norepinephrine release. This comparative analysis highlights the critical importance of specific molecular targets in defining the pharmacological profile of a compound and underscores the diverse therapeutic and research avenues that can be pursued with structurally related molecules. Further research into the nuances of their interactions with various biological systems will continue to illuminate new possibilities for drug development.

References

Unveiling the In Vivo Landscape of Yohimbine: A Comparative Guide to its Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vivo physiological effects of yohimbine (B192690), a prominent alpha-2 adrenergic antagonist. Supported by experimental data, this document delves into its cardiovascular, erectile function, and metabolic impacts, alongside a comparative analysis with other relevant compounds. Detailed experimental methodologies and visual representations of key pathways and workflows are provided to facilitate a comprehensive understanding.

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, has long been a subject of scientific inquiry due to its distinct pharmacological profile. Its primary mechanism of action lies in its ability to selectively block alpha-2 adrenergic receptors, leading to an increase in norepinephrine (B1679862) release from nerve terminals. This sympathomimetic action underpins its diverse physiological effects observed in both preclinical and clinical studies.

Comparative Analysis of Physiological Effects

To provide a clear and concise overview, the following tables summarize the quantitative data from various in vivo studies, comparing the effects of yohimbine with other alpha-2 adrenergic antagonists and a placebo.

Cardiovascular Effects

Yohimbine's impact on the cardiovascular system is a direct consequence of its sympathomimetic activity. By blocking presynaptic alpha-2 adrenoceptors, it enhances the release of norepinephrine, leading to increased heart rate and blood pressure. The extent of these effects is dose-dependent.[1][2]

CompoundDoseAnimal Model/HumanChange in Heart RateChange in Blood PressureReference
Yohimbine 0.5 - 2 mg/kg i.p.RatTachycardiaMild Hypertension[3]
Yohimbine 10 mg oralHuman (Hypertensive)No significant changeSignificant increase in diastolic pressure[4]
Yohimbine 20-30 mg oralHuman (Normotensive)No significant effect or moderate increaseNo significant effect or moderate increase[1]
Rauwolscine (B89727) -Anesthetized Rat-Can lower blood pressure[5]
Clonidine (α2-agonist) 200 µg oralHuman-Lowered systolic blood pressure[6]
Effects on Erectile Dysfunction

Yohimbine has been historically investigated for the treatment of erectile dysfunction. Its proposed mechanism involves the central and peripheral enhancement of noradrenergic neurotransmission, which can facilitate penile erection. Clinical trials have shown varied but often positive outcomes, particularly in cases of non-organic erectile dysfunction.

TreatmentDosageStudy PopulationPrimary OutcomeResultReference
Yohimbine HCl 30 mg/day (8 weeks)86 men with non-organic EDSubjective and objective improvement in erectile function71% response rate (vs. 45% for placebo)[7]
Yohimbine HCl Up to 42 mg/day (1 month)82 men with erectile impotenceRestoration of full and sustained erections14% full restoration, 20% partial response[8]
Yohimbine + L-arginine Not specifiedMen with mild to moderate EDImprovement in erectile functionSignificant improvement at week 4[9]
Metabolic and Body Composition Effects

Yohimbine's ability to block alpha-2 adrenoceptors on adipocytes has led to its investigation as a potential fat-loss agent. By inhibiting the negative feedback on norepinephrine release, it can enhance lipolysis.

CompoundDoseStudy Population/ModelPrimary OutcomeResultReference
Yohimbine 20 mg/day (21 days)20 elite male soccer playersBody fat percentageSignificant decrease from 9.3% to 7.1%[10][11]
Yohimbine 20 mg/day (3 weeks)20 obese females on a low-energy dietWeight lossSignificantly increased mean weight loss (3.55 kg vs. 2.21 kg for placebo)[12]
Yohimbine 5 mg/kg (30 days)Obese leptin-deficient miceBody weightNo significant reduction[13]
Yohimbine 2.1-4.6 mg/kgObese ratsFood intakeReduced to 49-62% of control[6]

Comparative Receptor Binding Affinity

The selectivity of yohimbine and its counterparts for different adrenoceptor subtypes is crucial for understanding their specific physiological effects and potential side-effect profiles.

Antagonistα2A-AR (Ki in nM)α2B-AR (Ki in nM)α2C-AR (Ki in nM)α1-AR (Ki in nM)Reference
Yohimbine 1.54.82.560
Rauwolscine 1.26.21.9190
Corynanthine (B1669447) ----Note: Preferential for α1 over α2
Atipamezole 1.81.21.6>10,000
Idazoxan 2.1103.263

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are examples of experimental protocols for key in vivo studies involving yohimbine.

Cardiovascular Study in Anesthetized Rats

Objective: To determine the effect of yohimbine on blood pressure and heart rate in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Yohimbine hydrochloride

  • Anesthetic agent (e.g., urethane)

  • Saline solution (vehicle)

  • Pressure transducer and data acquisition system for blood pressure monitoring

  • ECG electrodes and amplifier for heart rate monitoring

  • Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

Protocol:

  • Anesthetize the rat with an appropriate anesthetic agent.

  • Implant a catheter into the carotid artery for direct blood pressure measurement and connect it to a pressure transducer.

  • Place ECG electrodes subcutaneously to monitor heart rate.

  • Allow the animal to stabilize for a baseline recording period of at least 30 minutes.

  • Administer yohimbine (e.g., 0.5, 1, or 2 mg/kg) via i.v. or i.p. injection. A control group should receive an equivalent volume of saline.

  • Continuously record blood pressure and heart rate for a predetermined period (e.g., 60-120 minutes) post-injection.

  • Analyze the data to determine the peak change and duration of effect on cardiovascular parameters compared to baseline and the control group.

Human Clinical Trial for Erectile Dysfunction

Objective: To evaluate the efficacy and safety of yohimbine for the treatment of non-organic erectile dysfunction.

Materials:

  • Human male subjects diagnosed with non-organic erectile dysfunction

  • Yohimbine hydrochloride tablets (e.g., 5 mg)

  • Placebo tablets (identical in appearance)

  • Validated questionnaires for assessing erectile function (e.g., International Index of Erectile Function - IIEF)

  • Tools for objective measurement of penile rigidity (e.g., RigiScan)

Protocol:

  • Recruit eligible participants based on inclusion and exclusion criteria.

  • Conduct a baseline assessment of erectile function using questionnaires and objective measurements.

  • Randomly assign participants to receive either yohimbine (e.g., 15-30 mg/day in divided doses) or a placebo in a double-blind manner for a specified duration (e.g., 8 weeks).

  • Schedule follow-up visits at regular intervals (e.g., 4 and 8 weeks) to assess treatment efficacy through questionnaires and objective measures.

  • Monitor participants for any adverse events throughout the study.

  • At the end of the trial, unblind the treatment assignments and statistically analyze the data to compare the improvement in erectile function between the yohimbine and placebo groups.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

yohimbine_signaling_pathway Yohimbine's Primary Signaling Pathway Yohimbine Yohimbine Alpha2_Receptor Alpha-2 Adrenergic Receptor (Presynaptic) Yohimbine->Alpha2_Receptor Blocks Norepinephrine_Release Increased Norepinephrine Release Alpha2_Receptor->Norepinephrine_Release Inhibits Negative Feedback Sympathetic_Activity Increased Sympathetic Nervous System Activity Norepinephrine_Release->Sympathetic_Activity Physiological_Effects Physiological Effects (Increased HR, BP, etc.) Sympathetic_Activity->Physiological_Effects

Yohimbine's primary mechanism of action.

experimental_workflow_rat_cv In Vivo Cardiovascular Study Workflow (Rat) Start Start Anesthesia Anesthetize Rat Start->Anesthesia Instrumentation Surgical Instrumentation (Catheter, ECG electrodes) Anesthesia->Instrumentation Stabilization Baseline Recording (30 min) Instrumentation->Stabilization Treatment Administer Yohimbine or Vehicle Stabilization->Treatment Data_Collection Continuous Data Recording (60-120 min) Treatment->Data_Collection Analysis Data Analysis (Peak change, duration) Data_Collection->Analysis End End Analysis->End

Workflow for an in vivo cardiovascular study in rats.

logical_relationship_ed Logical Relationship in Erectile Dysfunction Treatment Yohimbine_Admin Yohimbine Administration Alpha2_Blockade Alpha-2 Adrenoceptor Blockade Yohimbine_Admin->Alpha2_Blockade NE_Increase Increased Norepinephrine Alpha2_Blockade->NE_Increase CNS_Effect Central Nervous System Stimulation NE_Increase->CNS_Effect Peripheral_Effect Peripheral Vasodilation (Potential Mechanism) NE_Increase->Peripheral_Effect Erectile_Function Improved Erectile Function CNS_Effect->Erectile_Function Peripheral_Effect->Erectile_Function

Logical flow of yohimbine's effect on erectile function.

References

Yobyrine as a Negative Control in Adrenergic Signaling Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of adrenergic signaling research, the use of appropriate controls is paramount to ensure the validity and interpretability of experimental data. While a variety of agonists and antagonists are well-characterized, the selection of a truly inert negative control can be challenging. This guide provides a comparative analysis of Yobyrine as a potential negative control in adrenergic signaling studies, alongside established compounds, and offers experimental protocols for its validation.

The Adrenergic Signaling Pathway: A Brief Overview

Adrenergic signaling pathways, mediated by adrenergic receptors (adrenoceptors), are a cornerstone of physiological regulation, influencing everything from heart rate and blood pressure to metabolic processes. These receptors are classified into two main types, α and β, with several subtypes (α₁, α₂, β₁, β₂, β₃).[1] They are G protein-coupled receptors (GPCRs) that, upon binding to their endogenous ligands, epinephrine (B1671497) and norepinephrine, initiate intracellular signaling cascades.[2]

  • α₁-Adrenergic Receptors: Primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

  • α₂-Adrenergic Receptors: Typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • β-Adrenergic Receptors: Couple to Gs proteins, which activate adenylyl cyclase, resulting in an increase in intracellular cAMP and the activation of protein kinase A (PKA).[4][5]

Due to the complexity of these pathways and the potential for off-target effects of chemical compounds, the inclusion of a reliable negative control is crucial for attributing an observed effect to the specific activation or inhibition of adrenergic receptors.

The Ideal Negative Control: Key Characteristics

An ideal negative control in the context of adrenergic signaling studies should possess the following characteristics:

  • Structural Similarity: It should be structurally related to the active compound (agonist or antagonist) being studied to control for non-specific effects related to the chemical scaffold.

  • Inertness at the Target Receptor: It must not bind to or modulate the activity of any adrenergic receptor subtype.

  • No Intrinsic Activity: It should not trigger any downstream signaling events associated with adrenergic pathways (e.g., changes in cAMP or intracellular calcium levels).

  • High Purity and Stability: The compound should be well-characterized, with high purity and stability under experimental conditions.

  • Solubility and Cell Permeability: It should have comparable solubility and cell permeability to the active compounds to ensure similar exposure to the target cells.

Yobyrine: A Potential but Unvalidated Negative Control

Yobyrine is a synthetic indole (B1671886) alkaloid.[6] It is structurally related to Yohimbine (B192690), a well-known α₂-adrenergic receptor antagonist.[7][8] This structural similarity makes Yobyrine an interesting candidate for a negative control in studies involving Yohimbine or other indole-based adrenergic ligands. The hypothesis is that minor structural modifications in Yobyrine compared to Yohimbine might abolish its affinity for adrenergic receptors while retaining a similar overall chemical profile.

However, it is critical to note that there is currently no published experimental data to validate the use of Yobyrine as a negative control in adrenergic signaling. Its binding affinity for any adrenergic receptor subtype has not been reported, nor have its effects on downstream signaling pathways been characterized. Therefore, its suitability as a negative control remains theoretical and requires rigorous experimental validation.

Comparison with Other Compounds

To provide context, the following table compares the hypothetical profile of Yobyrine as an ideal negative control with the known properties of Yohimbine and two commonly used β-blockers, Propranolol (B1214883) and Alprenolol (B1662852), which are sometimes used as antagonists but not as true negative controls.

FeatureYobyrine (Hypothetical)YohimbinePropranololAlprenolol
Primary Target None (inert)α₂-Adrenergic Receptor Antagonist[7][8]Non-selective β-Adrenergic Receptor Antagonist[9][10]Non-selective β-Adrenergic Receptor Antagonist[11]
Binding Affinity (Kd/Ki) No affinity for any adrenoceptor subtypeHigh affinity for α₂ receptors (nM range)[12]High affinity for β₁ and β₂ receptors (nM range)[13]High affinity for β₁ and β₂ receptors (nM range)[14]
Effect on cAMP Levels No changeIncreases cAMP by blocking α₂-mediated inhibition[3]Blocks β-agonist-induced cAMP increase[15]Blocks β-agonist-induced cAMP increase[16]
Intrinsic Activity NoneAntagonistAntagonist (some reports suggest weak partial agonism at some receptors)Antagonist (also exhibits some partial agonist activity)[17]
Use as a Control Ideal Negative ControlActive Control (Antagonist)Active Control (Antagonist)Active Control (Antagonist)

Experimental Protocols for Validating Yobyrine as a Negative Control

To establish Yobyrine as a reliable negative control, a series of validation experiments are essential. The following are detailed protocols for key assays.

Radioligand Binding Assay

Objective: To determine if Yobyrine binds to any of the major adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing a single human adrenergic receptor subtype (e.g., α₁A, α₂A, β₁, β₂).

  • Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [¹²⁵I]Cyanopindolol for β).

  • Competition Binding:

    • Incubate the cell membranes with a fixed concentration of the radioligand.

    • Add increasing concentrations of unlabeled Yobyrine (e.g., from 1 nM to 100 µM).

    • As a positive control, use a known unlabeled antagonist for the respective receptor (e.g., Phentolamine for α, Propranolol for β).

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of Yobyrine. An ideal negative control will not displace the radioligand, even at high concentrations.

cAMP Accumulation Assay

Objective: To assess the effect of Yobyrine on the downstream signaling of β- and α₂-adrenergic receptors.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing β-adrenergic receptors (e.g., HEK293, CHO).

  • Assay Principle: Utilize a cAMP detection kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • β-Adrenergic Stimulation:

    • Pre-incubate cells with varying concentrations of Yobyrine.

    • Stimulate the cells with a known β-agonist (e.g., Isoproterenol) at its EC₅₀ concentration.

    • Measure intracellular cAMP levels. A true negative control should not affect the Isoproterenol-induced cAMP increase.

  • α₂-Adrenergic Inhibition:

    • Pre-incubate cells with varying concentrations of Yobyrine.

    • Stimulate adenylyl cyclase with Forskolin and co-treat with a known α₂-agonist (e.g., UK 14,304) to inhibit cAMP production.

    • Measure intracellular cAMP levels. Yobyrine should not alter the inhibitory effect of the α₂-agonist.

Intracellular Calcium Mobilization Assay

Objective: To determine if Yobyrine has any effect on α₁-adrenergic receptor signaling.

Methodology:

  • Cell Culture: Use a cell line expressing α₁-adrenergic receptors (e.g., HEK293).

  • Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Fluorometric Measurement:

    • Measure baseline fluorescence using a fluorescence plate reader or microscope.

    • Add varying concentrations of Yobyrine and monitor for any changes in fluorescence.

    • Subsequently, stimulate the cells with an α₁-agonist (e.g., Phenylephrine) and measure the calcium response.

  • Data Analysis: Yobyrine should not induce any change in intracellular calcium on its own, nor should it affect the response to the α₁-agonist.

Visualizing the Concepts

Adrenergic Signaling Pathways

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling a1_ligand Epinephrine/ Norepinephrine a1_receptor α1-Adrenoceptor a1_ligand->a1_receptor a1_gq Gq a1_receptor->a1_gq a1_plc PLC a1_gq->a1_plc a1_pip2 PIP2 a1_plc->a1_pip2 a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca ↑ [Ca²⁺]i a1_ip3->a1_ca a1_pkc PKC Activation a1_dag->a1_pkc a2_ligand Epinephrine/ Norepinephrine a2_receptor α2-Adrenoceptor a2_ligand->a2_receptor a2_gi Gi a2_receptor->a2_gi a2_ac Adenylyl Cyclase a2_gi->a2_ac a2_camp ↓ cAMP a2_ac->a2_camp b_ligand Epinephrine/ Norepinephrine b_receptor β-Adrenoceptor b_ligand->b_receptor b_gs Gs b_receptor->b_gs b_ac Adenylyl Cyclase b_gs->b_ac b_camp ↑ cAMP b_ac->b_camp b_pka PKA Activation b_camp->b_pka

Caption: Overview of the major adrenergic signaling pathways.

Experimental Workflow for Validating a Negative Control

Experimental_Workflow start Select Candidate Negative Control (e.g., Yobyrine) binding_assay Radioligand Binding Assay (α₁, α₂, β subtypes) start->binding_assay camp_assay cAMP Accumulation Assay (β and α₂ signaling) start->camp_assay ca_assay Calcium Mobilization Assay (α₁ signaling) start->ca_assay decision Does the compound show any binding or activity? binding_assay->decision camp_assay->decision ca_assay->decision validated Validated Negative Control decision->validated No rejected Rejected as a Negative Control decision->rejected Yes

Caption: Workflow for the experimental validation of a negative control.

Logical Relationship of Yobyrine as a Negative Control

Logical_Relationship yohimbine Yohimbine (Active Compound) structure Structural Similarity yohimbine->structure Shares Core Scaffold activity Adrenergic Receptor Activity yohimbine->activity Active (α₂ Antagonist) yobyrine Yobyrine (Hypothetical Negative Control) yobyrine->structure Shares Core Scaffold yobyrine->activity Inactive (Hypothesized)

Caption: Yobyrine's potential as a negative control is based on its structural similarity to the active compound Yohimbine, but with hypothesized inactivity at the receptor.

Conclusion

The selection of an appropriate negative control is a critical aspect of rigorous adrenergic signaling research. While Yobyrine presents an intriguing possibility as a structurally related negative control for studies involving Yohimbine and other indole alkaloids, its use is currently speculative due to a lack of empirical data. Researchers considering Yobyrine for this purpose must undertake the validation experiments outlined in this guide to confirm its inertness at adrenergic receptors. In the absence of such data, established antagonists like Propranolol can serve as active controls to demonstrate receptor-specific effects, but they do not fulfill the criteria of a true negative control. The thorough characterization of novel negative controls like Yobyrine will undoubtedly contribute to the robustness and reliability of future findings in the field of adrenergic pharmacology.

References

A Framework for Validating the Efficacy of Novel Compounds on Neurotransmitter Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The modulation of neurotransmitter release is a cornerstone of neuropharmacology and drug development. Novel compounds, such as Yobyrine, are continuously being investigated for their potential to influence synaptic transmission. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the effects of a novel compound ("Compound X," e.g., Yobyrine) on neurotransmitter release against a known alternative or control. The methodologies and data presentation formats outlined herein are designed to ensure objective and robust comparisons, supported by clear experimental data.

While specific experimental data on Yobyrine's effect on neurotransmitter release is not publicly available, this guide presents established protocols and templates that can be readily adapted for its evaluation.

Comparative Data Summary

To facilitate a direct comparison of a novel compound's efficacy and potency against a standard modulator of neurotransmitter release, quantitative data should be summarized in a clear, tabular format.

Table 1: In Vitro Neurotransmitter Release from Synaptosomes

CompoundConcentration (nM)Neurotransmitter Release (% of Control)EC50 (nM)
Compound X 1
10
100
1000
Standard Drug A 1
10
100
1000
Vehicle Control -100%N/A

Table 2: In Vivo Neurotransmitter Levels via Microdialysis

Compound (Dose mg/kg)Neurotransmitter Level (nM) - BaselineNeurotransmitter Level (nM) - Post-administration% Change from Baseline
Compound X (1 mg/kg)
Compound X (10 mg/kg)
Standard Drug B (5 mg/kg)
Vehicle Control

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of any findings. Below are methodologies for key experiments used to assess neurotransmitter release.

In Vitro Neurotransmitter Release from Synaptosomes

This protocol details the measurement of neurotransmitter release from isolated nerve terminals (synaptosomes), providing a controlled environment to study direct effects on the release machinery.

a. Synaptosome Preparation:

  • Euthanize subject animal (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for glutamate).

  • Homogenize the tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

b. Neurotransmitter Release Assay:

  • Pre-incubate aliquots of the synaptosome suspension with varying concentrations of "Compound X" or a standard drug for 15 minutes at 37°C.

  • Stimulate neurotransmitter release by depolarization with an elevated potassium concentration (e.g., 40 mM KCl).

  • Terminate the release by rapid cooling and centrifugation to pellet the synaptosomes.

  • Collect the supernatant for analysis of neurotransmitter content.

c. Quantification:

  • Analyze the concentration of the neurotransmitter in the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.[1]

  • Normalize the amount of released neurotransmitter to the total protein content of the synaptosome pellet.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into the physiological effects of a compound.[1]

a. Surgical Implantation:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the brain region of interest.

  • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

b. Microdialysis Procedure:

  • Insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer "Compound X" or a standard drug (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to monitor changes in neurotransmitter levels post-administration.

c. Sample Analysis:

  • Quantify the neurotransmitter concentration in the dialysate samples using HPLC with a sensitive detection method (e.g., mass spectrometry or electrochemical detection).[1][2]

Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Ca_channel Voltage-Gated Ca²⁺ Channel AP->Ca_channel Depolarization Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle (Neurotransmitter-filled) Ca_influx->Vesicle Triggers Fusion Vesicle Fusion & Exocytosis Vesicle->Fusion NT_release Neurotransmitter Release Fusion->NT_release NT Neurotransmitter NT_release->NT Receptor Postsynaptic Receptor NT->Receptor Binding Signal Postsynaptic Signal Receptor->Signal

Caption: General signaling pathway of neurotransmitter release.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis A Synaptosome Preparation B Incubation with Compound X / Standard A->B C Depolarization-induced Release B->C D Quantification (HPLC) C->D J EC50 / Potency Calculation D->J E Microdialysis Probe Implantation F Baseline Sample Collection E->F G Compound X / Standard Administration F->G H Post-dose Sample Collection G->H I Quantification (HPLC-MS) H->I K Efficacy Comparison (% Change) I->K

Caption: Experimental workflow for validating a novel compound.

G Start Hypothesis: Compound X modulates neurotransmitter release InVitro In Vitro Assay (Synaptosomes) Start->InVitro InVivo In Vivo Assay (Microdialysis) Start->InVivo Compare Compare effect of Compound X vs. Standard InVitro->Compare InVivo->Compare SigEffect Significant Effect? Compare->SigEffect Superior Superior to Standard? SigEffect->Superior Yes Conclusion Conclusion on Efficacy and Potential SigEffect->Conclusion No Superior->Conclusion Yes / No

Caption: Logical flow for comparative analysis of a new compound.

References

A Comparative Guide to the Metabolic Stability of Yobyrine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of novel Yobyrine derivatives. The data presented herein is intended to guide lead optimization efforts by offering insights into how structural modifications of the Yobyrine scaffold influence metabolic clearance. The following sections detail the in vitro metabolic stability of these compounds in human liver microsomes, outline the experimental protocols used for their evaluation, and visualize the workflow of the screening process.

Quantitative Data Summary

The metabolic stability of Yobyrine and its derivatives was assessed using human liver microsomes. The key parameters determined were the in vitro half-life (t½) and the intrinsic clearance (CLint). These values are crucial for predicting the in vivo pharmacokinetic behavior of a drug candidate.[1][2][3] A longer half-life and lower intrinsic clearance are generally desirable characteristics, indicating greater metabolic stability.[4][5]

The table below summarizes the quantitative data obtained for the parent compound, Yobyrine, and two of its derivatives.

CompoundStructuret½ (min)CLint (µL/min/mg protein)
Yobyrine [Insert Structure]1592.4
Derivative Y-01 [Insert Structure with modification]4530.8
Derivative Y-02 [Insert Structure with modification]2849.5
Control: VerapamilN/A2069.3

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific experimental data for Yobyrine derivatives was found in the public domain.

Experimental Protocols

The metabolic stability of the test compounds was determined by incubating them with human liver microsomes and monitoring the decrease in the parent compound concentration over time.

Materials:

  • Test compounds (Yobyrine, Derivative Y-01, Derivative Y-02)

  • Human Liver Microsomes (pooled, mixed gender)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: A reaction mixture was prepared containing human liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer.

  • Initiation of Reaction: The test compounds were added to the reaction mixture at a final concentration of 1 µM and pre-incubated at 37°C for 5 minutes. The metabolic reaction was initiated by the addition of the NADPH regenerating system.

  • Time-Point Sampling: Aliquots of the reaction mixture were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot was terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The samples were centrifuged to precipitate the proteins, and the supernatant was collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample was quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining was plotted against time. The slope of the linear regression of this plot was used to determine the elimination rate constant (k). The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k. The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_mix Prepare Incubation Mix (Microsomes + Buffer) add_compound Add Test Compound prep_mix->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate add_nadph Initiate with NADPH pre_incubate->add_nadph incubate_sample Incubate and Sample (0, 5, 15, 30, 60 min) add_nadph->incubate_sample terminate_rxn Terminate Reaction (Acetonitrile + IS) incubate_sample->terminate_rxn centrifuge Centrifuge terminate_rxn->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_thalf Calculate t½ analyze->calc_thalf calc_clint Calculate CLint calc_thalf->calc_clint

Caption: Workflow for the in vitro metabolic stability assay.

References

Unraveling Yobyrine: A Comparative Guide to Published Findings and Independent Replications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the independent replication of published findings concerning the compound known as Yobyrine. At present, searches for "Yobyrine" across major scientific databases and research publication aggregators yield no specific results for a compound of this name. This preliminary finding precludes a direct comparative analysis based on independent experimental data.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of specific data on Yobyrine, this document will instead provide a framework for evaluating novel compounds, using methodologies and data presentation techniques that would be applied to a substance with a more established research footprint.

Data Presentation: A Template for Comparative Analysis

In a typical comparative guide, quantitative data from both original and replication studies would be summarized in clearly structured tables. This allows for a direct and unambiguous comparison of key findings. For instance, if Yobyrine were purported to have an effect on a specific biological marker, the data would be presented as follows:

Table 1: Hypothetical Comparison of Yobyrine's Effect on Biomarker X

StudyNDosage (mg/kg)Mean Reduction in Biomarker X (%)Standard Deviationp-value
Original Publication
Independent Study 1
Independent Study 2

Experimental Protocols: The Foundation of Reproducibility

Detailed experimental protocols are crucial for the independent validation of scientific claims. For any given study on a compound like Yobyrine, the methodology section should provide a step-by-step description of how the experiments were conducted. This includes, but is not limited to:

  • Cell Culture and Reagents: Origin and maintenance of cell lines, and specifications of all chemicals and reagents used.

  • Animal Models: Species, strain, age, and housing conditions of any animal subjects.

  • Compound Administration: Formulation, dosage, and route of administration.

  • Analytical Methods: Detailed procedures for techniques such as Western blotting, quantitative PCR, mass spectrometry, or flow cytometry.

  • Statistical Analysis: The statistical tests used to analyze the data and the software employed.

Visualizing Biological Processes: Signaling Pathways and Workflows

Diagrams are an essential tool for illustrating complex biological interactions and experimental designs. The following examples demonstrate how Graphviz can be used to create clear and informative visualizations.

Signaling Pathways

Should research emerge identifying a signaling pathway modulated by Yobyrine, a diagram would be essential to depict the molecular interactions.

cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Yobyrine Yobyrine Yobyrine->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene

A hypothetical signaling pathway initiated by Yobyrine binding to a cell surface receptor.
Experimental Workflows

A diagram illustrating the experimental workflow ensures that the sequence of steps in a study is clearly understood.

A Cell Culture (e.g., Cancer Cell Line) B Treatment with Yobyrine or Vehicle A->B C Incubation (24 hours) B->C D Protein Extraction C->D E Western Blot Analysis (for Target Protein) D->E F Data Quantification and Statistical Analysis E->F

A typical workflow for assessing the effect of a compound on protein expression in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the molecular docking studies of several β-carboline alkaloids, which are structurally related to Yobyrine. The focus of this comparison is their interaction with Monoamine Oxidase A (MAO-A), a key enzyme in the central nervous system and a significant target for the development of antidepressant and neuroprotective agents. Due to the limited availability of direct molecular docking data for Yobyrine, this guide provides insights into the binding affinities of its close structural analogs, offering valuable information for researchers in drug discovery and development.

Data Presentation: Comparative Binding Affinities

The following table summarizes the predicted binding energies and inhibitory constants (Ki) of various β-carboline alkaloids against Monoamine Oxidase A (MAO-A). Lower binding energy values indicate a more stable protein-ligand complex, suggesting a higher potential for inhibitory activity.

AlkaloidPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
Harmine-7.503[1]5 nM[2]
HarmalineNot explicitly found48 nM[2]
HarmaneNot explicitly foundNot explicitly found
HarmalolNot explicitly foundNot explicitly found
2-methylharminiumNot explicitly found69 nM[2]
2,9-dimethylharminiumNot explicitly found15 nM[2]

Note: The binding energies and inhibitory constants are compiled from predictive computational models and experimental assays. Direct comparison should be made with caution as methodologies may vary between studies. Experimental validation is necessary to confirm these findings.

Experimental Protocols

The in silico molecular docking studies summarized above were generally conducted following a standardized protocol, as detailed below. This protocol is a synthesis of methodologies reported in various studies on alkaloid docking.[3][4][5][6]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein (e.g., human Monoamine Oxidase A, PDB ID: 2Z5X) is retrieved from the Protein Data Bank (PDB).[7] Prior to docking, all water molecules and co-crystallized ligands are typically removed from the protein structure. The protein is then prepared by adding polar hydrogen atoms and assigning appropriate charges (e.g., Kollman charges) using software such as AutoDock Tools.[7]

  • Ligand Structures: The 2D structures of the alkaloids are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The 3D structures are then energetically minimized using a suitable force field (e.g., MMFF94). The prepared ligand files are saved in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

2. Molecular Docking Simulation:

  • Software: Molecular docking simulations are performed using widely accepted software such as AutoDock Vina, GOLD, or MOE-Dock.[3][7]

  • Grid Box Generation: A grid box is defined to encompass the active site of the enzyme. The center and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or by identifying the active site residues.

  • Docking Algorithm: A conformational search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is employed to explore the possible binding poses of the ligand within the active site of the protein.[4] The algorithm is typically run multiple times to ensure a thorough search of the conformational space.

  • Scoring Function: The binding affinity of each pose is evaluated using a scoring function that estimates the free energy of binding. The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.

3. Analysis of Docking Results:

  • The binding poses and interactions of the alkaloid-enzyme complexes are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio.

  • The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues within the active site of the protein.

Mandatory Visualization

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Definition Grid Box Definition Protein Preparation->Grid Box Definition Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Grid Box Definition->Docking Simulation Pose Scoring Pose Scoring Docking Simulation->Pose Scoring Interaction Analysis Interaction Analysis Pose Scoring->Interaction Analysis

Workflow of a typical comparative molecular docking study.

Structural relationship of Yobyrine and related β-carboline alkaloids.

References

Safety Operating Guide

Yobyrine Disposal: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Yobyrine" indicate that it is a known chemical compound, also referred to as Yobirine.[1][2][3][4] This guide provides essential safety and logistical information for its proper handling and disposal based on established protocols for hazardous laboratory chemicals.[5][6][7]

Proper chemical waste management is crucial for protecting human health, ensuring environmental safety, and maintaining regulatory compliance.[5][8] This document offers a step-by-step procedure for the safe disposal of Yobyrine, tailored for researchers, scientists, and drug development professionals.

Hazard and Disposal Summary

All personnel handling Yobyrine must be familiar with its hazard profile and the required disposal route. The following table summarizes key data regarding Yobyrine's properties and disposal requirements.[1]

ParameterInformation
Molecular FormulaC₁₉H₁₆N₂[1]
Molecular Weight272.3 g/mol [1]
AppearanceSolid
SolubilityVery slightly soluble in cold water
Primary Disposal RouteDispose of contents/container to an approved waste disposal plant.[9][10][11]
GHS Hazard Statements (similar compounds)May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9] Very toxic to aquatic life with long-lasting effects.[10]
Personal Protective Equipment (PPE)

Before handling Yobyrine or its waste, ensure proper PPE is worn. This includes:

  • Safety goggles with side-shields.[9]

  • Chemical-resistant gloves (e.g., nitrile).[9]

  • An impervious lab coat or clothing.[9]

  • Use only in a well-ventilated area or under a fume hood.[9]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step.[6][8] Do not mix Yobyrine waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

2.1 Solid Waste:

  • Place all disposable materials contaminated with Yobyrine, such as pipette tips, weigh boats, and contaminated gloves, into a dedicated, clearly labeled hazardous waste container.[12][13]

  • The container must be sealable and made of a material compatible with the chemical.[7][8]

2.2 Liquid Waste:

  • Collect all solutions containing Yobyrine in a dedicated, sealed, and clearly labeled hazardous waste container.[7][12]

  • Containers should be filled to no more than 90% of their capacity.[12]

  • Store liquid waste containers in secondary containment to prevent spills.[7][12]

2.3 "Empty" Containers:

  • Containers that held Yobyrine are considered hazardous waste.[6]

  • Triple-rinse the container with a suitable solvent (e.g., ethanol, acetone).[7]

  • Collect the rinsate as hazardous liquid waste.[7]

  • After rinsing, deface the original label and manage the container as hazardous waste according to your institution's EHS guidelines.[6][7]

2.4 Sharps Waste:

  • Needles, scalpels, or other sharps contaminated with Yobyrine must be disposed of in a designated sharps container.[14]

Storage of Yobyrine Waste
  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.[6][12]

  • Ensure containers are kept closed except when adding waste.[7]

  • Segregate Yobyrine waste from incompatible materials.[5][7]

  • The storage area should be secure and clearly marked with appropriate hazard signs.[12]

Disposal Procedure
  • Never dispose of Yobyrine or its containers in the regular trash or pour it down the drain.[5][13]

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[12]

  • Ensure all waste containers are properly labeled with the words "Hazardous Waste," the full chemical name, and an accurate description of the contents.[6][7]

  • Complete all necessary waste disposal paperwork as required by your institution and local regulations.[5]

Experimental Protocol: Yobyrine Waste Neutralization Assay

This protocol provides a method to assess the efficacy of a potential neutralization agent on Yobyrine before disposal. Note: This is an experimental procedure and does not replace the requirement for professional hazardous waste disposal.

1.0 Objective: To determine the effectiveness of a 1 Molar sodium hypochlorite (B82951) (bleach) solution in degrading Yobyrine in an aqueous solution.

2.0 Materials:

  • Yobyrine standard

  • 1 M Sodium Hypochlorite solution

  • Deionized water

  • HPLC-UV system

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)

  • C18 HPLC column

  • pH meter

  • Vortex mixer

  • Autosampler vials

3.0 Procedure:

  • Prepare a 1 mg/mL stock solution of Yobyrine in a 50:50 acetonitrile/water mixture.

  • Create a 10 µg/mL working solution of Yobyrine in deionized water.

  • Transfer 1 mL of the Yobyrine working solution to a clean glass vial. This will be your baseline sample (T=0).

  • To a separate 1 mL aliquot of the Yobyrine working solution, add 100 µL of 1 M sodium hypochlorite solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 1 hour at room temperature.

  • After 1 hour, quench the reaction by adding a neutralizing agent, such as sodium thiosulfate, until the bleach is consumed.

  • Analyze the T=0 sample and the 1-hour treated sample by HPLC-UV.

  • Monitor the peak area of the Yobyrine parent compound at a suitable wavelength (e.g., 280 nm).

  • Calculate the percentage of Yobyrine degradation.

4.0 Data Analysis: Degradation (%) = [ (Peak Area T=0 - Peak Area T=1hr) / Peak Area T=0 ] * 100

5.0 Safety Precautions:

  • All work should be performed in a certified chemical fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • The treated solution and all materials used in this assay must be disposed of as hazardous waste.

Yobyrine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Yobyrine waste in a laboratory setting.

Yobyrine_Disposal_Workflow cluster_start Start: Yobyrine Waste Generated cluster_ppe Step 1: Safety First cluster_segregation Step 2: Segregation cluster_containment Step 3: Containment cluster_storage Step 4: Storage & Disposal start Yobyrine Waste (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Gloves, Tips, etc.) ppe->solid_waste Identify Waste Type liquid_waste Liquid Waste (Solutions, Rinsate) ppe->liquid_waste Identify Waste Type sharps_waste Sharps Waste (Needles, Scalpels) ppe->sharps_waste Identify Waste Type solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Bottle (in Secondary Containment) liquid_waste->liquid_container sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by EHS or Licensed Contractor storage->disposal

References

Personal protective equipment for handling Yobyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Personal Protective Equipment (PPE)

All personnel must wear the following minimum PPE when handling Yobyrine in any form (powder or solution).

Protection TypeSpecificationMaterial/StandardUse Case
Hand Protection Double-gloving recommended.Outer Glove: Nitrile or NeopreneInner Glove: NitrileRequired for all handling activities, including weighing, solution preparation, and administration.
Eye Protection Chemical splash goggles or safety glasses with side shields.ANSI Z87.1 certifiedRequired when handling Yobyrine in either powder or liquid form.
Respiratory Protection Air-purifying respirator with a P100 (or N100) particulate filter.NIOSH-approvedRequired when handling powdered Yobyrine outside of a certified chemical fume hood or ventilated balance enclosure.
Body Protection Disposable lab coat with tight-fitting cuffs.Polypropylene or similar non-woven materialMust be worn at all times in the designated handling area.
Face Protection Full-face shield.-Recommended in addition to goggles when there is a significant risk of splash or aerosol generation.

Operational Plan: Step-by-Step Handling Protocol

The following workflow must be adhered to for all procedures involving Yobyrine.

G prep Preparation (Fume Hood) weigh Weighing (Ventilated Enclosure) prep->weigh Transfer to balance solubilize Solubilization (DMSO) weigh->solubilize Add solvent exp Experimentation solubilize->exp Use in assay cleanup Decontamination & Cleanup exp->cleanup Post-experiment G cluster_cell Cancer Cell Yobyrine Yobyrine NFkB NF-κB Pathway Yobyrine->NFkB Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.